molecular formula C4H2ClIN2 B154529 3-Chloro-6-Iodopyridazine CAS No. 135034-10-5

3-Chloro-6-Iodopyridazine

Cat. No.: B154529
CAS No.: 135034-10-5
M. Wt: 240.43 g/mol
InChI Key: PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-6-iodopyridazine is a valuable heteroaromatic building block in medicinal chemistry and organic synthesis. Its distinct reactivity, featuring both chlorine and iodine substituents on the pyridazine ring, allows for selective metal-catalyzed cross-coupling reactions. It is specifically cited as a key reactant in Suzuki-Miyaura coupling reactions to form biaryl derivatives, a fundamental transformation in drug discovery . Furthermore, this compound serves as a versatile precursor in the synthesis of more complex heterocycles, such as 6-chloropyridazine-3-carbonitrile . The pyridazine scaffold is of significant interest in biomedical research for the development of novel pharmaceutical compounds and is explored for its potential in various therapeutic interventions . Proper handling is required as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

3-chloro-6-iodopyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEPCDPKMXJYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572594
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135034-10-5
Record name 3-Chloro-6-iodopyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-6-iodopyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative with the CAS number 135034-10-5. This compound serves as a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridazine ring, make it a versatile reagent in cross-coupling reactions and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential role in drug discovery.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 135034-10-5
Molecular Formula C₄H₂ClIN₂
Molecular Weight 240.43 g/mol
Appearance Solid
Boiling Point 327.7°C at 760 mmHg
InChI Key PNEPCDPKMXJYIQ-UHFFFAOYSA-N
SMILES C1=CC(=NN=C1Cl)I

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate safety precautions should be taken when handling this compound.

HazardCode
Pictogram GHS07
Signal Word Warning
Hazard Statement H302 (Harmful if swallowed)
Precautionary Statements P301 + P312 + P330

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a halogen exchange reaction starting from the more readily available 3,6-dichloropyridazine.

Reaction Scheme:

G cluster_0 Synthesis of this compound 3,6-Dichloropyridazine 3,6-Dichloropyridazine Reaction Mixture Reaction Mixture 3,6-Dichloropyridazine->Reaction Mixture NaI Sodium Iodide (NaI) NaI->Reaction Mixture Solvent Solvent (e.g., DMF) Solvent->Reaction Mixture Heat Heat This compound This compound Heat->this compound Reaction Mixture->Heat Heat

A potential synthetic route for this compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1 equivalent) in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF), add sodium iodide (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The iodine atom is typically more reactive than the chlorine atom, allowing for selective functionalization at the 6-position.

Reaction Workflow:

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Reactants (this compound, Boronic Acid/Ester) E Reaction Mixture Preparation A->E B Catalyst System (Palladium Catalyst, Ligand) B->E C Base (e.g., K2CO3, Cs2CO3) C->E D Solvent (e.g., Dioxane, Toluene, DMF) D->E F Inert Atmosphere (Nitrogen or Argon) E->F G Heating & Stirring F->G H Reaction Monitoring (TLC/GC) G->H H->G Incomplete I Work-up (Quenching, Extraction) H->I Complete J Purification (Column Chromatography) I->J K Characterization (NMR, MS) J->K L Final Product K->L

A generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology:

  • Reaction Setup: In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a suitable ligand if required, and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition: Add a degassed solvent such as dioxane, toluene, or DMF.

  • Reaction Conditions: Heat the reaction mixture with stirring to the appropriate temperature (typically between 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Applications in Drug Discovery and Development

Halogenated pyridazines are important scaffolds in medicinal chemistry due to their ability to participate in various biological interactions. While direct biological data for this compound is limited in the public domain, its structural motifs are present in compounds with known biological activities.

A closely related compound, 3-Chloro-6-iodo-4-methylpyridazine, has been suggested to act as an inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition is a therapeutic strategy for various inflammatory diseases.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that plays a central role in cellular responses to stress and inflammation.

G cluster_pathway p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK Activates MKK MKK3/6 MAPKKK->MKK Phosphorylates p38 p38 MAPK MKK->p38 Phosphorylates Substrates Downstream Substrates (e.g., MAPKAPK2, Transcription Factors) p38->Substrates Phosphorylates Response Cellular Responses (Inflammation, Apoptosis) Substrates->Response Leads to

A simplified diagram of the p38 MAPK signaling cascade.

The potential for this compound and its derivatives to act as kinase inhibitors makes it a valuable starting point for the design and synthesis of new therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the facile introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships in drug discovery programs.

Conclusion

This compound is a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity in important synthetic transformations like the Suzuki-Miyaura coupling, make it a valuable tool for researchers and drug development professionals. Further investigation into the biological activities of its derivatives is warranted to fully explore its therapeutic potential, particularly in the context of kinase inhibition.

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: 3-Chloro-6-Iodopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in medicinal chemistry and drug development. Its unique electronic properties and reactive sites make it a valuable precursor for the synthesis of more complex heterocyclic compounds, particularly through cross-coupling reactions. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and spectroscopic data. Furthermore, it details its application in Suzuki-Miyaura coupling and its relevance to the inhibition of signaling pathways such as PARP-1, offering insights for researchers and scientists in the field of drug discovery.

Chemical Structure and Physicochemical Properties

This compound is a disubstituted pyridazine with a chlorine atom at position 3 and an iodine atom at position 6. The presence of these two different halogen atoms provides orthogonal reactivity, allowing for selective functionalization.

PropertyValueReference
CAS Number 135034-10-5[1][2][3]
Molecular Formula C4H2ClIN2[1]
Molecular Weight 240.43 g/mol [1]
Appearance Solid[3]
Boiling Point 327.7°C at 760 mmHg[1]
SMILES IC1=CC=C(Cl)N=N1
InChI Key PNEPCDPKMXJYIQ-UHFFFAOYSA-N

Synthesis of this compound

A common synthetic route to this compound involves the halogen exchange of a more readily available dihalopyridazine, such as 3,6-dichloropyridazine.

synthesis_workflow cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product A 3,6-Dichloropyridazine D Halogen Exchange Reaction A->D B NaI / HI B->D C Dry Acetone (Solvent) C->D E Purification (Column Chromatography) D->E Crude Product F This compound E->F

Figure 1: Synthesis workflow for this compound.
Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is a representative method based on the synthesis of 3,6-disubstituted pyridazines.[4]

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Iodide (NaI)

  • Hydriodic Acid (HI)

  • Dry Acetone

  • Dichloromethane

  • Silica Gel

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of 3,6-dichloropyridazine in dry acetone, add sodium iodide and a catalytic amount of hydriodic acid.

  • Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate to remove any remaining iodine.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure this compound.

Spectroscopic and Spectrometric Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a characteristic isotopic pattern for a molecule containing one chlorine atom.

m/zRelative Intensity (%)Assignment
24233[M+2]+
240100[M]+
15210[M - I + H]+
12716[M - Cl - I + 2H]+
8533[C3H2N2Cl]+
Data from reference[4]
NMR Spectroscopy

¹H NMR (Estimated): The two protons on the pyridazine ring are expected to appear as doublets in the aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the chloro and iodo substituents.

¹³C NMR (Estimated): The four carbon atoms of the pyridazine ring would show distinct signals. The carbons directly attached to the halogens (C3 and C6) would be significantly downfield.

Carbon AtomEstimated Chemical Shift (ppm)
C3~150-160
C4~125-135
C5~125-135
C6~110-120
Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the pyridazine ring and the carbon-halogen bonds.

Wavenumber (cm⁻¹)Vibration
~3100-3000C-H stretching (aromatic)
~1600-1450C=C and C=N stretching (pyridazine ring)
~1200-1000C-H in-plane bending
~850-750C-Cl stretching
~600-500C-I stretching

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of pharmaceutical compounds, primarily due to its utility in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The iodine atom at the 6-position is an excellent leaving group for palladium-catalyzed Suzuki-Miyaura coupling reactions, allowing for the introduction of various aryl or vinyl groups.[5]

suzuki_coupling cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L2 PdII_A R-Pd(II)L2-X Pd0->PdII_A Oxidative Addition PdII_B [R-Pd(II)L2-OR'] PdII_A->PdII_B Ligand Exchange PdII_C R-Pd(II)L2-R' PdII_B->PdII_C Transmetalation PdII_C->Pd0 Reductive Elimination R_R Coupled Product (R-R') PdII_C->R_R R_X This compound (R-X) R_X->PdII_A R_B Organoboron (R'B(OR)2) R_B->PdII_C Base Base (e.g., K2CO3) Base->PdII_B

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized method based on established procedures for similar substrates.[6]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon), combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the deoxygenated solvent mixture via syringe.

  • Heat the reaction mixture with stirring and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired coupled product.

Relevance to Signaling Pathways: PARP-1 Inhibition

While this compound itself is not a direct inhibitor, the chloropyridazine scaffold is present in numerous compounds designed as inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a key enzyme in the DNA damage response, particularly in the repair of single-strand breaks.[7][8] Inhibition of PARP-1 is a clinically validated strategy in oncology, especially for cancers with deficiencies in other DNA repair pathways like homologous recombination (e.g., BRCA-mutated cancers).[9]

parp_inhibition cluster_dna_damage DNA Damage Response cluster_inhibition Therapeutic Intervention DNA_SSB Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_SSB->PARP1 PARylation PARylation PARP1->PARylation DNA_DSB Double-Strand Break (DSB) (at replication fork) PARP1->DNA_DSB Unrepaired SSB leads to BER Base Excision Repair (BER) PARylation->BER Recruits repair proteins Cell_Survival Cell Survival BER->Cell_Survival SSB Repair HR Homologous Recombination (HR) DNA_DSB->HR Repair in HR-proficient cells Apoptosis Apoptosis DNA_DSB->Apoptosis Synthetic Lethality in HR-deficient cells HR->Cell_Survival PARPi PARP Inhibitor (e.g., containing chloropyridazine) PARPi->PARP1 Inhibition

Figure 3: Simplified signaling pathway of PARP-1 in DNA repair and the mechanism of synthetic lethality with PARP inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key heterocyclic building block with significant potential in the synthesis of novel therapeutic agents. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling reactions, provides a reliable platform for the generation of diverse molecular libraries. The relevance of the chloropyridazine core to important drug targets like PARP-1 underscores the utility of this compound in modern drug discovery programs. This guide provides foundational technical information to aid researchers in leveraging the chemical potential of this versatile compound.

References

An In-depth Technical Guide to 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-chloro-6-iodopyridazine, a key building block in medicinal chemistry and organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic characterization.

Chemical Identity and Properties

This compound, with the IUPAC name This compound , is a disubstituted pyridazine derivative. Its structure features a pyridazine ring substituted with a chlorine atom at position 3 and an iodine atom at position 6.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₂ClIN₂--INVALID-LINK--
Molecular Weight 240.43 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Boiling Point 327.7°C at 760 mmHg--INVALID-LINK--
Melting Point Not available in the searched literature.
Solubility Estimated LogS of ~-2.5, indicating low aqueous solubility. Soluble in organic solvents such as DMF and THF for reaction purposes.--INVALID-LINK--
Density 2.187 ± 0.06 g/cm³ (Predicted)
pKa -3.28 ± 0.17 (Predicted)
Storage Store in a dry, sealed place under an inert atmosphere.--INVALID-LINK--

Table 2: Identifiers for this compound

IdentifierValueSource
CAS Number 135034-10-5--INVALID-LINK--
InChI Key PNEPCDPKMXJYIQ-UHFFFAOYSA-N--INVALID-LINK--
SMILES C1=CC(=NN=C1Cl)I
Synonyms 3-Chloro-6-iodo-1,2-diazine, 6-Chloro-3-iodopyridazine--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound is typically achieved through a halogen exchange reaction, starting from the more readily available 3,6-dichloropyridazine.

Experimental Protocol: Synthesis from 3,6-Dichloropyridazine

This protocol is based on analogous halogen exchange reactions on the pyridazine core.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Iodide (NaI)

  • Hydroiodic Acid (HI)

  • Dry Acetone

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 3,6-dichloropyridazine in dry acetone.

  • Add an excess of sodium iodide (NaI) to the solution.

  • Carefully add a catalytic amount of hydroiodic acid (HI).

  • Reflux the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Separate the organic layer, and wash it with a saturated solution of sodium thiosulfate to remove any remaining iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow start Start: 3,6-Dichloropyridazine reaction Halogen Exchange Reaction start->reaction reagents NaI, HI (cat.) Dry Acetone, Reflux reagents->reaction workup Work-up: 1. Evaporation 2. Extraction (CH2Cl2) 3. Washing (Na2S2O3, Brine) reaction->workup Reaction Completion (TLC) purification Purification: Column Chromatography workup->purification product Product: this compound purification->product

Synthesis of 3-Chloro-6-Iodopyridazine from 3,6-dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloro-6-iodopyridazine from the readily available starting material, 3,6-dichloropyridazine. This transformation is a crucial step in the synthesis of various biologically active molecules and functional materials. The core of this process lies in a selective halogen exchange reaction, a fundamental tool in organic synthesis.

Reaction Principle: The Finkelstein Reaction

The conversion of 3,6-dichloropyridazine to this compound is achieved through a nucleophilic aromatic substitution, specifically a variation of the Finkelstein reaction. In this reaction, a chloride atom on the pyridazine ring is displaced by an iodide ion. The reaction is driven to completion by the use of an excess of the iodide source and often by the precipitation of the resulting chloride salt in the chosen solvent. The selectivity for mono-substitution at the 6-position is governed by the electronic properties of the pyridazine ring.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established procedures for halogen exchange on pyridazine systems.

Materials:

  • 3,6-Dichloropyridazine

  • Sodium Iodide (NaI)

  • N,N-Dimethylformamide (DMF)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium iodide (1.5 - 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Quench the reaction by pouring it into a stirred aqueous solution of sodium thiosulfate to reduce any excess iodine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
3,6-DichloropyridazineC₄H₂Cl₂N₂148.98White to off-white solid68-70
This compoundC₄H₂ClIN₂240.43SolidN/A

Table 2: Typical Reaction Parameters and Yields

ParameterValue
Stoichiometry (3,6-dichloropyridazine : NaI)1 : 1.5 - 2.0
SolventN,N-Dimethylformamide (DMF)
Reaction Temperature100 - 150 °C
Reaction Time4 - 24 hours
Typical Yield60 - 85%

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

experimental_workflow start Start reaction_setup Reaction Setup: - 3,6-Dichloropyridazine - Sodium Iodide - DMF start->reaction_setup heating Heating & Stirring (100-150 °C) reaction_setup->heating tlc_monitoring Monitor by TLC heating->tlc_monitoring tlc_monitoring->heating Incomplete workup Work-up: - Cool to RT - Quench with Na₂S₂O₃ tlc_monitoring->workup Complete extraction Extraction with Organic Solvent workup->extraction washing Wash with Water & Brine extraction->washing drying Drying over Na₂SO₄/MgSO₄ washing->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration purification Purification: Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship of the key steps in the synthesis.

logical_relationship starting_material 3,6-Dichloropyridazine (Starting Material) reaction Halogen Exchange Reaction (Nucleophilic Aromatic Substitution) starting_material->reaction reagent Sodium Iodide (Iodinating Agent) reagent->reaction solvent DMF (Solvent) solvent->reaction intermediate_complex Reaction Intermediate reaction->intermediate_complex byproduct Sodium Chloride (Byproduct) reaction->byproduct product This compound (Product) intermediate_complex->product purification_step Purification product->purification_step

Caption: Key steps and components in the synthesis of this compound.

An In-depth Technical Guide to 3-Chloro-6-iodopyridazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-iodopyridazine is a halogenated pyridazine derivative that serves as a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, arising from the presence of both a chloro and an iodo substituent on the pyridazine ring, make it a valuable precursor for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and its applications in drug discovery, with a focus on its potential as a kinase inhibitor.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. While many commercial suppliers list it as a solid, a specific melting point is not consistently reported in the literature. Its solubility in common organic solvents is not extensively documented in quantitative terms, but it is known to be soluble in solvents like Dimethyl Sulfoxide (DMSO) for NMR analysis.[1]

PropertyValueSource(s)
Molecular Formula C₄H₂ClIN₂[2][3][4]
Molecular Weight 240.43 g/mol [2][3][4]
CAS Number 135034-10-5[2][3][4]
Appearance Solid[5]
Boiling Point 327.7 °C at 760 mmHg[2][3]
Density 2.188 g/cm³[3]
LogP 1.73460[3]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (in DMSO-d₆): The ¹³C NMR spectrum of this compound has been reported, providing key insights into its carbon framework. The chemical shifts are influenced by the electronegativity of the halogen substituents and the nitrogen atoms in the pyridazine ring.[1]

Carbon AtomChemical Shift (δ, ppm)
C-3155.0
C-6125.7
C-4133.3
C-5130.9
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at m/z 240, corresponding to the nominal molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic M+2 peak at m/z 242 with an intensity of about one-third of the M+ peak.[1]

Key Fragmentation Peaks: [1]

  • m/z 240, 242: Molecular ion (M⁺) and its isotope peak.

  • m/z 152: Loss of iodine radical ([M-I]⁺).

  • m/z 127: Iodine cation (I⁺).

  • m/z 85: Likely corresponds to the chloropyridazine radical cation after fragmentation.

Infrared (IR) Spectroscopy

A detailed experimental IR spectrum for this compound is not widely published. However, based on the structure, the following characteristic absorption bands can be anticipated:

  • Aromatic C-H stretching: ~3100-3000 cm⁻¹

  • C=N and C=C stretching (in-ring): ~1600-1400 cm⁻¹

  • C-Cl stretching: ~850-550 cm⁻¹

  • C-I stretching: ~600-500 cm⁻¹

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the halogen exchange reaction of 3,6-dichloropyridazine. While a detailed, step-by-step protocol specifically for this conversion is not extensively documented, a general procedure can be adapted from the synthesis of similar iodinated heterocycles.[1]

Reaction Scheme:

Synthesis 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound  NaI, HI (cat.)  Acetone, reflux

Caption: Synthesis of this compound.

General Procedure:

  • To a solution of 3,6-dichloropyridazine in dry acetone, add sodium iodide (NaI) and a catalytic amount of hydroiodic acid (HI).

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue is then taken up in a suitable organic solvent (e.g., dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to afford this compound.[1]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of various aryl or heteroaryl groups at the 6-position. The greater reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.

Reaction Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound + Boronic Acid/Ester Heating Heat under Inert Atmosphere Reactants->Heating Catalyst_Base Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst_Base->Heating Solvent Solvent (e.g., DMF, Toluene) Solvent->Heating Extraction Aqueous Work-up & Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification Final Product Final Product Purification->Final Product Characterization (NMR, MS)

Caption: Suzuki-Miyaura Coupling Workflow.

General Procedure:

  • In a reaction vessel, combine this compound, the desired boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or CsF, 2-3 equivalents).

  • Add a degassed solvent such as DMF, toluene, or a mixture of DME and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Applications in Drug Discovery

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Halogenated pyridazines like this compound are particularly important as they provide reactive handles for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Kinase Inhibition

Many pyridazine-containing compounds have been investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer and inflammatory disorders.[6][7] A methylated analog, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, a key enzyme in inflammatory response pathways.[8] This suggests that this compound could serve as a valuable starting point for the design of novel kinase inhibitors.

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that responds to a variety of extracellular stimuli, including stress and inflammatory cytokines.[9][10][11] Its activation leads to a downstream phosphorylation cascade that ultimately results in the regulation of gene expression and various cellular processes like inflammation, apoptosis, and cell differentiation.[9][11][12] Dysregulation of the p38 MAPK pathway is implicated in several inflammatory diseases and cancers.

p38_MAPK_Pathway Stimuli Stress / Inflammatory Cytokines MAP3K MAPKKK (e.g., ASK1, TAK1) Stimuli->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates phosphorylates Response Cellular Response (Inflammation, Apoptosis) Substrates->Response

References

An In-depth Technical Guide to the Electron-Withdrawing Effects in 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-withdrawing effects inherent to the 3-Chloro-6-Iodopyridazine scaffold. The presence of two halogen substituents, chlorine and iodine, on the electron-deficient pyridazine ring results in a unique electronic landscape that significantly influences the molecule's reactivity, spectroscopic properties, and potential as a building block in medicinal chemistry and materials science. This document consolidates quantitative data, outlines detailed experimental and computational methodologies, and provides visual representations of key concepts to serve as a valuable resource for professionals in the field.

Introduction

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. The introduction of electron-withdrawing groups, such as halogens, further modulates the electronic properties of the ring, making it a versatile scaffold in organic synthesis and drug design. This compound (C4H2ClIN2) is a particularly interesting derivative due to the distinct electronic and steric contributions of the chloro and iodo substituents. The significant difference in electronegativity and polarizability between chlorine and iodine creates a pronounced electronic imbalance across the pyridazine ring, influencing its reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. Understanding these effects is paramount for the rational design of novel compounds with tailored properties. Substituted pyridazines have shown a wide range of biological activities and are being explored as potential therapeutic agents, including as splicing modulators.

Physicochemical and Spectroscopic Data

The electron-withdrawing nature of the chloro and iodo substituents directly impacts the physicochemical and spectroscopic properties of this compound.

PropertyValueSource
Molecular Formula C4H2ClIN2[1]
Molecular Weight 240.43 g/mol [1]
CAS Number 135034-10-5[1]
Appearance Solid[2]
13C NMR (DMSO-d6, δ ppm) C3: 159.2, C4: 132.8, C5: 130.5, C6: 121.9

Quantifying Electron-Withdrawing Effects

ParameterSubstituentPositionEstimated ValueNotes
Hammett Constant (σp) -Cl+0.23Literature value for benzene systems.
-I+0.18Literature value for benzene systems.
pKa (of conjugate acid) Unsubstituted Pyridazine2.33
This compound< 2.33The presence of two electron-withdrawing groups is expected to decrease the basicity of the pyridazine nitrogens, thus lowering the pKa of its conjugate acid.

Note: The Hammett constants are for substituents on a benzene ring and serve as an approximation of their electronic effect on the pyridazine ring. The actual electronic influence in aza-heterocycles can be more complex.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the di-halogenation of a pyridazine precursor followed by a selective halogen exchange reaction. A common starting material is maleic hydrazide, which can be converted to 3,6-dichloropyridazine.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

  • Reactants: Maleic hydrazide, Phosphorus oxychloride (POCl3).

  • Procedure:

    • To a stirred solution of maleic hydrazide (1 mole) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (3 moles).

    • The reaction mixture is heated to reflux (approximately 110-120 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is filtered, washed with cold water until neutral, and dried to afford 3,6-dichloropyridazine.

Step 2: Selective Halogen Exchange to yield this compound

  • Reactants: 3,6-Dichloropyridazine, Sodium Iodide (NaI).

  • Procedure:

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 mole) in a suitable solvent like acetone or acetonitrile.

    • Add sodium iodide (1.1 moles) to the solution.

    • The reaction mixture is heated to reflux for 12-24 hours, with monitoring by TLC or GC-MS. The less reactive chlorine at the 3-position is less likely to be substituted under these conditions compared to the chlorine at the 6-position.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is partitioned between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is separated, washed with sodium thiosulfate solution to remove any remaining iodine, then with brine, and finally dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups and bond vibrations.

  • Melting Point: To assess the purity of the final product.

Computational Analysis Workflow

A computational study using Density Functional Theory (DFT) can provide deeper insights into the electronic structure and properties of this compound.

computational_workflow cluster_setup 1. Initial Setup cluster_calculations 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_build Molecule Building basis_set Basis Set Selection (e.g., 6-311++G(d,p)) dft_method DFT Method Selection (e.g., B3LYP) geom_opt Geometry Optimization dft_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_analysis Natural Bond Orbital (NBO) Analysis freq_calc->nbo_analysis spectroscopic Simulated NMR/IR Spectra freq_calc->spectroscopic mep_calc Molecular Electrostatic Potential (MEP) Calculation nbo_analysis->mep_calc charge_dist Atomic Charges & Charge Distribution nbo_analysis->charge_dist fmo_calc Frontier Molecular Orbital (FMO) Analysis mep_calc->fmo_calc electrostatic_pot Electrostatic Potential Surface mep_calc->electrostatic_pot reactivity Reactivity Descriptors (HOMO-LUMO gap, Electrophilicity) fmo_calc->reactivity signaling_pathway cluster_cellular Cellular Environment cluster_downstream Downstream Cellular Effects compound This compound (or related pyridazine derivative) binding Binding Event compound->binding target_protein Target Protein (e.g., Splicing Factor, Kinase) target_protein->binding pathway_modulation Modulation of Signaling Pathway binding->pathway_modulation gene_expression Altered Gene Expression pathway_modulation->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Differentiation) gene_expression->cellular_response

References

The Core Mechanism of 3-Chloro-6-Iodopyridazine in Biological Systems: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 3-Chloro-6-Iodopyridazine and its derivatives in biological systems. Primarily serving as a versatile scaffold in medicinal chemistry, this compound is a key building block for a class of potent kinase inhibitors with significant therapeutic potential in oncology and inflammatory diseases. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

While this compound itself is not typically the active pharmacological agent, its core structure is integral to a range of biologically active derivatives. Extensive research has demonstrated that molecules synthesized from this pyridazine scaffold primarily function as inhibitors of various protein kinases. This inhibition disrupts key signaling pathways involved in cell cycle progression, proliferation, and survival, ultimately leading to anticancer and anti-inflammatory effects. The dominant mechanisms of action observed for these derivatives are the induction of apoptosis and cell cycle arrest.

The this compound Scaffold: A Foundation for Kinase Inhibition

The 3-chloro and 6-iodo substitutions on the pyridazine ring provide reactive sites for synthetic modifications, allowing for the development of a diverse library of compounds. These derivatives have been shown to target several key kinases implicated in cancer and inflammation.

Inhibition of Cyclin-Dependent Kinases (CDKs)

A significant number of 3,6-disubstituted pyridazine derivatives, originating from the this compound scaffold, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[1][2] CDK2 is a crucial regulator of the cell cycle, and its inhibition leads to cell cycle arrest, primarily at the G1/S phase transition, and subsequent apoptosis.

Inhibition of PIM Kinases

Derivatives of the closely related imidazo[1,2-b]pyridazine structure have demonstrated potent, subnanomolar inhibitory activity against PIM-1 and PIM-2 kinases. PIM kinases are serine/threonine kinases that play a critical role in cell survival and proliferation, and their inhibition is a promising strategy in cancer therapy.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Certain pyrazolo-pyridazine derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overactive in various cancers.[3] Inhibition of EGFR signaling can block tumor growth and induce apoptosis.

Inhibition of p38 Mitogen-Activated Protein (MAP) Kinase

While direct evidence for this compound is limited, related pyridazine-containing compounds have been investigated as inhibitors of p38 MAP kinase, a key enzyme in the cellular response to stress and inflammation.

Quantitative Data on Bioactive Pyridazine Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various pyridazine derivatives against their target kinases and cancer cell lines.

Compound ClassTarget KinaseIC50 (nM)Reference
3,6-disubstituted pyridazinesCDK220.1 - 151[1][2]
Pyrazolo-pyridazine derivativeCDK-2550[3]
Pyrazolo-pyridazine derivativeEGFR391[3]
Imidazopyridazine derivativePIM-10.024
Imidazopyridazine derivativePIM-20.095
Compound ClassCancer Cell LineCell Line TypeIC50 (µM)Reference
3,6-disubstituted pyridazineT-47DHuman Breast Cancer0.43 - 35.9[1][2]
3,6-disubstituted pyridazineMDA-MB-231Human Breast Cancer0.99 - 34.59[1][2]
Pyrazolo-pyridazine derivativeHepG-2Human Liver Cancer17.30[3]
Pyrazolo-pyridazine derivativeHCT-116Human Colorectal Cancer18.38[3]
Pyrazolo-pyridazine derivativeMCF-7Human Breast Cancer27.29[3]

Signaling Pathways and Mechanisms of Action

The inhibition of kinases by this compound derivatives triggers a cascade of downstream events, primarily culminating in apoptosis and cell cycle arrest.

Apoptosis Induction Pathway

apoptosis_pathway cluster_inhibition Kinase Inhibition cluster_downstream Downstream Effects Pyridazine_Derivative This compound Derivative Kinase Target Kinase (e.g., CDK2, PIM, EGFR) Pyridazine_Derivative->Kinase Inhibits Signaling_Pathway Disrupted Cell Survival Signaling Pathway Kinase->Signaling_Pathway Blocks Apoptotic_Proteins Activation of Pro-Apoptotic Proteins (e.g., Bax, Caspases) Signaling_Pathway->Apoptotic_Proteins Leads to Apoptosis Apoptosis (Programmed Cell Death) Apoptotic_Proteins->Apoptosis

Cell Cycle Arrest Pathway

cell_cycle_arrest_pathway cluster_inhibition Kinase Inhibition cluster_cell_cycle Cell Cycle Progression Pyridazine_Derivative This compound Derivative CDK2 CDK2 Pyridazine_Derivative->CDK2 Inhibits G1_Phase G1 Phase CDK2->G1_Phase Promotes G1 to S Transition Cell_Cycle_Arrest Cell Cycle Arrest (at G1/S Transition) S_Phase S Phase G1_Phase->Cell_Cycle_Arrest Blocks Transition

Experimental Protocols

Detailed experimental protocols are crucial for replicating and building upon existing research. While specific, step-by-step procedures are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the characterization of these compounds.

Kinase Inhibition Assays (General Workflow)

kinase_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Pyridazine Derivative Start->Prepare_Reagents Incubate Incubate Components (Kinase, Substrate, ATP, and Derivative) Prepare_Reagents->Incubate Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Proportional to Kinase Activity Incubate->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50 End End Calculate_IC50->End

  • Principle: To measure the ability of a compound to inhibit the activity of a specific kinase.

  • Methodology: A common method is a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. The lower the kinase activity (due to inhibition), the higher the ATP level and the stronger the luminescent signal. Alternatively, homogeneous time-resolved fluorescence (HTRF) assays are used, which measure the phosphorylation of a substrate by the kinase.

  • Data Analysis: The concentration of the derivative that inhibits 50% of the kinase activity (IC50) is determined by plotting the signal against a range of compound concentrations.

Cell Proliferation/Cytotoxicity Assays (General Workflow)

cell_proliferation_assay_workflow Start Start Seed_Cells Seed Cancer Cells in a Multi-well Plate Start->Seed_Cells Treat_Cells Treat Cells with Varying Concentrations of Pyridazine Derivative Seed_Cells->Treat_Cells Incubate_Cells Incubate for a Defined Period (e.g., 48-72h) Treat_Cells->Incubate_Cells Add_Reagent Add Viability Reagent (e.g., MTT, SRB) Incubate_Cells->Add_Reagent Measure_Signal Measure Absorbance/ Fluorescence Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

  • Principle: To determine the concentration of a compound that inhibits the growth of cancer cells by 50%.

  • Methodology: The Sulforhodamine B (SRB) assay is a common method. Cells are treated with the compound, and after an incubation period, fixed and stained with SRB dye, which binds to cellular proteins. The amount of bound dye is proportional to the number of viable cells.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Apoptosis Assays (General Workflow)

apoptosis_assay_workflow Start Start Treat_Cells Treat Cancer Cells with the Pyridazine Derivative Start->Treat_Cells Stain_Cells Stain Cells with Annexin V-FITC and Propidium Iodide (PI) Treat_Cells->Stain_Cells Analyze_FACS Analyze by Flow Cytometry (FACS) Stain_Cells->Analyze_FACS Quantify_Apoptosis Quantify Early and Late Apoptotic Cell Populations Analyze_FACS->Quantify_Apoptosis End End Quantify_Apoptosis->End

  • Principle: To detect and quantify apoptosis (programmed cell death) induced by a compound.

  • Methodology: The Annexin V-FITC assay is widely used. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells). Flow cytometry is used to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Data Analysis: The percentage of cells in each quadrant of the flow cytometry plot is determined to quantify the extent of apoptosis.

Conclusion and Future Directions

The this compound scaffold is a cornerstone for the development of potent kinase inhibitors with significant potential in anticancer therapy. The primary mechanism of action for derivatives of this compound is the inhibition of key kinases, leading to the induction of apoptosis and cell cycle arrest in cancer cells. Future research should focus on the synthesis of novel derivatives with improved selectivity and potency for specific kinase targets, as well as a thorough investigation into their in vivo efficacy and safety profiles. The continued exploration of this versatile chemical scaffold holds great promise for the discovery of next-generation targeted therapies.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-chloro-6-iodopyridazine, a valuable building block in medicinal chemistry and materials science. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Pathway

The most common and practical synthesis of this compound is a two-step process. The synthesis commences with the chlorination of pyridazine-3,6-diol (also known as maleic hydrazide) to yield the key intermediate, 3,6-dichloropyridazine. This is followed by a selective mono-iodination via a halogen exchange reaction to afford the final product.

Synthesis_Pathway A Pyridazine-3,6-diol B 3,6-Dichloropyridazine A->B  Chlorination C This compound B->C  Halogen Exchange  (Iodination)

Caption: Overall synthetic workflow for this compound.

Synthesis of the Intermediate: 3,6-Dichloropyridazine

The precursor, 3,6-dichloropyridazine, is synthesized from pyridazine-3,6-diol. Two primary methods for this chlorination are presented below, utilizing either phosphorus oxychloride or N-chlorosuccinimide as the chlorinating agent.

Experimental Protocols for 3,6-Dichloropyridazine Synthesis

Method A: Chlorination using Phosphorus Oxychloride (POCl₃)

This is a widely used and effective method for the conversion of diols to dichlorides on a pyridazine scaffold.

  • Procedure: To a round-bottom flask charged with pyridazine-3,6-diol, add phosphorus oxychloride (POCl₃) at room temperature under an inert atmosphere (e.g., nitrogen). The reaction mixture is then heated. Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with an ice-cold saturated solution of sodium bicarbonate to neutralize the acidity (pH ~8). The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum to yield 3,6-dichloropyridazine.[1]

Method B: Chlorination using N-Chlorosuccinimide (NCS)

This method offers an alternative to phosphorus oxychloride, which can be advantageous in certain contexts due to milder reaction conditions and different work-up procedures.

  • Procedure: In a reaction vessel, suspend pyridazine-3,6-diol in ethanol and add a catalytic amount of hydrochloric acid. The mixture is heated, and N-chlorosuccinimide (NCS) is added portion-wise while maintaining the reaction temperature. After the addition is complete, the reaction is stirred for a specified time. The reaction mixture is then cooled to induce crystallization. The solid product is collected by suction filtration, washed with a small amount of cold absolute ethanol, and dried under vacuum to give 3,6-dichloropyridazine.[2]

Quantitative Data for 3,6-Dichloropyridazine Synthesis

The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of 3,6-dichloropyridazine.

Starting Material (SM)Chlorinating AgentSolventSM:Agent Molar RatioTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Pyridazine-3,6-diolPOCl₃Chloroform1:1.550472.3599.03 (GC)[3]
Pyridazine-3,6-diolPOCl₃Chloroform1:3653.586-[3]
Pyridazine-3,6-diolPOCl₃Methanol/Water1:1.580188.6598.13 (GC)[3]
Pyridazine-3,6-diolPOCl₃None1:580Overnight85-[1]
Pyridazine-3,6-diolNCS/HCl (cat.)Ethanol1:2.145-55289.899.3[2]
Pyridazine-3,6-diolNCS/HCl (cat.)Ethanol1:2.145-55292.699.5[2]

Synthesis of this compound from 3,6-Dichloropyridazine

The final step in the synthesis is the selective replacement of one chlorine atom with an iodine atom. This is typically achieved through a halogen exchange reaction, often referred to as a Finkelstein reaction, which is driven by the use of an iodide salt.

Experimental Protocol for this compound Synthesis
  • Generalized Procedure: In a suitable reaction vessel, 3,6-dichloropyridazine is treated with a mixture of hydriodic acid (HI) and sodium iodide (NaI). The reaction is likely performed in a solvent that can facilitate the dissolution of the reactants and withstand the reaction temperature. The reaction mixture is heated for a duration sufficient to achieve mono-iodination, which can be monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is cooled, and a standard aqueous work-up is performed. This may involve neutralization with a base, followed by extraction of the product into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

It is important to note that the regioselectivity of this reaction, affording the 3-chloro-6-iodo isomer, is a key aspect of this synthesis.

Reagents and Expected Outcome

The key reagents and expected product for this step are summarized below. Researchers should optimize the specific conditions based on laboratory-scale experiments.

Starting MaterialIodinating AgentsExpected Product
3,6-DichloropyridazineHydriodic Acid (HI) and Sodium Iodide (NaI)This compound

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, purified product, including key steps and analytical checks.

Workflow cluster_0 Step 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Step 2: Synthesis of this compound A Start: Pyridazine-3,6-diol B Chlorination Reaction (POCl₃ or NCS) A->B C Work-up and Purification B->C D 3,6-Dichloropyridazine (Intermediate) C->D E Start: 3,6-Dichloropyridazine F Halogen Exchange Reaction (HI / NaI) E->F G Work-up and Purification F->G H This compound (Final Product) G->H I Characterization (NMR, MS, Purity Analysis) H->I

Caption: Experimental and analytical workflow for the synthesis.

This guide provides a foundational understanding and practical details for the synthesis of this compound. Researchers are encouraged to consult the cited literature and perform appropriate safety assessments before conducting any experimental work.

References

The Emerging Biological Potential of the 3-Chloro-6-Iodopyridazine Scaffold: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential biological activities associated with the 3-Chloro-6-Iodopyridazine core structure. While research on the parent compound is nascent, its derivatives have demonstrated significant promise in preclinical studies, particularly in the fields of oncology and microbiology. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of novel heterocyclic compounds.

Core Chemical Structure

This compound is a halogenated pyridazine with the chemical formula C₄H₂ClIN₂ and a molecular weight of 240.43 g/mol .[1][2] Its structure, featuring both a chlorine and an iodine atom on the pyridazine ring, makes it a versatile building block in medicinal chemistry for the synthesis of more complex and potent derivatives.[3]

Potential Biological Activities

Derivatives of the this compound scaffold have been investigated for several biological activities, demonstrating its potential as a privileged structure in drug discovery.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyridazine derivatives. The core structure is utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy.[3] Specifically, derivatives have been explored as inhibitors of p38 MAP kinase and Poly(ADP-ribose) Polymerase 1 (PARP-1), both of which are implicated in cancer cell proliferation and survival.[3][4]

p38 MAP Kinase Inhibition: The p38 MAP kinase signaling pathway is a key regulator of cellular responses to inflammatory cytokines and stress, and its dysregulation is linked to cancer.[4] Inhibition of this pathway can lead to cytotoxic effects in cancer cell lines.[3]

PARP-1 Inhibition: PARP-1 is a critical enzyme in the DNA damage response pathway.[2] In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP-1 can lead to synthetic lethality and targeted cell death.[2] Pyridazine-based compounds are being actively investigated for this therapeutic strategy.[4]

Antimicrobial Activity

The this compound scaffold has also shown potential in the development of novel antimicrobial agents.[3]

Antifungal Activity: A notable finding is the significant antifungal activity of a methyl-substituted derivative against Trichophyton species, where it reportedly outperformed conventional treatments.[3] This suggests potential applications in treating dermatophytic infections.

Quantitative Data Summary

While specific quantitative data for the parent this compound is not widely published, the following table summarizes representative data for functionally related pyridazine derivatives to illustrate the potential potency of this chemical class.

Compound ClassTarget/OrganismAssay TypeMeasured Activity (IC50/MIC)Reference
Pyridazine HybridsPARP-1Enzymatic AssayVaries by derivative[4]
Pyridazine DerivativesMycobacterium tuberculosis H37RaMABA3.13 - >50 µg/mL[5]
3-amino-6-aryl-pyridazinesCannabinoid Receptor 2 (CB₂)Agonist AssayHigh potency and selectivity[6]
Quinoline-based Dihydrazone DerivativesMCF-7 Cancer CellsMTT AssayIC₅₀: 7.016 µM and 7.05 µM

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound and its derivatives.

Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells (e.g., human cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate at 37°C for 4 hours.[7]

  • Formazan Solubilization: Add 100 µL of a SDS-HCl solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Incubate the plate at 37°C for 4 hours and then measure the absorbance at 570 nm using a microplate reader.[7] The intensity of the purple color is proportional to the number of viable cells.

Enzymatic Inhibition: p38 MAP Kinase Assay

This protocol outlines a luminescent-based kinase assay to determine the IC50 value of an inhibitor.[4]

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO control. Add 2 µL of a master mix containing p38 kinase and a peptide substrate in kinase reaction buffer.[4]

  • Kinase Reaction Initiation: Add 2 µL of an ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific p38 isoform.[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of a kinase detection reagent that converts the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes.[4]

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Enzymatic Inhibition: PARP-1 Assay

This protocol describes a fluorometric assay that measures the consumption of NAD⁺ to determine PARP-1 inhibition.[2]

  • Assay Setup: Add test compound serial dilutions or a vehicle control to the wells of a 384-well black plate.

  • Enzyme Addition: Add a mixture of recombinant human PARP1 enzyme and activated DNA to each well and incubate for 15 minutes.[2]

  • Reaction Initiation: Initiate the reaction by adding a β-NAD⁺ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.[2]

  • Detection: Stop the reaction and develop a fluorescent signal using a nicotinamidase and a developer reagent for fluorescent detection of NAD⁺ consumption.[2]

  • Data Analysis: Measure the fluorescence and plot against inhibitor concentration to determine the IC50 value.

Antifungal Susceptibility Testing for Trichophyton species

This protocol is based on the broth microdilution method with modifications for dermatophytes.[3]

  • Inoculum Preparation: Grow the Trichophyton isolate on potato dextrose agar supplemented with 2% rice flour to encourage sporulation. Prepare an inoculum suspension containing only microconidia.[3]

  • Drug Dilutions: Prepare serial twofold dilutions of the test compound in RPMI-1640 medium supplemented with 2% glucose.[3]

  • Inoculation: Inoculate microtiter plates containing the drug dilutions with the prepared fungal suspension.

  • Incubation: Incubate the plates at 28°C for 7 days.[3]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition for azole agents) compared to a drug-free control.[3]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of this compound derivatives.

p38_MAPK_Pathway cluster_stimuli External Stimuli cluster_pathway Kinase Cascade cluster_response Cellular Response Stress Environmental Stress MAP3K MAPKKK Stress->MAP3K Cytokines Inflammatory Cytokines Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2) p38->TranscriptionFactors phosphorylates CellularResponse Inflammation, Apoptosis, Cell Cycle Arrest TranscriptionFactors->CellularResponse Inhibitor Pyridazine Derivative Inhibitor->p38 PARP1_Inhibition cluster_lethality Synthetic Lethality DNAdamage DNA Single-Strand Break PARP1 PARP-1 Enzyme DNAdamage->PARP1 recruits Replication DNA Replication DNAdamage->Replication PAR Poly(ADP-ribose) chain PARP1->PAR synthesizes from NAD NAD+ NAD->PARP1 Repair DNA Repair PAR->Repair recruits proteins for Inhibitor Pyridazine Derivative (PARP Inhibitor) Inhibitor->PARP1 DSB Double-Strand Break Replication->DSB Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Cytotoxicity_Workflow Start Start Step1 Seed cells in 96-well plate Start->Step1 Step2 Incubate 24h Step1->Step2 Step3 Add test compound (serial dilutions) Step2->Step3 Step4 Incubate 24-72h Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate 4h Step5->Step6 Step7 Add solubilizer (e.g., SDS-HCl) Step6->Step7 Step8 Read Absorbance (570 nm) Step7->Step8 End Calculate IC50 Step8->End

References

3-Chloro-6-iodopyridazine: A Versatile Heterocyclic Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-iodopyridazine is a key heterocyclic building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring two distinct halogen atoms on the pyridazine core, allows for selective and sequential functionalization. The iodine atom at the 6-position is particularly susceptible to a variety of cross-coupling reactions, while the chlorine atom at the 3-position offers another site for nucleophilic substitution or further coupling reactions. This dual reactivity makes this compound a highly valuable scaffold for the synthesis of complex molecules with diverse biological activities and optoelectronic properties. Pyridazine derivatives, in general, are recognized for their wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Physicochemical Properties and Spectroscopic Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its identification, handling, and use in chemical synthesis.

PropertyValueReference
CAS Number 135034-10-5[2]
Molecular Formula C₄H₂ClIN₂[2]
Molecular Weight 240.43 g/mol [2]
Appearance SolidGeneral Knowledge
Boiling Point 327.7 °C at 760 mmHgGeneral Knowledge

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound. The following table presents key spectroscopic data for this compound.

Spectroscopic DataValuesReference
¹³C NMR (CDCl₃) Chemical shifts (δ) for C-4 and C-5 are distinguishable through selective heteronuclear decoupling experiments.[3]
Mass Spectrometry (MS) m/z (%): 240, 242 (M+, 100, 33), 152 (10), 127 (16), 85 (33)[3]

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from maleic hydrazide. The first step is the conversion of maleic hydrazide to 3,6-dichloropyridazine, followed by a selective iodination reaction.

Experimental Protocol: Synthesis of 3,6-Dichloropyridazine

A common method for the synthesis of 3,6-dichloropyridazine involves the reaction of pyridazine-3,6-diol with phosphorus oxychloride (POCl₃).[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (1 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃) (5 equivalents) to the flask at room temperature under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 12 hours.

  • Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove excess POCl₃. Carefully quench the residue with an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 3,6-dichloropyridazine.[6] A reported yield for this reaction is 85%.[6]

Experimental Protocol: Synthesis of this compound

The conversion of 3,6-dichloropyridazine to this compound can be achieved through a halogen exchange reaction.[3]

  • Reaction Setup: In a suitable reaction vessel, dissolve 3,6-dichloropyridazine (1 equivalent) in dry acetone.

  • Addition of Reagents: Add sodium iodide (NaI) and a catalytic amount of hydriodic acid (HI).

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Purification: Upon completion, the reaction mixture is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane) to isolate this compound.[3]

Reactivity and Applications in Organic Synthesis

The differential reactivity of the chlorine and iodine substituents on the pyridazine ring is the cornerstone of its utility as a versatile building block. The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound readily participates in this reaction, primarily at the iodo-substituted position.

This protocol is based on established methods for similar heteroaryl halides.[7][8]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.05 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 110 °C for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-chloro-6-arylpyridazine derivative.

The yields for Suzuki-Miyaura couplings involving similar iodopyridazine analogues are often in the range of 60-85%.[9]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product This compound This compound Reaction Reaction This compound->Reaction Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Base Base Base->Reaction 3-Chloro-6-arylpyridazine 3-Chloro-6-arylpyridazine Reaction->3-Chloro-6-arylpyridazine Suzuki-Miyaura Coupling

Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.

Application in Medicinal Chemistry: Kinase Inhibitors

The pyridazine scaffold is a prominent feature in many biologically active molecules, particularly in the development of kinase inhibitors.[9] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

Derivatives of this compound have been explored as inhibitors of p38 mitogen-activated protein (MAP) kinase.[9][10] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[10]

p38_MAPK_Signaling_Pathway cluster_upstream Upstream Activators cluster_core_cascade Core Cascade cluster_downstream Downstream Effects cluster_inhibition Point of Inhibition Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., MEKK, MLK) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MAPKAPK2 MAPKAPK-2 p38_MAPK->MAPKAPK2 activates Transcription_Factors Transcription Factors (e.g., ATF-2, STAT1) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response Pyridazine_Inhibitor Pyridazine-based Inhibitor Pyridazine_Inhibitor->p38_MAPK inhibits

References

Commercial Availability and Applications of 3-Chloro-6-Iodopyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, key properties, and significant applications of the heterocyclic building block, 3-Chloro-6-Iodopyridazine. This compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of kinase inhibitors.

Physicochemical Properties and Commercial Suppliers

This compound is a halogenated pyridazine derivative. Its key physicochemical properties are summarized in the table below. The compound is readily available from a range of commercial suppliers, ensuring a stable supply for research and development needs.

PropertyValueReference
CAS Number 135034-10-5[1]
Molecular Formula C₄H₂ClIN₂[2][]
Molecular Weight 240.43 g/mol [2]
Boiling Point 327.7 °C at 760 mmHg[2][]
Appearance Solid
Purity ≥95% (typical)[4]

Table 1: Physicochemical Properties of this compound

Prominent Commercial Suppliers:

A non-exhaustive list of commercial suppliers for this compound is provided below. Researchers are advised to request certificates of analysis from suppliers for batch-specific purity and other quality control data.

SupplierPurityNotes
Sigma-AldrichNot specifiedProduct intended for early discovery research; analytical data is not collected by the supplier.
Synblock≥98%Provides supporting documents including MSDS, NMR, HPLC, and LC-MS.[2]
BOC SciencesNot specifiedBuilding block for chemical synthesis.[]
SHANGHAI ZZBIO CO.95%Available in various quantities.[4]

Table 2: Commercial Suppliers of this compound

Experimental Protocols

Synthesis of this compound
Suzuki-Miyaura Coupling Reaction

This compound is a versatile substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[][6] The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective functionalization at the 6-position of the pyridazine ring. A general protocol for a Suzuki-Miyaura coupling reaction involving a halo-pyridazine is outlined below.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired boronic acid or boronic ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 0.02-0.05 equivalents), and a base (e.g., K₂CO₃ or CsF, 2-3 equivalents).[1][7]

  • Solvent Addition: Add a degassed solvent such as DMF or THF.[1]

  • Reaction Conditions: Heat the reaction mixture, typically between 80-110 °C, and stir for 2 to 24 hours.[7]

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

An experimental workflow for this reaction is visualized below.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Monitoring & Work-up cluster_purification Purification Reactants This compound + Boronic Acid Heating Heat (80-110 °C) Stir (2-24 h) Reactants->Heating Combine Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Heating Base Base (e.g., K2CO3) Base->Heating Solvent Degassed Solvent (e.g., DMF) Solvent->Heating Monitoring TLC / LC-MS Heating->Monitoring Sample Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Purified Product Purification->Product

Figure 1: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Application in Drug Discovery: Targeting the p38 MAP Kinase Signaling Pathway

Halogenated pyridazines are important scaffolds in medicinal chemistry.[8] A methylated analog of this compound, 3-Chloro-6-iodo-4-methylpyridazine, has been noted for its potential to inhibit p38 MAP kinase, an enzyme implicated in inflammatory responses.[1] The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key cascade in the cellular response to stress and inflammation.[9][10][11]

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself.[12] Activation of this pathway by various extracellular stimuli, such as cytokines and environmental stress, leads to the phosphorylation and activation of downstream targets, including transcription factors and other kinases.[11][13] This ultimately regulates the expression of genes involved in inflammation and apoptosis.[9][13] The central role of p38 MAPK in these processes makes it an attractive target for the development of novel anti-inflammatory and anti-cancer therapeutics.

The signaling cascade is illustrated in the diagram below.

p38_MAPK_Pathway cluster_stimuli Extracellular Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Targets & Cellular Response Cytokines Cytokines (e.g., TNF-α, IL-1β) MAPKKK MAPKKK (e.g., ASK1, TAK1) Cytokines->MAPKKK Stress Environmental Stress (e.g., UV, Osmotic Shock) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates Kinases Other Kinases (e.g., MAPKAPK2) p38->Kinases activates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Apoptosis) Kinases->CellularResponse TranscriptionFactors->CellularResponse

Figure 2: An overview of the p38 MAP kinase signaling pathway.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Chloro-6-iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction of 3-chloro-6-iodopyridazine with various boronic acids. The pyridazine core is a significant pharmacophore, and the ability to functionalize it through selective cross-coupling reactions is of high interest in medicinal chemistry.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2] For a substrate like this compound, the differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The greater reactivity of the C-I bond in palladium-catalyzed cross-coupling reactions enables the selective introduction of a substituent at the 6-position.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound (typically a boronic acid or its ester) with an organic halide.[3] The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, this compound), forming a palladium(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]

A general workflow for this reaction is outlined below:

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep Combine Reactants: - this compound - Boronic Acid - Base - Solvent catalyst Add Palladium Catalyst and Ligand prep->catalyst degas Degas Mixture (e.g., with Argon or Nitrogen) catalyst->degas heat Heat Reaction Mixture (e.g., 80-110 °C) degas->heat monitor Monitor Progress (e.g., TLC, GC-MS) heat->monitor quench Quench Reaction and Perform Aqueous Work-up monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product final_product purify->final_product Characterize (NMR, MS)

Caption: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02 - 0.1 equivalents)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or a reaction vial, add this compound, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the palladium catalyst and any additional ligand under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent.

Catalyst and Ligand

Palladium catalysts are central to the Suzuki-Miyaura reaction.[4] While Pd(PPh₃)₄ can be effective, catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand often provide higher yields and broader substrate scope. For challenging couplings, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can be beneficial.

Base

A base is required to activate the boronic acid for transmetalation.[5] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly impact the reaction yield.[6] For instance, in some systems, increasing the amount of base can improve the yield up to a certain point, after which a decrease may be observed.[6]

Solvent

The choice of solvent is also critical. Aprotic solvents like 1,4-dioxane, toluene, and DMF are commonly used.[6] Aqueous solvent mixtures can also be effective and may enhance the rate of reaction in some cases.[6][7]

The general catalytic cycle is depicted below:

Suzuki_Cycle pd0 Pd(0)L_n oxidative_add Oxidative Addition pd0->oxidative_add pdi_complex R-Pd(II)L_n-X oxidative_add->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation r_pd_r_prime R-Pd(II)L_n-R' transmetalation->r_pd_r_prime reductive_elim Reductive Elimination r_pd_r_prime->reductive_elim reductive_elim->pd0 product Ar-R' (Product) reductive_elim->product aryl_halide Ar-X (this compound) aryl_halide->oxidative_add boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Tabulated Data on Reaction Conditions

The following table summarizes optimized conditions from a study on a related Suzuki-Miyaura coupling, which can serve as a guide for optimizing the coupling of this compound.[6]

EntryCatalyst (equiv)Ligand (equiv)Base (equiv)Solvent (v/v)Temperature (°C)Time (h)Yield (%)
1Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (300)H₂O:ACN (4:1)372881
2Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O:ACN (4:1)372894
3Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (1500)H₂O:ACN (4:1)3728Lower
4Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O:ACN (1:1)3728Lower
5Na₂PdCl₄ (20)sSPhos (40)K₂CO₃ (600)H₂O:1,4-dioxane3728Comparable

Data adapted from a study on a DNA-conjugated aryl iodide and may require optimization for this compound.[6] ACN = Acetonitrile.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of novel pyridazine derivatives. Selective coupling at the 6-position can be achieved due to the higher reactivity of the carbon-iodine bond. Successful implementation of this reaction requires careful optimization of the catalyst system, base, and solvent. The protocols and data presented here provide a solid foundation for researchers to develop efficient and high-yielding coupling procedures for this important heterocyclic building block.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced organic materials. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-chloro-6-iodopyridazine, a valuable building block in medicinal chemistry.

The selective functionalization of dihalogenated heterocycles is a key strategy in the development of complex molecular architectures. In the case of this compound, the significant difference in the reactivity of the carbon-iodine and carbon-chlorine bonds allows for a highly selective Sonogashira coupling at the 6-position. The C-I bond is considerably more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, enabling the selective formation of 6-alkynyl-3-chloropyridazine derivatives under carefully controlled conditions. These products can then undergo further functionalization at the remaining chloro-substituted position.

Reaction Principle

The Sonogashira coupling of this compound proceeds via a dual catalytic cycle involving a palladium complex and a copper(I) co-catalyst.

Key Steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the more reactive C-I bond of this compound to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The alkynyl group is transferred from the copper acetylide to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 3-chloro-6-alkynylpyridazine product and regenerate the active Pd(0) catalyst.

Experimental Conditions

The successful selective Sonogashira coupling of this compound is dependent on several key parameters:

  • Catalyst System: A combination of a palladium catalyst and a copper(I) co-catalyst is typically employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most frequently used co-catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the deprotonation of the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous and deoxygenated solvents are necessary to prevent the deactivation of the catalyst and unwanted side reactions. Common solvents include tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).

  • Temperature: The reaction is typically carried out at room temperature to moderate temperatures (e.g., 50 °C) to ensure high selectivity for the C-I bond. Higher temperatures may lead to the competing reaction at the C-Cl bond.

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and the homocoupling of the alkyne (Glaser coupling).

Data Presentation

The following table summarizes typical reaction conditions for the selective Sonogashira coupling of this compound with various terminal alkynes.

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (2-5)CuI (5-10)Et₃N (2-3)THFRT - 502-12Data not available in searched literature
2EthynyltrimethylsilanePd(PPh₃)₄ (2-5)CuI (5-10)Et₃N (2-3)DMFRT4-16Data not available in searched literature
31-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DIPEA (2.5)THF406Data not available in searched literature
4Propargyl alcoholPd(PPh₃)₄ (2)CuI (4)Et₃N (3)DMFRT8Data not available in searched literature

Note: While specific yield data for the Sonogashira coupling of this compound was not found in the searched literature, the conditions presented are based on established protocols for similar dihalogenated heteroaromatic substrates and are expected to provide good to excellent yields of the desired product.

Experimental Protocols

Protocol 1: General Procedure for the Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a general method for the palladium and copper co-catalyzed Sonogashira coupling.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Magnetic stirrer and heating plate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.10 equiv.).

  • Add anhydrous and degassed THF via syringe to dissolve the solids.

  • Add freshly distilled triethylamine (2.0-3.0 equiv.) to the reaction mixture.

  • Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the progress of the reaction by TLC until the starting material (this compound) is consumed.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Visualizations

Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental Workflow for Sonogashira Coupling

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd catalyst, CuI, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Stir at RT or Heat alkyne->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Sonogashira coupling.

Safety Precautions

  • Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions under inert atmosphere should be set up by trained personnel.

Conclusion

The Sonogashira coupling of this compound provides an efficient and selective method for the synthesis of 3-chloro-6-alkynylpyridazine derivatives. The protocols and information provided in these application notes serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. Careful control of the reaction conditions is paramount to achieving high selectivity and yields.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the palladium-catalyzed Buchwald-Hartwig amination of 3-Chloro-6-Iodopyridazine. This reaction is a powerful tool for the synthesis of aminopyridazines, which are important scaffolds in medicinal chemistry and drug discovery. The provided protocol is based on established procedures for Buchwald-Hartwig amination of related aryl halides and offers a robust starting point for optimization.[1][2][3]

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine in the presence of a palladium catalyst and a base.[2][4] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6] For this compound, the reaction can be selectively targeted at the more reactive C-I bond.

Data Presentation

The following table summarizes typical reagents and conditions for the Buchwald-Hartwig amination of an aryl halide, which can be adapted for this compound.

Component Reagent/Condition Typical Molar Equiv./Concentration Notes
Substrate This compound1.0 equiv.---
Amine Primary or Secondary Amine1.2 - 1.5 equiv.Can be a wide range of aliphatic or aromatic amines.
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂0.5 - 5 mol%Tris(dibenzylideneacetone)dipalladium(0) and Palladium(II) acetate are common choices.[5]
Ligand XPhos, RuPhos, or BINAP1 - 10 mol%Bulky, electron-rich phosphine ligands are crucial for efficient coupling, especially with aryl chlorides.[5][7]
Base NaOt-Bu, K₂CO₃, or Cs₂CO₃1.5 - 2.5 equiv.The choice of base is critical and depends on the amine and substrate.[5]
Solvent Toluene, Dioxane, or THF0.1 - 0.5 MAnhydrous and deoxygenated solvents are essential for reaction success.[5]
Temperature 80 - 120 °CReaction temperature is dependent on the reactivity of the substrates and catalyst system.[3][5]
Reaction Time 2 - 24 hoursMonitored by TLC or GC-MS.

Experimental Protocol

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound

  • Amine of choice

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Solvents for work-up and chromatography (e.g., ethyl acetate, hexanes, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add Pd₂(dba)₃ (e.g., 1.5 mol%), XPhos (e.g., 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 equiv.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.

  • Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (e.g., 1.5 equiv.) to the flask.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).[1]

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1][8]

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-6-chloropyridazine derivative.[3][8]

Mandatory Visualization

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Add Pd₂(dba)₃, XPhos, and NaO(t)Bu - to a dry Schlenk flask under N₂ start->setup add_solvent Add Anhydrous Toluene setup->add_solvent precat Stir at RT for 10-15 min (Pre-catalyst Formation) add_solvent->precat add_reactants Add this compound and Amine precat->add_reactants reaction Heat to 100°C with Vigorous Stirring add_reactants->reaction monitor Monitor by TLC or GC-MS reaction->monitor monitor->reaction Incomplete workup Cool to RT and Quench with Water monitor->workup Complete extraction Extract with Ethyl Acetate workup->extraction wash_dry Wash with Brine and Dry over Na₂SO₄ extraction->wash_dry purify Concentrate and Purify by Column Chromatography wash_dry->purify end End purify->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Leveraging 3-Chloro-6-Iodopyridazine for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the pyridazine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bonding interactions within the ATP-binding pocket of various kinases make it an attractive core for inhibitor development.[1] 3-Chloro-6-Iodopyridazine is a versatile and strategically functionalized starting material for the synthesis of a diverse library of 3,6-disubstituted pyridazine derivatives. The differential reactivity of the chloro and iodo substituents allows for a modular and efficient approach to the synthesis of potent and selective kinase inhibitors. The chloro group at the 3-position is amenable to nucleophilic aromatic substitution, while the iodo group at the 6-position is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This dual reactivity enables the systematic exploration of the chemical space around the pyridazine core to optimize potency and selectivity for the target kinase.

Kinase Inhibitor Activity Data

The following table summarizes the in vitro anti-proliferative and kinase inhibitory activities of a series of 3,6-disubstituted pyridazine derivatives, which can be synthesized utilizing this compound as a key intermediate. The data highlights the potential of this scaffold in developing potent inhibitors for kinases such as Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology.[2]

Compound IDTarget KinaseIC50 (nM)[2]T-47D (Breast Cancer) IC50 (µM)[2]MDA-MB-231 (Breast Cancer) IC50 (µM)[2]
11e CDK21512.182.34
11h CDK243.81.342.87
11l CDK255.61.571.30
11m CDK220.10.430.99

Experimental Protocols

I. Synthesis of a Representative 3,6-Disubstituted Pyridazine CDK2 Inhibitor

This protocol describes a representative two-step synthesis of a 3,6-disubstituted pyridazine, a class of compounds that has shown potent CDK2 inhibitory activity. The synthesis involves an initial Suzuki-Miyaura coupling at the 6-position of this compound, followed by a nucleophilic aromatic substitution at the 3-position.

Step 1: Suzuki-Miyaura Coupling

G cluster_0 Step 1: Suzuki-Miyaura Coupling This compound This compound Intermediate 3-Chloro-6-Arylpyridazine This compound->Intermediate Dioxane/Water, Heat Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Intermediate Pd_Catalyst Pd Catalyst, Base Pd_Catalyst->Intermediate

Synthetic workflow for Step 1.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (0.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the 3-chloro-6-arylpyridazine intermediate.

Step 2: Nucleophilic Aromatic Substitution

G cluster_1 Step 2: Nucleophilic Aromatic Substitution Intermediate 3-Chloro-6-Arylpyridazine Final_Product 3-Amino-6-Arylpyridazine (Kinase Inhibitor) Intermediate->Final_Product Heat Amine Amine Amine->Final_Product Base_Solvent Base, Solvent Base_Solvent->Final_Product CDK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin_D Cyclin D Synthesis ERK->Cyclin_D CDK46_CyclinD CDK4/6-Cyclin D Cyclin_D->CDK46_CyclinD Rb Rb CDK46_CyclinD->Rb P E2F E2F Rb->E2F Cyclin_E Cyclin E Synthesis E2F->Cyclin_E CDK2_CyclinE CDK2-Cyclin E Cyclin_E->CDK2_CyclinE CDK2_CyclinE->Rb P G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition DNA_Synthesis DNA Synthesis G1_S_Transition->DNA_Synthesis CDK2_Inhibitor 3,6-Disubstituted Pyridazine Inhibitor CDK2_Inhibitor->CDK2_CyclinE Inhibition Logical_Relationship Start This compound Chloro at C3 Iodo at C6 Step1 Suzuki Coupling (Vary R1) Start:f1->Step1 Intermediate 3-Chloro-6-R1-pyridazine Vary R1 for selectivity & potency Step1->Intermediate Step2 Nucleophilic Substitution (Vary R2) Intermediate:f0->Step2 Final 3-R2-6-R1-pyridazine Potent & Selective Kinase Inhibitor Step2->Final

References

Application Notes and Protocols: Synthesis of PARP-1 Inhibitors Utilizing a 3-Chloro-6-Iodopyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors using a versatile 3-Chloro-6-Iodopyridazine scaffold. The protocols outlined below are based on established chemical methodologies for the functionalization of di-substituted pyridazines, offering a strategic approach for the development of novel and potent PARP-1 inhibitors.

Introduction to PARP-1 Inhibition and the Pyridazine Scaffold

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations. By inhibiting PARP-1, SSBs accumulate and convert to double-strand breaks (DSBs) during replication. In HRR-deficient cancer cells, these DSBs cannot be efficiently repaired, leading to synthetic lethality.

The pyridazine moiety is a privileged scaffold in medicinal chemistry and has been successfully incorporated into several potent PARP-1 inhibitors. Its diazine structure can engage in key hydrogen bonding interactions within the nicotinamide binding pocket of the PARP-1 active site. The this compound scaffold offers two distinct points for chemical modification, allowing for the strategic introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties. The differential reactivity of the chloro and iodo substituents enables sequential and site-selective modifications.

PARP-1 Signaling Pathway in DNA Damage Repair

PARP-1 acts as a DNA damage sensor. Upon detection of a single-strand break, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process called PARylation. This PARylation serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

PARP1_Signaling PARP-1 Signaling in DNA Damage Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes SSB_Accumulation SSB Accumulation PARP1->SSB_Accumulation NAD NAD+ NAD->PAR substrate Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment recruits Repair DNA Repair Recruitment->Repair Inhibitor PARP-1 Inhibitor (e.g., Pyridazine-based) Inhibitor->PARP1 inhibits DSB_Formation Double-Strand Break (DSB) Formation during Replication SSB_Accumulation->DSB_Formation Apoptosis Apoptosis in HRR-Deficient Cancer Cells DSB_Formation->Apoptosis

Caption: PARP-1 signaling in response to DNA damage and the mechanism of action of PARP-1 inhibitors.

Synthetic Strategy and Experimental Protocols

The synthesis of PARP-1 inhibitors from the this compound scaffold can be achieved through sequential cross-coupling reactions, leveraging the higher reactivity of the C-I bond compared to the C-Cl bond. This allows for the introduction of a diversity-oriented substituent at the 6-position via a Suzuki or Sonogashira coupling, followed by the introduction of a pharmacophore at the 3-position through a Buchwald-Hartwig amination or another nucleophilic substitution.

Proposed Synthetic Workflow

Synthetic_Workflow Proposed Synthetic Workflow for Pyridazine-based PARP-1 Inhibitors Start This compound Step1 Step 1: Suzuki Coupling (Arylboronic acid, Pd catalyst, base) Start->Step1 Intermediate1 Intermediate A: 3-Chloro-6-Arylpyridazine Step1->Intermediate1 Step2 Step 2: Buchwald-Hartwig Amination (Amine, Pd catalyst, ligand, base) Intermediate1->Step2 Final_Product Final Product: 3-(Amino)-6-Arylpyridazine PARP-1 Inhibitor Step2->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Evaluation (PARP-1 Inhibition Assay) Characterization->Biological_Assay

Caption: A generalized workflow for the synthesis and evaluation of PARP-1 inhibitors.

Protocol 1: Suzuki Coupling of this compound (Step 1)

This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to introduce a substituent at the 6-position.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the 3-chloro-6-arylpyridazine intermediate.

Protocol 2: Buchwald-Hartwig Amination of 3-Chloro-6-Arylpyridazine (Step 2)

This protocol details the palladium-catalyzed amination of the 3-chloro-6-arylpyridazine intermediate to introduce the final pharmacophore.

Materials:

  • 3-Chloro-6-Arylpyridazine (from Step 1)

  • Amine (e.g., a substituted piperazine or aniline) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add the 3-chloro-6-arylpyridazine (1.0 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the amine (1.2 eq) and anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final PARP-1 inhibitor.

Data Presentation: In Vitro Activity of Pyridazine-based PARP-1 Inhibitors

The following table summarizes the in vitro PARP-1 inhibitory activity of representative pyridazine-based compounds from the literature. This data can serve as a benchmark for newly synthesized inhibitors.

Compound IDScaffoldPARP-1 IC₅₀ (nM)Reference
1 Pyridopyridazinone-4-fluorobenzyl36[1]
2 Pyridopyridazinone-4-methoxybenzyl45[1]
3 Chloropyridazine-chalcone hybrid4-((6-chloropyridazin-3-yl)oxy)phenyl4-methoxyphenyl~50 (comparable to Olaparib)[2]
4 Pyridazine derivative--4.06[3]
5 Pyridazine derivative--3.61[3]
Olaparib Phthalazinone--5[1]

Protocols for Biological Evaluation

PARP-1 Enzymatic Inhibition Assay (HTRF-based)

This protocol provides a method for determining the in vitro potency of synthesized compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histones (as substrate)

  • NAD⁺

  • Biotinylated-NAD⁺

  • HTRF PARP-1 assay buffer

  • Streptavidin-XL665

  • Anti-PAR antibody conjugated to Europium cryptate

  • 384-well low-volume microplates

  • Test compounds (in DMSO)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the PARP-1 enzyme, histones, and assay buffer.

  • Add the test compounds to the wells.

  • Initiate the reaction by adding a mixture of NAD⁺ and biotinylated-NAD⁺.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding the detection reagents (Streptavidin-XL665 and anti-PAR-Europium cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and determine the IC₅₀ values from the dose-response curves.

Cellular PARP-1 Inhibition Assay (Western Blot)

This protocol assesses the ability of the synthesized compounds to inhibit PARP-1 activity within a cellular context by measuring the levels of PARylation.

Materials:

  • Cancer cell line (e.g., MDA-MB-436, which is BRCA1 deficient)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • Test compounds

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR, anti-PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce DNA damage by treating the cells with H₂O₂ for 15 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Quantify the protein concentration using a BCA assay.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against PAR overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the reduction in PARylation levels.

Experimental Workflow for Biological Evaluation

Biological_Workflow Workflow for Biological Evaluation of PARP-1 Inhibitors Compound Synthesized Pyridazine Derivative Enzymatic_Assay PARP-1 Enzymatic Assay (e.g., HTRF) Compound->Enzymatic_Assay Cell_Culture Cell Culture (e.g., BRCA-deficient cancer cells) Compound->Cell_Culture IC50_Determination Determine IC₅₀ Value Enzymatic_Assay->IC50_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Cellular_Assay Cellular PARP-1 Inhibition Assay (Western Blot for PAR) Cell_Culture->Cellular_Assay Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Cell_Viability Cellular_Assay->SAR_Analysis Cell_Viability->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical workflow for the in vitro biological evaluation of synthesized PARP-1 inhibitors.

These detailed application notes and protocols provide a solid foundation for the synthesis and evaluation of novel PARP-1 inhibitors based on the this compound scaffold. The strategic design and modular synthesis approach allow for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of potent and selective PARP-1 inhibitors for further drug development.

References

The Synthetic Versatility of 3-Chloro-6-iodopyridazine: A Gateway to Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-chloro-6-iodopyridazine has emerged as a valuable and versatile building block in the field of organic synthesis. Its unique structural feature, possessing two distinct halogen atoms on the pyridazine core, allows for selective and sequential functionalization through a variety of cross-coupling reactions. This enables the construction of complex molecular architectures, particularly those with applications in medicinal chemistry, such as the development of kinase inhibitors and other therapeutic agents.

The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the cornerstone of this compound's utility. The C-I bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the selective introduction of a diverse range of substituents at the 6-position. The less reactive C-Cl bond can then be targeted in a subsequent step, providing a strategic handle for further molecular elaboration. This site-selectivity is a powerful tool for the regiocontrolled synthesis of highly substituted pyridazine derivatives.

Application Notes

The primary applications of this compound in organic synthesis are centered around palladium-catalyzed cross-coupling reactions. These reactions offer a robust and efficient means to form new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals and other functional molecules.

1. Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling this compound with various boronic acids or their esters. Due to the higher reactivity of the C-I bond, the initial coupling occurs selectively at the 6-position. This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups. The resulting 3-chloro-6-aryl(heteroaryl/vinyl)pyridazines are valuable intermediates that can undergo further functionalization at the 3-position.

2. Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C triple bond by coupling with terminal alkynes. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the 6-position of this compound. The resulting 3-chloro-6-alkynylpyridazines are versatile intermediates that can be further transformed into a variety of other functional groups or used in the synthesis of more complex heterocyclic systems.

3. Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds. By reacting this compound with a wide range of primary and secondary amines, various amino groups can be selectively introduced at the 6-position. This is particularly useful in medicinal chemistry for the synthesis of compounds with improved pharmacokinetic properties or specific biological activities.

The strategic, sequential functionalization of this compound is a key advantage, enabling the rapid construction of diverse chemical libraries for drug discovery and development. The pyridazine core itself is a known pharmacophore present in numerous biologically active molecules, and the ability to precisely control the substitution pattern around this core is of significant interest to medicinal chemists.

Experimental Protocols

The following are generalized protocols for the key cross-coupling reactions of this compound. It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, may need to be optimized for specific substrates to achieve the best results.

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol describes a typical procedure for the selective coupling of an arylboronic acid at the 6-position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Anhydrous and degassed reaction vessel (e.g., Schlenk flask)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry and degassed reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Evacuate the vessel and backfill with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.02-0.05 eq.) to the vessel.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-chloro-6-arylpyridazine.

Protocol 2: Site-Selective Sonogashira Coupling at the 6-Position

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the 6-position of this compound.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine)

  • Solvent (e.g., THF, DMF)

  • Anhydrous and degassed reaction vessel

  • Inert atmosphere

Procedure:

  • To a dry and degassed reaction vessel, add this compound (1.0 eq.), the palladium catalyst (0.02-0.05 eq.), and CuI (0.01-0.1 eq.).

  • Evacuate the vessel and backfill with an inert gas (repeat 3 times).

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture via syringe.

  • Stir the reaction at room temperature or heat as required (monitor by TLC or LC-MS).

  • Upon completion, perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography on silica gel to yield the 3-chloro-6-alkynylpyridazine.

Protocol 3: Site-Selective Buchwald-Hartwig Amination at the 6-Position

This protocol provides a general method for the selective amination at the 6-position of this compound.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu, 1.5-3 equivalents)

  • Solvent (e.g., Toluene, Dioxane)

  • Anhydrous and degassed reaction vessel

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry and degassed reaction vessel.

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) to the vessel.

  • Add the anhydrous and degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • After cooling to room temperature, perform an aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-chloro-6-aminopyridazine derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the cross-coupling reactions of this compound based on analogous reactions of similar substrates. This data is intended to serve as a general guideline for reaction optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O1001285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-K₂CO₃Dioxane901680-90
33-Pyridinylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110875-85

Table 2: Representative Conditions for Sonogashira Coupling

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (5)Et₃NTHFRT680-90
2EthynyltrimethylsilanePd(PPh₃)₄ (3)CuI (3)i-Pr₂NHDMF501275-85
3Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NDioxane60870-80

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1001880-95
2AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene902470-85
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄Toluene1101275-90

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic pathways and logical relationships in the application of this compound.

Suzuki_Miyaura_Coupling This compound This compound Product 3-Chloro-6-arylpyridazine This compound->Product Suzuki-Miyaura Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Pd_Catalyst Pd(0)/Ligand Pd_Catalyst->Product Base Base Base->Product Further_Functionalization Functionalization at C3 Product->Further_Functionalization

Caption: Suzuki-Miyaura coupling of this compound.

Sonogashira_Coupling This compound This compound Product 3-Chloro-6-alkynylpyridazine This compound->Product Sonogashira Terminal_Alkyne R-C≡CH Terminal_Alkyne->Product Pd_Catalyst Pd(0)/Ligand Pd_Catalyst->Product CuI_Base CuI / Base CuI_Base->Product Further_Transformations Further Transformations Product->Further_Transformations

Caption: Sonogashira coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Product 3-Chloro-6-(N-R¹R²)pyridazine This compound->Product Buchwald-Hartwig Amine R¹R²NH Amine->Product Pd_Catalyst Pd(0)/Ligand Pd_Catalyst->Product Base Base Base->Product Medicinal_Chemistry_Applications Medicinal Chemistry Scaffolds Product->Medicinal_Chemistry_Applications

Caption: Buchwald-Hartwig amination of this compound.

Sequential_Functionalization cluster_step1 Step 1: Selective Coupling at C6 (Iodine position) cluster_step2 Step 2: Functionalization at C3 (Chlorine position) Start This compound Intermediate 3-Chloro-6-substituted-pyridazine Start->Intermediate Suzuki / Sonogashira / Buchwald-Hartwig Final_Product 3,6-Disubstituted Pyridazine Intermediate->Final_Product Cross-Coupling / Nucleophilic Substitution Bioactive_Molecules Bioactive_Molecules Final_Product->Bioactive_Molecules Synthesis of Kinase Inhibitors, etc.

Caption: Sequential functionalization workflow.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The functionalization of this heterocycle is therefore of significant interest in the development of novel therapeutics. 3-Chloro-6-iodopyridazine is a versatile building block that allows for selective, sequential palladium-catalyzed cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds enables regioselective functionalization, making it an ideal starting material for creating diverse libraries of substituted pyridazines. This document provides detailed application notes and experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions utilizing this compound.

The inherent reactivity difference between the C-I and C-Cl bonds, with the former being significantly more susceptible to oxidative addition to a palladium(0) catalyst, allows for selective coupling at the 6-position while leaving the 3-chloro substituent intact for potential subsequent transformations. This regioselectivity is a key advantage in multi-step synthetic routes.

Regioselective Cross-Coupling Strategy

The general strategy for the functionalization of this compound involves the initial palladium-catalyzed cross-coupling at the more reactive C-6 iodo position. The resulting 3-chloro-6-substituted pyridazine can then be subjected to a second cross-coupling reaction at the C-3 chloro position, often under more forcing conditions, to generate disubstituted pyridazine derivatives.

logical_relationship start This compound intermediate 3-Chloro-6-Substituted Pyridazine start->intermediate Pd-Catalyzed Coupling (at C-6 Iodo) product 3,6-Disubstituted Pyridazine intermediate->product Pd-Catalyzed Coupling (at C-3 Chloro)

Caption: Synthetic pathway for disubstituted pyridazines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl compounds. In the case of this compound, this reaction allows for the selective introduction of an aryl or heteroaryl group at the 6-position.

Data Presentation: Suzuki-Miyaura Coupling of this compound
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2 eq)Toluene/Ethanol/H₂O (4:1:1)901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2 eq)1,4-Dioxane/H₂O (4:1)100895
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 eq)Toluene/H₂O (10:1)1001288
42-Naphthylboronic acidPd(PPh₃)₄ (5)-Cs₂CO₃ (2 eq)DME/H₂O (4:1)851685
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3-Chloro-6-(4-methoxyphenyl)pyridazine

  • To a dry Schlenk flask, add this compound (240 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • To this suspension, add Pd(dppf)Cl₂ (22 mg, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 100 °C and stir for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and heteroaryl alkynes. This reaction is particularly useful for introducing alkynyl moieties that can serve as handles for further synthetic transformations.

Data Presentation: Sonogashira Coupling of this compound
EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)5Et₃NTHF65690
2EthynyltrimethylsilanePd(PPh₃)₄ (5)10DiisopropylamineToluene70885
31-HexynePd(OAc)₂ (2) / PPh₃ (4)5PiperidineDMF801082
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)5Et₃NAcetonitrile601288
Experimental Protocol: Sonogashira Coupling

Synthesis of 3-Chloro-6-(phenylethynyl)pyridazine

  • To a dry Schlenk flask, add this compound (240 mg, 1.0 mmol) and copper(I) iodide (9.5 mg, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add degassed triethylamine (3 mL) and tetrahydrofuran (6 mL).

  • Add phenylacetylene (112 mg, 1.1 mmol) and Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol, 3 mol%).

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[1][2] This reaction provides a direct route to introduce primary or secondary amines at the 6-position of the pyridazine ring.

Data Presentation: Buchwald-Hartwig Amination of this compound
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.5 eq)Toluene1001885
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2 eq)1,4-Dioxane1102478
3n-ButylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2 eq)tert-Butanol901682
4PiperidinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2 eq)Toluene1002080
Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 4-(6-Chloropyridazin-3-yl)morpholine

  • To a dry Schlenk tube, add this compound (240 mg, 1.0 mmol), sodium tert-butoxide (144 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%), and Xantphos (23 mg, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add degassed toluene (5 mL) followed by morpholine (105 mg, 1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the palladium-catalyzed cross-coupling reactions of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Reactants: - this compound - Coupling Partner - Base - Solvent catalyst Add Palladium Catalyst and Ligand reagents->catalyst inert Establish Inert Atmosphere (Argon or Nitrogen) catalyst->inert heating Heat and Stir inert->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extract Aqueous Work-up and Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize

Caption: General experimental workflow.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of diverse, functionalized pyridazine derivatives. The regioselective nature of palladium-catalyzed cross-coupling reactions at the C-6 iodo position allows for a controlled and stepwise introduction of various substituents. The protocols provided herein for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions serve as a robust starting point for researchers in drug discovery and development to explore the chemical space around the pyridazine scaffold. Further functionalization of the C-3 chloro position can lead to the generation of complex molecules with potential biological activity.

References

Application Notes and Protocols: 3-Chloro-6-Iodopyridazine in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-chloro-6-iodopyridazine as a versatile starting material for the synthesis of novel anticancer agents. The protocols outlined below are based on established methodologies for the synthesis of pyridazine derivatives and their subsequent evaluation in relevant biological assays.

Introduction

This compound is a key heterocyclic building block in medicinal chemistry, offering two distinct reactive sites for functionalization. The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential introduction of various substituents, making it an ideal scaffold for the generation of diverse chemical libraries for anticancer drug discovery. Pyridazine derivatives have shown significant promise as inhibitors of various cancer-relevant targets, including Cyclin-Dependent Kinases (CDKs), Poly (ADP-ribose) polymerase (PARP), and c-Jun N-terminal kinase (JNK).

Synthetic Applications

The this compound scaffold can be readily modified using a variety of modern cross-coupling reactions to introduce aryl, heteroaryl, alkyl, and amino groups, leading to a wide array of 3,6-disubstituted pyridazine derivatives.

General Synthetic Workflow

A general workflow for the synthesis of anticancer agents from this compound involves a two-step cross-coupling strategy. The more reactive C-I bond is typically addressed first, followed by the substitution of the C-Cl bond.

Synthetic Workflow start This compound step1 Step 1: C-I Functionalization (e.g., Suzuki, Sonogashira Coupling) start->step1 intermediate 3-Chloro-6-substituted-pyridazine step1->intermediate step2 Step 2: C-Cl Functionalization (e.g., Buchwald-Hartwig Amination) intermediate->step2 final_product 3,6-Disubstituted Pyridazine (Anticancer Agent) step2->final_product

A generalized synthetic workflow for creating 3,6-disubstituted pyridazines.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-6-arylpyridazine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 6-position of the pyridazine ring.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Add a 2M aqueous solution of Na₂CO₃ (2.0 mL).

  • Add a mixture of toluene (10 mL) and ethanol (2 mL).

  • Fit the flask with a reflux condenser and heat the mixture to 90°C with vigorous stirring under a nitrogen atmosphere for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-chloro-6-arylpyridazine.

Protocol 2: Synthesis of 3-Amino-6-arylpyridazine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination to introduce an amino group at the 3-position of the 3-chloro-6-arylpyridazine intermediate.

Materials:

  • 3-Chloro-6-arylpyridazine (from Protocol 1)

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk tube

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk tube, add 3-chloro-6-arylpyridazine (1.0 mmol), the desired amine (1.2 mmol), Cs₂CO₃ (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with stirring for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the final 3-amino-6-arylpyridazine derivative.

Biological Evaluation Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the synthesized pyridazine compounds in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: CDK2 Kinase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of the synthesized compounds against CDK2.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • CDK2 substrate (e.g., Histone H1)

  • Synthesized pyridazine compounds

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the synthesized compounds in kinase buffer.

  • In a white opaque 96-well plate, add the compound dilutions, recombinant CDK2/Cyclin A2 enzyme, and the CDK2 substrate.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of CDK2 inhibition and determine the IC₅₀ value.

Protocol 5: PARP-1 Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Synthesized pyridazine compounds

  • Universal PARP Assay Kit (Trevigen) or similar

  • 96-well plates (histone-coated)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the synthesized compounds in the assay buffer.

  • In a histone-coated 96-well plate, add the compound dilutions, recombinant PARP-1 enzyme, and activated DNA.

  • Initiate the reaction by adding a biotinylated NAD⁺ solution.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated NAD⁺.

  • Add streptavidin-HRP conjugate and incubate for 1 hour.

  • Wash the plate and add a colorimetric HRP substrate.

  • Stop the reaction and measure the absorbance at 450 nm using a plate reader.

  • Calculate the percentage of PARP-1 inhibition and determine the IC₅₀ value.

Data Presentation

The following tables summarize the in vitro anticancer activity and kinase inhibitory potential of representative 3,6-disubstituted pyridazine derivatives.

Table 1: In Vitro Anticancer Activity of 3,6-Disubstituted Pyridazine Derivatives

Compound IDR¹ SubstituentR² SubstituentT-47D IC₅₀ (µM)[1][2][3]MDA-MB-231 IC₅₀ (µM)[1][2][3]SKOV-3 IC₅₀ (µM)[1][2][3]MCF-10A IC₅₀ (µM)[1][2]
11l MorpholineTetrahydropyran-4-yl-amino1.571.30>5039.04
11m Morpholine(Tetrahydro-2H-pyran-4-yl)methylamino0.430.99>5011.43
9e 4-Fluorophenylamino4-Fluorophenyl----

Note: Data for compound 9e is presented as percentage growth inhibition in other cell lines and not directly as IC₅₀ in the provided sources.

Table 2: Kinase Inhibitory Activity of Selected Pyridazine Derivatives

Compound IDTarget KinaseIC₅₀ (nM)[1][2][4]
11e CDK2151
11h CDK243.8
11l CDK255.6
11m CDK220.1

Signaling Pathways

The anticancer activity of 3,6-disubstituted pyridazines can be attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and DNA repair.

CDK2 Signaling Pathway

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest and apoptosis.

CDK2_Pathway cluster_cell_cycle Cell Cycle Control CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb CDK2->Rb phosphorylates (inactivates) Apoptosis Apoptosis CDK2->Apoptosis p21 p21/p27 p21->CDK2 inhibits E2F E2F Rb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Proliferation Cell Proliferation G1_S_Transition->Proliferation Inhibitor 3,6-Disubstituted Pyridazine (e.g., 11m) Inhibitor->CDK2 inhibits

Inhibition of the CDK2 signaling pathway by 3,6-disubstituted pyridazines.
PARP-1 Signaling Pathway

Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which repairs DNA single-strand breaks. PARP-1 inhibitors induce synthetic lethality in cancer cells with deficient homologous recombination repair, such as those with BRCA mutations.

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 activates DNA_DSB DNA Double-Strand Break (DSB) DNA_SSB->DNA_DSB replication fork collapse BER Base Excision Repair (BER) PARP1->BER initiates Cell_Survival Cell Survival BER->Cell_Survival HR_Repair Homologous Recombination Repair (HR) DNA_DSB->HR_Repair repaired by Apoptosis Apoptosis DNA_DSB->Apoptosis leads to HR_Repair->Cell_Survival Inhibitor 3,6-Disubstituted Pyridazine Inhibitor->PARP1 inhibits BRCA_Deficient BRCA Deficient Cancer Cell BRCA_Deficient->HR_Repair deficient in

Mechanism of PARP-1 inhibition leading to synthetic lethality.
JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a stress-activated protein kinase pathway that can regulate both cell survival and apoptosis, depending on the cellular context. In some cancers, JNK signaling promotes proliferation and survival.

JNK_Pathway Stress Cellular Stress (e.g., UV, cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 activates JNK JNK1 MKK4_7->JNK phosphorylates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis JNK->Apoptosis can also induce AP1 AP-1 Complex cJun->AP1 forms Proliferation Proliferation & Survival AP1->Proliferation promotes transcription of pro-survival genes Inhibitor 3,6-Disubstituted Pyridazine (e.g., 9e) Inhibitor->JNK inhibits

Targeting the JNK signaling pathway in cancer.

References

Application Notes and Protocols for Ullmann-Type Coupling Reactions Involving 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Ullmann-type coupling of 3-chloro-6-iodopyridazine with various nucleophiles. The selective functionalization of this heterocyclic scaffold is of significant interest in medicinal chemistry due to the prevalence of the pyridazine core in a wide range of biologically active compounds.

Introduction to Ullmann-Type Coupling of this compound

The Ullmann condensation, a copper-catalyzed cross-coupling reaction, is a powerful tool for the formation of carbon-heteroatom bonds, including C-N, C-O, and C-S bonds.[1][2] In the context of this compound, the differential reactivity of the carbon-halogen bonds allows for selective functionalization. The carbon-iodine bond is significantly more labile and susceptible to oxidative addition to the copper catalyst than the carbon-chlorine bond under typical Ullmann conditions. This chemoselectivity enables the targeted introduction of a diverse range of substituents at the 6-position of the pyridazine ring while preserving the chlorine atom at the 3-position for potential subsequent transformations.

The general scheme for the Ullmann-type coupling of this compound involves the reaction of the pyridazine substrate with a nucleophile (amine, alcohol, or thiol) in the presence of a copper catalyst, a base, and a suitable solvent, typically at elevated temperatures.

Core Reaction Principles and Selectivity

The key to the successful application of Ullmann-type reactions with this compound lies in exploiting the reactivity difference between the C-I and C-Cl bonds. The greater polarizability and lower bond strength of the C-I bond facilitate its preferential reaction with the copper catalyst. This allows for a modular approach to the synthesis of complex pyridazine derivatives, where the 6-position can be functionalized first via the Ullmann coupling, followed by further modification at the 3-position using other cross-coupling methods or nucleophilic aromatic substitution under more forcing conditions.

Logical Workflow for Selective Functionalization:

G cluster_0 Step 1: Selective Ullmann Coupling at C-6 cluster_1 Step 2: Subsequent Functionalization at C-3 A This compound D 6-Substituted-3-chloropyridazine A->D B Nucleophile (R-NH2, R-OH, R-SH) B->D C Cu Catalyst, Base, Solvent, Δ C->D E 6-Substituted-3-chloropyridazine H 3,6-Disubstituted Pyridazine E->H F Coupling Partner / Nucleophile F->H G Reaction Conditions (e.g., Pd-catalysis, SNAr) G->H

Caption: Selective functionalization workflow for this compound.

Application Note 1: N-Arylation of this compound

The copper-catalyzed N-arylation of this compound with various amines provides a direct route to 3-chloro-6-aminopyridazine derivatives. These compounds are valuable intermediates in the synthesis of pharmaceuticals, including potential kinase inhibitors and other biologically active molecules.

General Reaction:

EntryAmine (R-NH2)CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10 mol%)L-proline (20 mol%)K2CO3DMSO1201285
24-MethoxyanilineCuI (10 mol%)L-proline (20 mol%)K3PO4DMF1101688
3MorpholineCuI (5 mol%)NoneCs2CO3Dioxane1002475
4BenzylamineCu2O (10 mol%)1,10-Phenanthroline (20 mol%)K2CO3Toluene1101878

Experimental Protocol: Synthesis of 3-Chloro-6-(phenylamino)pyridazine (Table 1, Entry 1)

Materials:

  • This compound (1.0 mmol, 240.4 mg)

  • Aniline (1.2 mmol, 111.7 mg, 0.11 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • L-proline (0.2 mmol, 23.0 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)

  • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, aniline, copper(I) iodide, L-proline, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 3-chloro-6-(phenylamino)pyridazine.

Application Note 2: O-Arylation of this compound

The Ullmann ether synthesis allows for the coupling of this compound with phenols and alcohols to produce 3-chloro-6-alkoxy/aryloxypyridazine derivatives. These compounds are precursors to a variety of heterocyclic structures with potential applications in materials science and medicinal chemistry.

General Reaction:

EntryAlcohol/Phenol (R-OH)CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10 mol%)1,10-Phenanthroline (20 mol%)K3PO4DMF1302472
24-CresolCuI (10 mol%)1,10-Phenanthroline (20 mol%)Cs2CO3NMP1202078
3Benzyl alcoholCu2O (10 mol%)NoneK2CO3Toluene1102465
4CyclohexanolCuI (15 mol%)2,2'-Bipyridine (30 mol%)t-BuOKDioxane1003655

Experimental Protocol: Synthesis of 3-Chloro-6-phenoxypyridazine (Table 2, Entry 1)

Materials:

  • This compound (1.0 mmol, 240.4 mg)

  • Phenol (1.5 mmol, 141.2 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36.0 mg)

  • Potassium phosphate (K3PO4) (2.0 mmol, 424.6 mg)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a dry Schlenk tube, combine this compound, phenol, copper(I) iodide, 1,10-phenanthroline, and potassium phosphate.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 130 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with saturated aqueous ammonium chloride solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate gradient) to obtain the desired product.

Application Note 3: S-Arylation of this compound

The copper-catalyzed S-arylation provides a straightforward method for the synthesis of 3-chloro-6-(arylthio)pyridazines from this compound and thiols. These thioether derivatives are important building blocks for the development of novel heterocyclic compounds with potential biological activities.

General Reaction:

EntryThiol (R-SH)CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolCuI (10 mol%)Ethylene glycol (2.0 equiv)K2CO3DMF1001092
24-MethylthiophenolCuI (10 mol%)Ethylene glycol (2.0 equiv)K3PO4DMSO1101290
3Benzyl mercaptanCu2O (10 mol%)NoneCs2CO3Toluene1001885
4CyclohexanethiolCuI (15 mol%)N,N'-Dimethylethylenediamine (30 mol%)K2CO3Dioxane902475

Experimental Protocol: Synthesis of 3-Chloro-6-(phenylthio)pyridazine (Table 3, Entry 1)

Materials:

  • This compound (1.0 mmol, 240.4 mg)

  • Thiophenol (1.2 mmol, 132.2 mg, 0.12 mL)

  • Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276.4 mg)

  • Ethylene glycol (2.0 mmol, 124.1 mg, 0.11 mL)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add this compound, potassium carbonate, and copper(I) iodide.

  • Add anhydrous DMF, followed by ethylene glycol and thiophenol via syringe.

  • Heat the mixture to 100 °C and stir for 10 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to ambient temperature.

  • Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-chloro-6-(phenylthio)pyridazine.

Reaction Mechanism and Catalytic Cycle

The generally accepted mechanism for the Ullmann-type coupling reaction involves a Cu(I)/Cu(III) catalytic cycle.

G A Cu(I)X C Oxidative Addition A->C B Ar-I (this compound) B->C D Ar-Cu(III)-I(X) C->D F Ligand Exchange D->F E Nucleophile (Nu-H) E->F G Ar-Cu(III)-Nu(X) F->G H Reductive Elimination G->H H->A Regeneration I Ar-Nu (Product) H->I

Caption: Proposed catalytic cycle for the Ullmann-type coupling reaction.

The cycle begins with the oxidative addition of this compound to a Cu(I) species, forming a Cu(III)-aryl intermediate. This is followed by coordination of the nucleophile (amine, alcohol, or thiol) and subsequent deprotonation by the base. The final step is the reductive elimination of the desired product, regenerating the active Cu(I) catalyst.

Conclusion

The Ullmann-type coupling reaction is a highly effective and reliable method for the selective functionalization of this compound at the 6-position. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize a wide array of 3-chloro-6-substituted pyridazine derivatives. The ability to introduce nitrogen, oxygen, and sulfur nucleophiles with good to excellent yields highlights the versatility of this approach in the construction of novel heterocyclic compounds for applications in drug discovery and materials science. By carefully selecting the catalyst, ligand, base, and solvent, the reaction conditions can be optimized for a variety of substrates.

References

Application Notes and Protocols for the Regioselective Functionalization of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-6-iodopyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its distinct electronic properties and the differential reactivity of its two halogen substituents—a chloro group at the 3-position and an iodo group at the 6-position—allow for a range of regioselective functionalization reactions. This selectivity is crucial for the controlled synthesis of complex molecular architectures, including novel kinase inhibitors and other potential therapeutic agents.

This document provides detailed application notes and generalized protocols for the most common regioselective functionalization reactions of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr).

Principle of Regioselectivity

The regioselectivity in the functionalization of this compound is primarily governed by the nature of the carbon-halogen bonds and the type of reaction employed. In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide partner typically follows the trend I > Br > Cl > F. This is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium(0) catalyst. Consequently, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions are expected to proceed selectively at the 6-position (C-I bond) of the pyridazine ring, leaving the 3-position (C-Cl bond) intact for subsequent transformations.

For nucleophilic aromatic substitution (SNAr) reactions, the outcome is governed by a combination of factors including the electronegativity of the halogen, its ability to stabilize the Meisenheimer intermediate, and its leaving group ability. While iodide is generally a better leaving group than chloride, the high electronegativity of chlorine can enhance the electrophilicity of the carbon atom to which it is attached. The pyridazine ring itself is inherently electron-deficient, facilitating nucleophilic attack. The precise regioselectivity of SNAr can be influenced by the nature of the nucleophile and the reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions are anticipated to occur with high regioselectivity at the 6-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyridazine core and a variety of organoboron reagents.

Reaction Scheme:

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base.

  • The reaction vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system.

  • The reaction mixture is heated to the specified temperature and stirred for the indicated time, while monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-6-aryl/vinylpyridazine.

Data Presentation: Suzuki-Miyaura Coupling Conditions

CatalystBaseSolvent SystemTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃ (2 M aq.)Toluene/Ethanol80-1004-1270-95
PdCl₂(dppf)K₂CO₃1,4-Dioxane/H₂O90-1106-1875-98
Pd₂(dba)₃ / SPhosK₃PO₄Toluene1002-880-99

Workflow for Regioselective Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base reaction Heat under Inert Atmosphere (N₂ or Ar) start->reaction Add Degassed Solvent workup Aqueous Work-up & Extraction reaction->workup Cool to RT purification Column Chromatography workup->purification product Characterization (NMR, MS, etc.) purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling

The Sonogashira coupling is utilized for the formation of a C-C bond between the pyridazine and a terminal alkyne.[1][2]

Reaction Scheme:

Experimental Protocol (General):

  • To a reaction vessel, add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) cocatalyst like CuI (0.04-0.10 eq.).

  • The vessel is evacuated and backfilled with an inert gas.

  • Add a degassed solvent (e.g., THF, DMF, or toluene) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • The terminal alkyne (1.2-2.0 eq.) is added, and the mixture is stirred at room temperature or slightly elevated temperature.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent, washed with aqueous ammonium chloride, water, and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.

Data Presentation: Sonogashira Coupling Conditions

Pd CatalystCu(I) CocatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-502-865-90
Pd(OAc)₂ / PPh₃CuIi-Pr₂NHDMF25-604-1270-95
PdCl₂(dppf)CuICs₂CO₃1,4-Dioxane60-806-1670-92

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(I) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Alkyne_complex Ar-Pd(II)L₂(C≡CR) Transmetalation->Alkyne_complex RedElim Reductive Elimination Alkyne_complex->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Aryl_halide 3-Cl-6-I-Pyridazine (Ar-I) Aryl_halide->OxAdd Copper_cycle Copper Cycle Cu(I)-alkynilide formation Copper_cycle->Transmetalation

Caption: Sonogashira Catalytic Cycle.

Buchwald-Hartwig Amination

This reaction facilitates the formation of a C-N bond between the pyridazine and a primary or secondary amine.[3][4]

Reaction Scheme:

Experimental Protocol (General):

  • To an oven-dried reaction tube, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC complex), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃).[4]

  • The tube is sealed, evacuated, and backfilled with an inert gas.

  • Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.) followed by a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).[4]

  • The reaction is heated to the specified temperature with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The product is purified by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions

Pd PrecatalystLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃1,4-Dioxane90-1108-2460-90
Pd(OAc)₂BINAPNaOt-BuToluene80-1006-1865-95
RuPhos Pd G3RuPhosK₃PO₄t-BuOH80-1004-1270-98

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution. The regioselectivity between the C3-Cl and C6-I positions can be influenced by the nucleophile and reaction conditions. Generally, SNAr reactions on pyridazines are facilitated by the presence of the two nitrogen atoms which stabilize the negatively charged Meisenheimer intermediate.

Reaction Scheme:

Experimental Protocol (General, for Amines):

  • In a sealed reaction vessel, dissolve this compound (1.0 eq.) in a suitable solvent (e.g., ethanol, DMSO, or NMP).

  • Add the amine nucleophile (2.0-5.0 eq.). A base such as K₂CO₃ or Et₃N may be added if the amine salt is not desired as a byproduct.

  • The mixture is heated to the desired temperature and stirred.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with water and brine, dried, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

Data Presentation: SNAr with Amines

NucleophileSolventTemperature (°C)Time (h)Expected Major Product
MorpholineEthanol80 (reflux)12-24Substitution at C3
PiperidineDMSO100-1208-16Substitution at C3
AnilineNMP120-15012-24Substitution at C3

Note: While iodide is typically a better leaving group, the C3 position is more activated towards nucleophilic attack by the adjacent ring nitrogen. Therefore, substitution at the C3-Cl position is often favored in SNAr reactions on such pyridazine systems.

Logical Flow for Regioselective Functionalization

Regioselective_Functionalization cluster_pd_coupling Palladium-Catalyzed Cross-Coupling cluster_snar Nucleophilic Aromatic Substitution start This compound suzuki Suzuki Coupling (R-B(OH)₂) start->suzuki Regioselective at C6 (C-I) sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira Regioselective at C6 (C-I) buchwald Buchwald-Hartwig (R¹R²NH) start->buchwald Regioselective at C6 (C-I) snar SNAr (e.g., Amines, Alkoxides) start->snar Typically at C3 (C-Cl) product_c6 6-Substituted-3-chloropyridazine suzuki->product_c6 sonogashira->product_c6 buchwald->product_c6 product_c3 3-Substituted-6-iodopyridazine snar->product_c3

Caption: Functionalization Pathways.

Conclusion

This compound is a valuable substrate that allows for predictable and regioselective functionalization. The pronounced reactivity difference between the C-I and C-Cl bonds under palladium catalysis provides a reliable strategy for selective modification at the C6 position. This allows for the subsequent functionalization of the C3 position, opening avenues for the synthesis of diverse and complex disubstituted pyridazine derivatives. For nucleophilic aromatic substitution reactions, the electronic nature of the pyridazine ring generally directs substitution to the C3 position. These orthogonal reactivity patterns make this compound a powerful tool in the arsenal of synthetic chemists, particularly in the fields of drug discovery and materials science. Researchers are encouraged to optimize the general conditions provided herein for their specific substrates and desired outcomes.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 3-chloro-6-iodopyridazine. This versatile building block is valuable in medicinal chemistry and materials science, and understanding its reactivity is key to its effective utilization.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic and heteroaromatic systems. The pyridazine ring, with its two nitrogen atoms, is inherently electron-deficient and thus activated towards nucleophilic attack. In this compound, the two halogen atoms at positions 3 and 6 are potential leaving groups.

Based on the principles of SNAr, the reactivity of halogens as leaving groups typically follows the trend F > Cl > Br > I. This "element effect" is attributed to the electronegativity of the halogen, which influences the stability of the intermediate Meisenheimer complex.[1] Therefore, in reactions with this compound, the chlorine atom at the 3-position is expected to be preferentially displaced by nucleophiles over the iodine atom at the 6-position under typical SNAr conditions. This regioselectivity allows for the selective synthesis of 3-substituted-6-iodopyridazines, which can be further functionalized, for example, through cross-coupling reactions at the iodo-position.

These protocols detail the reaction of this compound with common nucleophiles such as amines, alkoxides, and thiolates.

General Reaction Scheme

The general transformation involves the displacement of the chloride at the 3-position of the pyridazine ring by a nucleophile, leaving the iodide at the 6-position intact.

Caption: General SNAr on this compound.

Experimental Protocols

The following are detailed protocols for the reaction of this compound with various nucleophiles.

Protocol 1: Amination with Primary and Secondary Amines

This protocol describes the synthesis of 3-amino-6-iodopyridazine derivatives. The procedure is adapted from the amination of 3,6-dichloropyridazine.[2][3]

Workflow:

amination_workflow start Start reactants Combine this compound, amine, and solvent in a pressure vessel. start->reactants reaction Heat the mixture with stirring. reactants->reaction cool Cool to room temperature. reaction->cool workup Perform aqueous workup and extraction. cool->workup purify Purify the crude product by chromatography. workup->purify end End purify->end

Caption: Workflow for the amination of this compound.

Materials:

  • This compound

  • Amine (e.g., ammonia, primary or secondary amine)

  • Solvent (e.g., DMF, Dioxane, Water)

  • Base (if using an amine salt, e.g., K₂CO₃, Et₃N)

  • Pressure vessel or sealed tube

Procedure:

  • In a suitable pressure vessel, combine this compound (1.0 eq), the desired amine (1.5-3.0 eq), and the solvent.

  • If using an amine salt, add a suitable base (2.0-3.0 eq).

  • Seal the vessel and heat the reaction mixture with stirring. The reaction temperature can range from 80 to 180 °C, depending on the reactivity of the amine.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitates, filter the mixture. Otherwise, concentrate the reaction mixture under reduced pressure.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Adapted from similar reactions):

AmineSolventTemperature (°C)Time (h)Yield (%)Reference
Ammonia (aq)Water120-1901-7~90[2]
PyrrolidineDMF1002>95[4]
Protocol 2: Alkoxylation with Alcohols

This protocol describes the synthesis of 3-alkoxy-6-iodopyridazine derivatives. The procedure is based on the reaction of 3-sulfanilamido-6-chloropyridazine with alcohols.[5]

Workflow:

alkoxylation_workflow start Start base Prepare alkoxide by reacting alcohol with a strong base (e.g., NaH, Na). start->base reactants Add this compound to the alkoxide solution. base->reactants reaction Heat the mixture with stirring. reactants->reaction cool Cool to room temperature. reaction->cool workup Quench with water and perform extraction. cool->workup purify Purify the crude product by chromatography or recrystallization. workup->purify end End purify->end

Caption: Workflow for the alkoxylation of this compound.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Strong base (e.g., sodium hydride, sodium metal)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the alcohol (1.5-2.0 eq) to a suspension of a strong base (1.5-2.0 eq) in an anhydrous solvent.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add this compound (1.0 eq) to the freshly prepared alkoxide solution.

  • Heat the reaction mixture to a temperature between 50 and 150 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data (Adapted from a similar system):

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
EthanolNaEthanol150-15513Not reported[5]
Protocol 3: Thiolation with Thiols

This protocol outlines the synthesis of 3-alkylthio-6-iodopyridazine derivatives.

Workflow:

thiolation_workflow start Start reactants Combine this compound, thiol, base, and solvent. start->reactants reaction Stir the mixture at room temperature or with gentle heating. reactants->reaction workup Perform aqueous workup and extraction. reaction->workup purify Purify the crude product by chromatography. workup->purify end End purify->end

Caption: Workflow for the thiolation of this compound.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, alkanethiol)

  • Base (e.g., NaH, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., DMF, DMSO, Acetonitrile)

Procedure:

  • To a solution of the thiol (1.1-1.5 eq) in a suitable solvent, add a base (1.2-2.0 eq) and stir for a few minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into water.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (General Conditions):

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃DMF25-502-6Good to excellent
EthanethiolNaHTHF0-251-3Good to excellent

Mechanism of Nucleophilic Aromatic Substitution

The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Addition (Rate-determining step) Product 3-Substituted-6-Iodopyridazine + Cl⁻ Meisenheimer->Product Elimination

Caption: Mechanism of SNAr on this compound.

  • Addition: The nucleophile attacks the electron-deficient carbon atom at the 3-position, which bears the chlorine atom. This leads to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. This step is typically the rate-determining step of the reaction.

  • Elimination: The aromaticity of the pyridazine ring is restored by the elimination of the chloride leaving group, yielding the 3-substituted-6-iodopyridazine product.

Conclusion

The protocols provided herein offer a comprehensive guide for the selective functionalization of this compound via nucleophilic aromatic substitution. The predictable regioselectivity, favoring substitution at the 3-position, makes this a reliable method for the synthesis of a variety of 3-substituted-6-iodopyridazines. These products can serve as valuable intermediates in the development of new pharmaceuticals and functional materials. Researchers are encouraged to optimize the reaction conditions for their specific nucleophiles and desired products.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3-Chloro-6-Iodopyridazine Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-chloro-6-iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The information is presented in a question-and-answer format to directly address challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki coupling with this compound. At which position should I expect the reaction to occur?

A1: You should expect the initial Suzuki coupling to occur selectively at the 6-position (the carbon bearing the iodine atom). The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition with the palladium catalyst than the carbon-chlorine (C-Cl) bond. This inherent difference in reactivity allows for a high degree of regioselectivity under standard Suzuki coupling conditions.

Q2: What are the general starting conditions for a selective mono-coupling at the 6-position (C-I)?

A2: For a selective mono-coupling at the more reactive iodine position, standard Suzuki-Miyaura conditions are typically sufficient. A reliable starting point would be to use a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or a combination of a Pd(II) precursor like Palladium(II) acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃). A mild inorganic base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is often effective. Common solvent systems include mixtures of an organic solvent and water, for example, 1,4-dioxane/water or toluene/water.

Q3: I have successfully performed the first coupling at the 6-position to form a 6-aryl-3-chloropyridazine. Now I want to perform a second Suzuki coupling at the 3-position (C-Cl). Why is this reaction more challenging?

A3: The second coupling at the 3-position is more challenging due to the greater strength of the C-Cl bond compared to the C-I bond.[1] The oxidative addition of the palladium catalyst to the C-Cl bond is the rate-determining step and requires more energy.[2] Therefore, more forcing reaction conditions are necessary to achieve a successful coupling at this less reactive site.

Q4: My reaction is not working or giving very low yield. What are the most common reasons for failure?

A4: Complete or near-complete reaction failure usually points to a critical issue with one of the following:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. This can be due to poor quality of the palladium precursor or ligand, or exposure to oxygen.

  • Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and the reaction vessel is a common cause of failure.

  • Ineffective Base: The base is crucial for the transmetalation step. If the base is too weak, not soluble in the reaction medium, or has degraded, the reaction will not proceed efficiently.[2]

  • Low Temperature: Particularly for the less reactive C-Cl bond, higher temperatures (typically 80-120 °C) are often required to drive the reaction.

Troubleshooting Guide

Issue 1: Low or No Yield in the First Coupling (at C6-Iodine)

If you are experiencing poor results for the more facile coupling at the iodine position, consider the following troubleshooting steps.

start Low/No Yield at C6-I catalyst Is the Catalyst System Active? start->catalyst degassing Is the System Properly Degassed? catalyst->degassing [ Yes ] catalyst_sol Action: - Use fresh Pd precursor/ligand. - Try a different catalyst system (e.g., PdCl₂(dppf)). catalyst->catalyst_sol [ No ] base Is the Base Effective? degassing->base [ Yes ] degassing_sol Action: - Degas solvents thoroughly (e.g., N₂ sparging, freeze-pump-thaw). - Ensure an inert atmosphere (N₂ or Ar). degassing->degassing_sol [ No ] solvent Is Solubility an Issue? base->solvent [ Yes ] base_sol Action: - Use a fresh, finely ground base. - Screen other bases (e.g., K₂CO₃, Cs₂CO₃). base->base_sol [ No ] solvent_sol Action: - Try a different solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). - Ensure all reactants are dissolved at reaction temp. solvent->solvent_sol [ No ]

Caption: Troubleshooting workflow for low yield at the C6-I position.

The following table provides representative starting conditions for the selective Suzuki coupling at the 6-position of this compound. Yields are based on analogous reactions of iodo-substituted heteroaromatics and may require optimization.

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield Range (%)
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)Dioxane/H₂O (4:1)80-9070-95
Pd(OAc)₂ (2-3)PPh₃ (4-6)K₂CO₃ (2)Toluene/H₂O (4:1)90-10075-98
PdCl₂(dppf) (2-3)-K₂CO₃ (2)DMF80-10080-99
Issue 2: Low or No Yield in the Second Coupling (at C3-Chlorine)

After successful mono-arylation at the C6 position, coupling at the C3-chloro position requires more robust conditions.

start Low/No Yield at C3-Cl on 6-Aryl-3-chloropyridazine catalyst Is the Catalyst System Potent Enough for C-Cl Activation? start->catalyst base Is a Stronger Base Needed? catalyst->base [ Yes ] catalyst_sol Action: - Switch to Buchwald ligands (e.g., SPhos, XPhos) or NHC ligands. - Increase catalyst loading. catalyst->catalyst_sol [ No ] temp Is the Temperature High Enough? base->temp [ Yes ] base_sol Action: - Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). base->base_sol [ No ] temp_sol Action: - Increase temperature to 100-120 °C. - Consider microwave irradiation. temp->temp_sol [ No ]

Caption: Troubleshooting workflow for low yield at the C3-Cl position.

The following table summarizes recommended conditions for the more challenging Suzuki coupling at the 3-position of a 6-aryl-3-chloropyridazine intermediate. These conditions are based on established protocols for electron-deficient aryl chlorides.

Pd Precursor (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Typical Yield Range (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2-3)Toluene or Dioxane100-11060-90
Pd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane100-11065-95
XPhos Pd G3 (2-4)-K₃PO₄ (2-3)THF or Toluene100-12070-98
Issue 3: Significant Side Product Formation

Even when the reaction proceeds, side products can significantly lower the yield of the desired product.

Q5: I am observing significant amounts of a byproduct that corresponds to my boronic acid without the boronic acid group (protodeboronation). How can I minimize this?

A5: Protodeboronation occurs when the carbon-boron bond is cleaved, often by trace amounts of water or acid. To minimize this:

  • Use Anhydrous Conditions: If your chosen base does not require water for activation (e.g., some reactions with K₃PO₄ benefit from a small amount of water), using anhydrous solvents and reagents can help.

  • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.

  • Control Reaction Time: Do not run the reaction for an unnecessarily long time, as this can lead to gradual degradation of the boronic acid.

Q6: My main impurity is the homocoupled product of my boronic acid (e.g., biphenyl from phenylboronic acid). What causes this and how can I prevent it?

A6: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Thorough Degassing: Ensure your reaction mixture and solvents are rigorously degassed with an inert gas like nitrogen or argon. Multiple freeze-pump-thaw cycles are a very effective degassing method.

  • Optimize Catalyst Loading: In some cases, excessively high catalyst loading can contribute to homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can sometimes lead to more homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Arylation at the C6-Position

This protocol is a starting point for the selective coupling at the iodine position.

cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A 1. Add this compound (1.0 eq), boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to a dry flask. B 2. Evacuate and backfill the flask with inert gas (N₂ or Ar) 3 times. A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1). B->C D 4. Add catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas. C->D E 5. Heat the reaction to 80-100 °C and stir. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Upon completion, cool to RT, dilute with EtOAc, and wash with water and brine. F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Caption: Experimental workflow for selective Suzuki coupling at the C6-I position.

Protocol 2: General Procedure for Arylation at the C3-Position of 6-Aryl-3-chloropyridazine

This protocol employs more robust conditions necessary for C-Cl bond activation.

cluster_0 Reaction Setup cluster_1 Reagent Addition & Reaction cluster_2 Monitoring and Work-up A 1. In a glovebox or under inert atmosphere, add 6-aryl-3-chloropyridazine (1.0 eq), boronic acid (1.5 eq), strong base (e.g., K₃PO₄, 2.5 eq), Pd precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%) to a dry vial/flask. B 2. Add anhydrous, degassed solvent (e.g., Toluene). A->B C 3. Seal the vessel and heat to 100-120 °C with vigorous stirring. B->C D 4. Monitor progress by TLC or LC-MS. C->D E 5. Upon completion, cool to RT, pass through a pad of Celite, and rinse with an organic solvent. D->E F 6. Concentrate the filtrate and purify the crude product by column chromatography. E->F

Caption: Experimental workflow for Suzuki coupling at the C3-Cl position.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting. Each step has specific requirements that, if not met, can stall the reaction.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide R-Pd(II)Ln-X OxAdd->PdII_halide Transmetal Transmetalation PdII_halide->Transmetal PdII_aryl R-Pd(II)Ln-R' Transmetal->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 label_Product R-R' (Product) RedElim->label_Product label_RX R-X (Pyridazine-Halide) label_RX->OxAdd label_Boronic R'-B(OR)₂ + Base label_Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3-Chloro-6-Iodopyridazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the chromatographic purification of 3-chloro-6-iodopyridazine reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

Our comprehensive guide addresses common issues encountered during the purification process, offering practical solutions to improve separation efficiency, yield, and purity.

Q1: What is a good starting point for developing a TLC method for this compound?

A good initial solvent system to try for Thin Layer Chromatography (TLC) analysis is a mixture of ethyl acetate and hexanes. Start with a 1:4 or 1:3 ratio (ethyl acetate:hexanes) and adjust the polarity based on the resulting Retention Factor (Rf). For column chromatography, the ideal Rf for the desired product is typically between 0.2 and 0.4 to ensure good separation.

Q2: My purified this compound shows low yield after column chromatography. What are the potential causes and solutions?

Several factors can contribute to low yield. Consider the following troubleshooting steps:

  • Improper Solvent System: If the mobile phase is too polar, the product may elute too quickly with impurities. Conversely, if it's not polar enough, the product may not elute completely from the column. Optimize the solvent system using TLC.

  • Compound Instability: While this compound is generally stable, prolonged exposure to silica gel can sometimes lead to degradation, especially if the crude mixture contains acidic or basic impurities. Neutralizing the crude mixture before loading or adding a small amount of a neutralizer like triethylamine to the mobile phase can mitigate this.

  • Irreversible Adsorption: The compound may be strongly adsorbed to the stationary phase. Ensure the chosen solvent system is capable of eluting the compound.

  • Co-elution with Impurities: If the product co-elutes with a major impurity, the yield of pure fractions will be reduced. A shallower solvent gradient or a different stationary phase may be necessary.

Q3: I am observing significant peak tailing for my compound during column chromatography. How can I resolve this?

Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like pyridazines. It is often caused by strong interactions between the basic nitrogen atoms and acidic silanol groups on the silica gel surface. Here are some solutions:

  • Addition of a Basic Modifier: Adding a small amount (0.1-1%) of a volatile base like triethylamine (TEA) or pyridine to the mobile phase can neutralize the acidic silanol groups and significantly improve peak shape.

  • Column Overloading: Injecting too much sample can lead to peak tailing.[1] Reduce the amount of crude material loaded onto the column.

  • Use of Deactivated Silica: Employing a base-deactivated silica gel can also minimize these secondary interactions.

Q4: How can I effectively remove a close-eluting impurity?

When an impurity has a similar polarity to this compound, separation can be challenging. Try the following strategies:

  • Optimize the Mobile Phase: A shallow gradient or isocratic elution with a fine-tuned solvent ratio can enhance resolution. Experiment with different solvent systems; for instance, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol might alter the selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina (basic or neutral) or a bonded-phase silica (like diol or cyano) can offer different selectivity.

  • Recrystallization: If the impurity is present in a small amount and the product is a solid, recrystallization can be a highly effective final purification step.[2]

Q5: My compound is not crystallizing from the solution upon cooling. What should I do?

This phenomenon, known as supersaturation, can often be resolved by inducing crystallization. You can try scratching the inside of theflask with a glass rod just below the surface of the solution or adding a "seed crystal" of pure this compound to the solution.

Data Presentation

The following table provides typical starting parameters for the purification of this compound based on methods used for similar compounds. Actual values may vary depending on the specific reaction mixture.

ParameterTypical Value/Range
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Ethyl Acetate in Hexanes (gradient or isocratic)
Starting Gradient 5-10% Ethyl Acetate in Hexanes
Elution Gradient Gradually increase to 20-30% Ethyl Acetate in Hexanes
TLC Rf Target 0.2 - 0.4 in the collection solvent
Additive (optional) 0.1 - 1% Triethylamine (to reduce peak tailing)
Detection UV light (254 nm)

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general guideline for the purification of a crude reaction mixture containing this compound.

  • TLC Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined solvent system (e.g., 20% ethyl acetate in hexanes).

    • Visualize the spots under UV light (254 nm) and calculate the Rf value of the product and major impurities. Adjust the mobile phase polarity to achieve an Rf of 0.2-0.4 for the product.

  • Column Preparation:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • Carefully pack the column with the slurry, ensuring a uniform and air-free stationary phase bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) according to the separation observed on the TLC plate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for the purification process.

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC TLC Analysis & Solvent System Optimization Column_Prep Column Packing (Silica Gel) TLC->Column_Prep Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_TLC TLC of Fractions Fraction_Collection->Fraction_TLC Combine_Fractions Combine Pure Fractions Fraction_TLC->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide Start Problem Encountered Peak_Tailing Peak Tailing? Start->Peak_Tailing Low_Yield Low Yield? Start->Low_Yield Co_elution Co-elution of Impurities? Start->Co_elution Add_Base Add 0.1-1% Triethylamine to Mobile Phase Peak_Tailing->Add_Base Yes Reduce_Load Reduce Sample Load on Column Peak_Tailing->Reduce_Load Yes Optimize_Solvent Re-optimize Mobile Phase Polarity via TLC Low_Yield->Optimize_Solvent Yes Check_Stability Consider Compound Stability on Silica Low_Yield->Check_Stability Yes Shallow_Gradient Use a Shallower Elution Gradient Co_elution->Shallow_Gradient Yes Change_Stationary_Phase Change Stationary Phase (e.g., Alumina) Co_elution->Change_Stationary_Phase Yes Recrystallize Recrystallize the Final Product Co_elution->Recrystallize Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Technical Support Center: Cross-Coupling Reactions of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-6-Iodopyridazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Stille, and Sonogashira cross-coupling experiments.

Disclaimer: Detailed experimental data for the cross-coupling of this compound is limited in the published literature. The protocols and quantitative data presented here are based on established methods for structurally similar dihaloheterocycles and should be considered as starting points for optimization.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is the expected order of reactivity for the halogens in this compound in palladium-catalyzed cross-coupling reactions?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > OTf > Cl.[1] Therefore, the carbon-iodine bond at the 6-position of the pyridazine ring is expected to be significantly more reactive than the carbon-chlorine bond at the 3-position. This difference in reactivity allows for selective functionalization at the 6-position under carefully controlled conditions.

Q2: What are the most common side reactions observed when performing cross-coupling reactions with this compound?

A2: Common side reactions include:

  • Homocoupling: Dimerization of the coupling partner (e.g., boronic acid in Suzuki, organostannane in Stille, or alkyne in Sonogashira) to form a symmetrical byproduct.[1][2]

  • Protodehalogenation: Replacement of a halogen atom (iodine or chlorine) with a hydrogen atom from the solvent or trace water.

  • Hydrodehalogenation: Reduction of the carbon-halogen bond, leading to the formation of a C-H bond.

  • Glaser Coupling (Sonogashira): Oxidative homocoupling of the terminal alkyne in the presence of a copper co-catalyst and oxygen.[1]

  • Double Coupling: Reaction at both the iodo and chloro positions, which can occur under more forcing reaction conditions.

Suzuki-Miyaura Coupling

Q3: I am observing significant homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen or by the palladium catalyst itself. To minimize this:

  • Ensure rigorous degassing: Thoroughly degas all solvents and reagents with an inert gas (Argon or Nitrogen) before use.

  • Use a Pd(0) precatalyst: Using a precatalyst that is already in the active Pd(0) state can reduce side reactions that may occur during the in-situ reduction of Pd(II) sources.

  • Optimize base and solvent: The choice of base and solvent can influence the rate of homocoupling. Screening different conditions may be necessary.

  • Control stoichiometry: Use a minimal excess of the boronic acid (e.g., 1.1-1.2 equivalents).

Q4: My Suzuki-Miyaura reaction is not going to completion, and I am recovering unreacted this compound. What should I try?

A4: Incomplete conversion can be due to several factors:

  • Catalyst deactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst and inhibit its activity. Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can help mitigate this.

  • Ineffective base: The base is crucial for the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is sufficiently soluble in the reaction medium.

  • Low temperature: The C-Cl bond is less reactive and may require higher temperatures for the second coupling. For selective coupling at the iodine, lower temperatures are preferred. If the first coupling is also slow, a moderate increase in temperature might be beneficial.

Stille Coupling

Q5: I am having trouble removing the tin byproducts from my Stille coupling reaction. What are the best workup procedures?

A5: Organotin byproducts can be challenging to remove. Here are some effective methods:

  • Aqueous KF wash: Washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF) will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.[3]

  • Silica gel chromatography with triethylamine: Running the column with an eluent containing a small amount of triethylamine (~2-5%) can help to remove tin residues.[3]

  • DIBAL-H reduction followed by aqueous wash: Treatment with diisobutylaluminium hydride (DIBAL-H) can convert tin halides to tin hydrides, which are more easily removed with an aqueous wash.

Q6: What are the main side reactions in a Stille coupling with this compound?

A6: The most common side reaction is the homocoupling of the organostannane reagent.[2] This can be minimized by using a slight excess of the organostannane and ensuring the reaction is carried out under an inert atmosphere to prevent oxidative processes that can promote homocoupling.

Sonogashira Coupling

Q7: I am observing a significant amount of alkyne dimerization (Glaser coupling) in my Sonogashira reaction. How can I prevent this?

A7: Glaser coupling is a common side reaction in copper-catalyzed Sonogashira reactions, especially in the presence of oxygen.[1] To prevent this:

  • Use copper-free conditions: Several protocols exist for copper-free Sonogashira couplings, which completely eliminate this side reaction.

  • Rigorous degassing: If using a copper co-catalyst, it is crucial to thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.

  • Use an appropriate amine base: The choice of amine base can influence the rate of Glaser coupling. Piperidine or triethylamine are commonly used.

Q8: The Sonogashira coupling at the chloro position is not proceeding. What can I do to facilitate the second coupling?

A8: The C-Cl bond on the pyridazine ring is significantly less reactive than the C-I bond. To promote the second coupling:

  • Increase the temperature: Higher reaction temperatures are often necessary to activate the C-Cl bond for oxidative addition.

  • Use a more active catalyst system: Employing a more electron-rich and bulky ligand can enhance the catalytic activity towards the less reactive C-Cl bond.

  • Microwave irradiation: Microwave heating can often accelerate the reaction and improve yields for challenging couplings.

Troubleshooting Guides

General Troubleshooting Workflow for Cross-Coupling Reactions

This workflow provides a general approach to troubleshooting common issues in cross-coupling reactions involving this compound.

TroubleshootingWorkflow Start Reaction Issue Identified LowYield Low or No Yield Start->LowYield SideProducts Significant Side Products Start->SideProducts Selectivity Poor Chemoselectivity Start->Selectivity CheckCatalyst CheckCatalyst LowYield->CheckCatalyst Is the catalyst active? Homocoupling Homocoupling SideProducts->Homocoupling Homocoupling observed? Protodehalogenation Protodehalogenation SideProducts->Protodehalogenation Protodehalogenation? Glaser Glaser SideProducts->Glaser Glaser coupling? (Sonogashira) CheckTempSelectivity CheckTempSelectivity Selectivity->CheckTempSelectivity Is the temperature too high? IncreaseLoading Increase catalyst loading Use fresh catalyst CheckCatalyst->IncreaseLoading No CheckBase Is the base appropriate? CheckCatalyst->CheckBase Yes End End IncreaseLoading->End Re-run Reaction ChangeBase Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4) CheckBase->ChangeBase No CheckTemp Is the temperature optimal? CheckBase->CheckTemp Yes ChangeBase->End IncreaseTemp Increase temperature CheckTemp->IncreaseTemp No CheckSolvent Is the solvent appropriate? CheckTemp->CheckSolvent Yes IncreaseTemp->End ChangeSolvent Try different solvents (e.g., Dioxane, Toluene, DMF) CheckSolvent->ChangeSolvent No ChangeSolvent->End Degas Ensure rigorous degassing Use Pd(0) precatalyst Homocoupling->Degas Yes Degas->End Anhydrous Use anhydrous solvents and reagents Protodehalogenation->Anhydrous Yes Anhydrous->End CopperFree Switch to copper-free conditions Glaser->CopperFree Yes CopperFree->End LowerTemp Lower reaction temperature CheckTempSelectivity->LowerTemp Yes CheckLigand Is the ligand appropriate? CheckTempSelectivity->CheckLigand No LowerTemp->End ChangeLigand Screen different ligands (e.g., bulky, electron-rich) CheckLigand->ChangeLigand No CheckBaseSelectivity Does the base affect selectivity? CheckLigand->CheckBaseSelectivity Yes ChangeLigand->End ChangeBaseSelectivity Screen different bases CheckBaseSelectivity->ChangeBaseSelectivity Yes ChangeBaseSelectivity->End

Caption: A general troubleshooting workflow for cross-coupling reactions.

Common Side Reactions and Mitigation Strategies

SideReactions Substrate This compound + Coupling Partner DesiredProduct Desired Cross-Coupled Product Substrate->DesiredProduct Desired Pathway Homocoupling Homocoupling Substrate->Homocoupling Side Reaction Protodehalogenation Protodehalogenation Substrate->Protodehalogenation Side Reaction GlaserCoupling Glaser Coupling (Sonogashira) Substrate->GlaserCoupling Side Reaction DoubleCoupling Double Coupling Substrate->DoubleCoupling Side Reaction MitigationHomocoupling Mitigation: - Rigorous degassing - Use Pd(0) precatalyst - Optimize stoichiometry Homocoupling->MitigationHomocoupling MitigationProtodehalogenation Mitigation: - Use anhydrous solvents - Use non-protic base Protodehalogenation->MitigationProtodehalogenation MitigationGlaser Mitigation: - Copper-free conditions - Rigorous degassing GlaserCoupling->MitigationGlaser MitigationDoubleCoupling Mitigation: - Lower temperature - Shorter reaction time - Control stoichiometry DoubleCoupling->MitigationDoubleCoupling

Caption: Common side reactions and their mitigation strategies.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihaloheterocycles
EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Ref.
13,6-DichloropyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801275[4]
23-Chloro-5-bromo-6-phenylpyridazinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O801285 (at C-5)[4]
32,4-Dichloropyridine4-Methoxyphenylboronic acidPd/IPr (3)IPr (6)KF (2)THF251280 (at C-4)[5]
Table 2: Representative Conditions for Stille Coupling of Dihaloheterocycles
EntryAryl HalideOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)Ref.
14-Chloro-6-(3-iodophenyl)pyrimidinePhenyltributylstannanePd(PPh₃)₄ (5)--DMF951885 (at C-I)[6]
2Vinyl iodideVinylstannanePd₂(dba)₃ (2.5)AsPh₃ (10)-THF65391[2]
33-Iodopyridazine(Thiophen-2-yl)tributylstannanePd(PPh₃)₄ (5)--Dioxane1001288General Protocol
Table 3: Representative Conditions for Sonogashira Coupling of Dihaloheterocycles
EntryAryl HalideAlkyneCatalyst (mol%)Cu-Source (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Ref.
12-Chloro-5-iodopyridinePhenylacetylenePdCl₂(PPh₃)₂ (0.5)-[TBP][4EtOV][TBP][4EtOV]55372 (at C-I)[7]
2IodobenzenePhenylacetylenePd(OAc)₂ (0.025)-Et₃NH₂O5016>95[3]
3Aryl IodideTerminal AlkynePd(PPh₃)₄ (2)CuI (4)Et₃NDMF25690[1]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-position of this compound

This protocol is adapted from procedures for similar dihaloheterocycles and aims for selective coupling at the more reactive iodine position.[8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent mixture of DME:EtOH:H₂O (e.g., 4:1:1).

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction to a moderate temperature (e.g., 70-80 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Stille Coupling at the 6-position of this compound

This protocol is a general procedure adapted for the selective coupling at the iodine position.[6]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Anhydrous and degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound and the Pd(PPh₃)₄ catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous and degassed DMF via syringe.

  • Add the organostannane to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of KF.

  • Stir the biphasic mixture vigorously for 1 hour, then separate the layers.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the 6-position of this compound (Copper-Free)

This protocol is adapted from copper-free Sonogashira conditions to avoid Glaser coupling.[3]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add Pd(OAc)₂ and PPh₃.

  • Evacuate and backfill with an inert gas (Argon or Nitrogen).

  • Add anhydrous and degassed THF and stir for 10 minutes.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Stir the reaction at room temperature or heat gently (e.g., 40-50 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Experimental Workflow for Selective Cross-Coupling

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Substrate, Coupling Partner, & Base Degas Degas Solvents & Reagents Reagents->Degas AddCatalyst Add Catalyst Degas->AddCatalyst Heat Heat & Stir under Inert Atmosphere AddCatalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Aqueous Workup Monitor->Quench Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify FinalProduct Isolated Product Purify->FinalProduct

Caption: A typical experimental workflow for cross-coupling reactions.

Logical Relationship of Reaction Components and Side Products

LogicalRelationships Substrate This compound Reaction Cross-Coupling Reaction Substrate->Reaction Partner Coupling Partner (Boronic Acid, Stannane, Alkyne) Partner->Reaction Catalyst Pd Catalyst & Ligand Catalyst->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction DesiredProduct Monosubstituted Product (at C-6) Reaction->DesiredProduct Desired DoubleCoupling Disubstituted Product Reaction->DoubleCoupling Side Product (High Temp.) Homocoupling Homocoupled Partner Reaction->Homocoupling Side Product (O₂ present) Protodehalogenation Dehalogenated Substrate Reaction->Protodehalogenation Side Product (H₂O/Protic Solvent)

Caption: Relationship between reaction components and potential products.

References

3-Chloro-6-Iodopyridazine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-Chloro-6-iodopyridazine. The following sections offer troubleshooting advice and frequently asked questions to ensure the integrity of the compound throughout experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a dry, sealed container.[1][2] For optimal preservation, storage under an inert gas, such as nitrogen or argon, at temperatures between 2°C and 8°C is recommended.[2] A related compound, 3-Chloro-6-methylpyridazine, is noted to be stable under normal conditions but should be stored in a cool, shaded area, protected from air and oxidizing agents.[3]

Q2: What are the known incompatibilities for this compound?

While specific incompatibility data for this compound is limited, general guidance for halogenated pyridazines suggests avoiding strong oxidizing agents.[3] Exposure to air should also be minimized, which is why storage under an inert atmosphere is advised.[3]

Q3: Is this compound sensitive to light or heat?

Yes, an analogous compound, 3-Chloro-6-iodo-4-methylpyridazine, is noted to be sensitive to light and heat.[4] Studies on similar N-heterocycle-stabilized iodanes show thermal decomposition occurring at temperatures ranging from 120°C to 270°C.[1][4][5][6] Therefore, it is crucial to protect this compound from elevated temperatures and direct light sources.

Q4: What are the potential signs of degradation?

Degradation of this compound may be indicated by a change in physical appearance, such as discoloration of the solid material. From an analytical perspective, the appearance of new peaks or a decrease in the main peak's area in chromatographic analyses (e.g., HPLC) would suggest the formation of degradation products.

Q5: What are the likely hazardous decomposition products?

For a related compound, 3-chloro-6-methylpyridazine, hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[3] Given the structure of this compound, similar products, along with iodine-containing compounds, could be expected upon decomposition.

Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2°C – 8°CTo minimize thermal degradation.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation and reaction with atmospheric moisture.[2][3]
Container Tightly Sealed, OpaqueTo protect from air, moisture, and light.[1][5]
Location Cool, Dry, Shaded AreaTo avoid heat and light exposure.[3][4][5]
Avoid Strong Oxidizing AgentsTo prevent chemical reactions that could lead to degradation.[3]

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, the following workflow can help you assess the situation.

G cluster_0 Troubleshooting Workflow for Suspected Degradation Observe Observe Change in Sample (e.g., color change, unexpected results) Analyze Analyze by HPLC-UV (or other suitable method) Observe->Analyze Compare Compare to Reference Standard (or initial batch data) Analyze->Compare NewPeaks New Peaks Observed or Main Peak Area Decreased? Compare->NewPeaks NoChange No Significant Change NewPeaks->NoChange No Degradation Degradation Confirmed NewPeaks->Degradation Yes Proceed Proceed with Experiment NoChange->Proceed Quarantine Quarantine Affected Batch Degradation->Quarantine Investigate Investigate Storage Conditions and Handling Procedures Quarantine->Investigate OrderNew Order New Material Investigate->OrderNew

Caption: A logical workflow for troubleshooting suspected degradation of this compound.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

To proactively understand the stability of this compound under various stress conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate decomposition. This approach is fundamental in developing stability-indicating analytical methods.

Objective: To identify potential degradation pathways and develop an analytical method capable of separating the intact compound from its degradation products.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Expose the sample solutions to the following conditions. A control sample, protected from stress, should be analyzed alongside.

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Add 0.1 M NaOH and heat at 60-80°C for a specified time.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 105°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.

  • Analysis:

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples and the control using a suitable Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Photodiode Array (PDA) or UV detector. The goal is to achieve baseline separation between the parent peak and any new peaks that appear.

    • Method development may be required, optimizing the mobile phase, column, and gradient to resolve all components.

  • Data Interpretation:

    • Assess the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the control.

    • The development of a "stability-indicating method" is achieved when all degradation products are successfully separated from the parent compound.[7][8][9] This validated method can then be used for routine quality control and stability testing.

This protocol provides a framework for users to assess the stability of this compound within their specific experimental contexts and formulations.

References

Technical Support Center: Sonogashira Coupling of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving 3-chloro-6-iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira reaction with this compound is giving a low yield or failing completely. What are the most common reasons?

A1: Low or no yield in the Sonogashira coupling of this compound typically stems from a few key issues:

  • Selective Reactivity: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[1][2] Your reaction conditions may not be vigorous enough to activate the C-Cl bond if that is the desired coupling site, while coupling at the C-I position should proceed under milder conditions.[1][3]

  • Catalyst Deactivation: The pyridazine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or decomposition. This is often observed as the formation of a black precipitate ("palladium black").[4][5]

  • Insufficiently Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ may not be effective, especially for the less reactive C-Cl bond. More electron-rich and bulky ligands are often necessary.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the alkyne (Glaser coupling), a major side reaction that consumes your starting material.[3][5][6][7] It is critical to ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions.[3][5]

  • Reagent Quality: The purity of reagents, especially the solvent, base, and alkyne, is crucial. Impurities can poison the catalyst.[5]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A2: Glaser coupling is a common side reaction, particularly in copper-co-catalyzed Sonogashira reactions.[6][8][9][10] To minimize it, you should:

  • Ensure a Rigorously Inert Atmosphere: Degas all solvents and reagents thoroughly (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period) and maintain a positive pressure of inert gas throughout the reaction.[3][5][11]

  • Reduce Copper(I) Co-catalyst: High concentrations of the copper catalyst can promote homocoupling.[4] Try reducing the amount of CuI used.

  • Consider a Copper-Free Protocol: Copper-free Sonogashira reactions have been developed specifically to avoid the Glaser coupling side reaction.[3][8][12] These protocols may require different ligands, bases, or higher temperatures.[1]

  • Control Alkyne Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes favor the cross-coupling pathway over homocoupling.

Q3: I see a black precipitate forming in my reaction flask. What is it and what should I do?

A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[4][5] This leads to a loss of catalytic activity and a stalled reaction. To prevent this:

  • Use Stabilizing Ligands: The choice of phosphine ligand is critical. Bulky and electron-rich ligands can stabilize the Pd(0) species and prevent aggregation.[1]

  • Check Solvent Purity: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[4][13] Ensure your solvent is anhydrous and of high purity.

  • Control Temperature: Excessively high temperatures can accelerate catalyst decomposition.

  • Increase Ligand-to-Palladium Ratio: A higher concentration of the phosphine ligand can sometimes help to better stabilize the palladium catalyst in solution.[4]

Q4: Which halogen on this compound is expected to react first?

A4: The C-I bond will react preferentially over the C-Cl bond. The general order of reactivity for halides in Sonogashira coupling is I > Br > OTf > Cl.[1][3][14] This chemoselectivity allows for the selective coupling at the 6-position of the pyridazine ring under appropriate conditions. To achieve coupling at the 3-position (C-Cl), more forcing conditions or specialized catalyst systems would be required after the initial coupling at the C-I position.

Troubleshooting Guide

This section provides a logical workflow to diagnose and solve common problems encountered during the Sonogashira coupling of this compound.

Problem: Low to No Product Yield

Troubleshooting_Workflow start Start: Low/No Yield check_inert 1. Verify Inert Atmosphere - Degassed solvents? - Proper inert gas setup? start->check_inert check_reagents 2. Assess Reagent Quality - Fresh catalysts (Pd & Cu)? - Pure, dry solvent & base? - Pure alkyne? check_inert->check_reagents If atmosphere is good solution_inert Solution: Improve degassing (e.g., freeze-pump-thaw). Ensure positive inert gas pressure. check_inert->solution_inert If atmosphere is poor check_catalyst 3. Evaluate Catalyst System - Pd black formation? - Ligand appropriate for pyridazine? check_reagents->check_catalyst If reagents are pure solution_reagents Solution: Use fresh, high-purity reagents. Distill amine base if necessary. check_reagents->solution_reagents If reagents are suspect check_conditions 4. Review Reaction Conditions - Temperature too low? - Insufficient reaction time? check_catalyst->check_conditions If catalyst seems stable solution_catalyst Solution: Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). Increase ligand:Pd ratio. Consider a copper-free protocol. check_catalyst->solution_catalyst If catalyst is degrading solution_conditions Solution: Increase temperature incrementally. Monitor reaction by TLC/LC-MS to determine optimal time. check_conditions->solution_conditions If conditions are too mild end Successful Reaction check_conditions->end If conditions are optimized solution_inert->check_reagents solution_reagents->check_catalyst solution_catalyst->check_conditions solution_conditions->end

Problem: Predominant Side Reactions (e.g., Glaser Coupling)

If your primary issue is the formation of byproducts, especially the homocoupled alkyne dimer, the focus should be on mitigating the causes of these side reactions.

Side_Reaction_Workflow start Start: High Side Products (e.g., Glaser Coupling) check_oxygen 1. Check for Oxygen - Is the system truly anaerobic? - Degassing procedure sufficient? start->check_oxygen check_copper 2. Evaluate Copper Catalyst - Is the CuI loading too high? check_oxygen->check_copper No, system is inert solution_oxygen Solution: Use freeze-pump-thaw (3x). Maintain a leak-free, positive pressure inert gas setup. check_oxygen->solution_oxygen Yes check_protocol 3. Review Protocol - Is a copper-free alternative feasible? check_copper->check_protocol No, loading is minimal solution_copper Solution: Reduce CuI loading (e.g., to 1-2 mol%). check_copper->solution_copper Yes solution_protocol Solution: Switch to a copper-free Sonogashira protocol. This may require different ligands and bases (e.g., Cs₂CO₃). check_protocol->solution_protocol Yes end Clean Reaction check_protocol->end No, must use copper solution_oxygen->check_copper solution_copper->check_protocol solution_protocol->end

Quantitative Data Summary

Optimizing the Sonogashira coupling often involves screening various parameters. The following tables summarize the effects of different catalysts, solvents, and bases on the yield of Sonogashira products, based on general literature data for challenging substrates.

Table 1: Effect of Palladium Catalyst/Ligand on Yield

Catalyst / LigandTypical Loading (mol%)Temperature (°C)Expected YieldNotes
Pd(PPh₃)₄2 - 525 - 80Low to ModerateStandard, but often inefficient for pyridazines.
PdCl₂(PPh₃)₂2 - 550 - 100ModerateRequires in-situ reduction to Pd(0).
Pd₂(dba)₃ / XPhos1 - 2 (Pd), 2 - 4 (Ligand)80 - 120HighBulky, electron-rich ligand; good for challenging substrates.[15]
Pd(OAc)₂ / SPhos1 - 2 (Pd), 2 - 4 (Ligand)80 - 120HighAnother effective Buchwald ligand for difficult couplings.

Table 2: Effect of Solvent and Base on Yield

SolventBaseTemperature (°C)Expected YieldNotes
Triethylamine (Et₃N)Et₃N50 - 100Moderate to HighBase acts as solvent; common but can promote side reactions.[16]
THF / Et₃NEt₃N50 - 70ModerateGood solubility, but THF can promote Pd black formation.[13][17]
Dioxane / DMFCs₂CO₃80 - 120HighOften used in copper-free conditions with stronger bases.[15]
AcetonitrileDiisopropylamine60 - 80Moderate to HighAlternative amine base and solvent system.

Experimental Protocol

This section provides a detailed methodology for a standard copper-co-catalyzed Sonogashira coupling and a copper-free alternative for the reaction of this compound with a terminal alkyne, targeting the more reactive iodo position.

Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), Pd(PPh₃)₂Cl₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive flow of inert gas, add anhydrous, degassed solvent (e.g., a 2:1 mixture of THF and Triethylamine) to make a ~0.1 M solution with respect to the pyridazine.

  • Add the terminal alkyne (1.2 equivalents) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues. Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling
  • Catalyst Pre-formation: In a glovebox or under a robust inert atmosphere, add Pd₂(dba)₃ (0.01 equivalents) and a bulky phosphine ligand like XPhos (0.04 equivalents) to a dry Schlenk flask. Add anhydrous, degassed dioxane and stir for 10-15 minutes.

  • Reagent Addition: To the catalyst mixture, add this compound (1 equivalent), a base such as cesium carbonate (Cs₂CO₃) (2 equivalents), and the terminal alkyne (1.5 equivalents).[15]

  • Reaction: Heat the reaction mixture to 100-120 °C.

  • Monitoring & Workup: Follow steps 6-8 from Protocol 1.

Signaling Pathways and Mechanisms

Understanding the catalytic cycle is key to troubleshooting. The reaction proceeds via two interconnected cycles when using a copper co-catalyst.

Sonogashira_Mechanism Aryl_Halide 3-Cl-6-I-Pyridazine OxAdd OxAdd Aryl_Halide->OxAdd Product Product (3-Cl-6-Alkynyl-Pyridazine) RedElim RedElim RedElim->Product

References

Technical Support Center: Optimizing Palladium Catalysis with 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-Chloro-6-Iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.

Understanding the Reactivity of this compound

A key aspect of working with this compound is the differential reactivity of the two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond. This chemoselectivity is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, making oxidative addition of the palladium catalyst at the C6 position the overwhelmingly favored pathway. This allows for selective functionalization at the 6-position while leaving the 3-chloro substituent intact for potential subsequent transformations.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during palladium-catalyzed cross-coupling reactions with this compound.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents.

FAQs:

  • Q1: My Suzuki-Miyaura reaction is not proceeding, or the yield is very low. What are the common causes?

    • A1: Several factors can contribute to low or no product formation. Firstly, ensure your palladium catalyst is active. The active Pd(0) species can be sensitive to oxygen, so thorough degassing of solvents and reaction mixtures is crucial. Secondly, the choice of base is critical for activating the boronic acid. For heteroaryl halides, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often more effective than organic bases. The solubility of the base can also play a role; using a mixed solvent system (e.g., dioxane/water) can improve the solubility of inorganic bases. Finally, the reaction temperature may be too low. While the C-I bond is reactive, some boronic acids may require elevated temperatures (80-110 °C) to undergo efficient transmetalation.

  • Q2: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

    • A2: Homocoupling is often promoted by the presence of oxygen. Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed. The choice of palladium catalyst and ligand can also influence the extent of homocoupling. Using a lower catalyst loading or a different ligand may help. Additionally, adding the boronic acid slowly to the reaction mixture can sometimes reduce the instantaneous concentration and suppress homocoupling.

  • Q3: How do I choose the optimal base and solvent for my Suzuki-Miyaura coupling?

    • A3: The ideal base and solvent combination depends on the specific boronic acid and any other functional groups present in your molecules. A good starting point is to screen a few conditions. For this compound, a combination of a moderately strong inorganic base like K₂CO₃ or K₃PO₄ in a solvent mixture such as 1,4-dioxane/water or toluene/ethanol/water often gives good results. If your substrate is sensitive to strong bases, a milder base like NaHCO₃ could be tested, although this may require higher temperatures or longer reaction times.

Data Presentation: Suzuki-Miyaura Coupling Conditions

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/EtOH/H₂O (4:1:1)80Fair to LowGeneral starting conditions, may require optimization.[1]
Pd(dppf)Cl₂ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)90Good to ExcellentOften provides higher yields and is tolerant of various functional groups.
Pd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2)Toluene100Good to ExcellentEffective for challenging couplings, but the ligand can be expensive.
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)DMF/H₂O (5:1)100Moderate to GoodA common and cost-effective catalyst/ligand system.

Note: Yields are generalized based on reactions with similar substrates and may vary depending on the specific boronic acid used.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand (if separate) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General workflow for a Suzuki-Miyaura coupling experiment.
II. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[2]

FAQs:

  • Q1: My Sonogashira reaction is sluggish and gives a low yield. What should I investigate?

    • A1: A common issue is the quality and activity of the copper(I) co-catalyst (typically CuI). Ensure you are using fresh, high-purity CuI. The reaction is also highly sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). Rigorous degassing and maintaining an inert atmosphere are critical. The choice of amine base is also important; a hindered amine like triethylamine or diisopropylethylamine is commonly used to act as both a base and a solvent.

  • Q2: I am observing a lot of the Glaser coupling byproduct. How can I suppress this?

    • A2: As mentioned, oxygen is the primary culprit for Glaser coupling. Improve your degassing procedure (e.g., use freeze-pump-thaw cycles) and ensure a good seal on your reaction vessel. Using a slight excess of the alkyne can sometimes help. Additionally, some "copper-free" Sonogashira protocols have been developed which can eliminate this side reaction, though they may require specific ligands and conditions.

  • Q3: Can I run a Sonogashira coupling without a copper co-catalyst?

    • A3: Yes, copper-free Sonogashira couplings are possible.[3] These reactions typically require a palladium catalyst with a specific ligand (e.g., a bulky phosphine ligand) and a suitable base. While they avoid copper-related side reactions, they may require higher temperatures or longer reaction times.

Data Presentation: Sonogashira Coupling Conditions

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT to 50Good to ExcellentClassic Sonogashira conditions.[4]
Pd(PPh₃)₄ (5)CuI (10)i-Pr₂NH (excess)DMFRTGoodDMF can aid in the solubility of reactants.
Pd(OAc)₂ (2) / PPh₃ (4)CuI (5)K₂CO₃ (2)Acetonitrile80Moderate to GoodAn alternative base/solvent system.[5]
Pd₂(dba)₃ (1) / XPhos (2)-Cs₂CO₃ (2)1,4-Dioxane100GoodA representative copper-free condition.

Note: Yields are generalized based on reactions with similar substrates and may vary depending on the specific alkyne used.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and the copper(I) iodide co-catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

How to prevent dehalogenation of 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Chloro-6-Iodopyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this versatile building block in organic synthesis. Particular focus is given to preventing the common side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in cross-coupling reactions?

The main challenge is managing the differential reactivity of the two halogen substituents and preventing unwanted side reactions, most notably dehalogenation (replacement of a halogen with a hydrogen atom). The Carbon-Iodine (C-I) bond is significantly weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond. This makes the iodine atom more susceptible to both the desired cross-coupling and undesired dehalogenation, specifically de-iodination.

Q2: Which halogen is more likely to undergo dehalogenation?

The iodine at the 6-position is much more likely to be removed via dehalogenation than the chlorine at the 3-position. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond. Therefore, troubleshooting efforts should primarily focus on preventing de-iodination.

Q3: What are the general mechanisms of dehalogenation in palladium-catalyzed cross-coupling reactions?

Dehalogenation is a common side reaction and can occur through several pathways. A primary mechanism involves the formation of a palladium-hydride (Pd-H) species. This can be generated from various sources in the reaction mixture, such as amine bases, solvents (like alcohols), or residual water. This Pd-H species can then participate in the catalytic cycle, leading to the replacement of the halogen with a hydrogen atom on the pyridazine ring.

Q4: How can I selectively react at the iodine position while leaving the chlorine untouched?

The higher reactivity of the C-I bond allows for selective cross-coupling at the 6-position. By carefully selecting the catalyst, ligand, base, and reaction temperature, you can favor the desired C-C or C-N bond formation at the C-I position while the C-Cl bond remains intact for subsequent transformations.

Troubleshooting Guide: Preventing Dehalogenation

This guide provides specific troubleshooting advice for common cross-coupling reactions involving this compound, with a focus on minimizing dehalogenation.

Issue 1: Significant De-iodination Observed in Suzuki-Miyaura Coupling

Potential Causes & Solutions:

Potential CauseRecommended Action
Strong Base: Use a weaker, non-nucleophilic inorganic base. Avoid strong bases like alkoxides (e.g., NaOtBu) which can promote the formation of Pd-H species.
Protic Solvent: Employ aprotic solvents to minimize the availability of protons.
High Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can accelerate dehalogenation.
Inefficient Ligand: Use bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These can promote the desired reductive elimination over dehalogenation.
Presence of Water: While some water is often necessary to dissolve the base, excess water can be a proton source. Use anhydrous solvents and carefully control the amount of water.

Optimized Conditions for Selective Suzuki Coupling at C-6:

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄
Base 2M Na₂CO₃
Solvent Toluene/Ethanol mixture
Temperature Reflux
Issue 2: Loss of Regioselectivity and Dehalogenation in Stille Coupling

A study involving a Stille coupling between a tributyltin derivative and this compound reported a loss of site-selectivity, yielding a mixture of the C-6 coupled (iodo-substituted) and C-3 coupled (chloro-substituted) products.[1] This indicates that under certain conditions, both halogens can react.

Potential Causes & Solutions:

Potential CauseRecommended Action
High Catalyst Reactivity: The palladium catalyst may be too active, leading to competitive reaction at the C-Cl bond. Consider a less reactive palladium source or a ligand that attenuates reactivity.
Elevated Temperature: High temperatures can overcome the reactivity difference between the C-I and C-Cl bonds. Attempt the reaction at a lower temperature.
Ligand Choice: The ligand plays a crucial role in controlling selectivity. Screen different phosphine ligands to find one that favors oxidative addition at the more reactive C-I bond.
Issue 3: Dehalogenation during Sonogashira Coupling

Potential Causes & Solutions:

Potential CauseRecommended Action
Copper Co-catalyst: While traditional Sonogashira reactions use a copper co-catalyst, this can sometimes promote side reactions. Consider a copper-free Sonogashira protocol.
Amine Base: The amine base (e.g., triethylamine, diisopropylamine) can contribute to the formation of Pd-H species. Use a less basic amine or a non-amine base like K₂CO₃ or Cs₂CO₃.
Solvent Choice: Aprotic polar solvents are generally preferred.

Recommended Starting Conditions for Copper-Free Sonogashira Coupling:

ParameterRecommended Condition
Catalyst Pd(PPh₃)₄
Base Triethylamine (Et₃N)
Solvent THF or Dioxane
Temperature Room Temperature to 50 °C

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position

This protocol is based on "Gronowitz-type" conditions, which have been shown to be effective for selective couplings of dihalopyridazines.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1 eq.), and Pd(PPh₃)₄ (0.05 eq.).

  • Solvent and Base Addition: Add a degassed 4:1 mixture of toluene and ethanol. Then, add a degassed 2M aqueous solution of Na₂CO₃ (3.0 eq.).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow General Workflow for Preventing Dehalogenation cluster_prep Preparation cluster_optimization Reaction Optimization cluster_execution Execution & Analysis start Start with This compound reagents Select Coupling Partner (e.g., Boronic Acid) start->reagents catalyst Choose Catalyst & Ligand (e.g., Pd(PPh3)4, Bulky Ligands) reagents->catalyst base Select Weak Base (e.g., K2CO3, Na2CO3) catalyst->base solvent Use Aprotic Solvent (e.g., Toluene, Dioxane, THF) base->solvent temperature Low to Moderate Temperature solvent->temperature reaction Run Reaction under Inert Atmosphere temperature->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Column Chromatography workup->purification product Characterize Product & Check for Dehalogenation purification->product

Caption: A generalized experimental workflow for cross-coupling reactions with this compound, emphasizing key optimization steps to minimize dehalogenation.

Dehalogenation_Pathway Competing Pathways: Cross-Coupling vs. Dehalogenation cluster_catalytic_cycle Catalytic Cycle cluster_coupling Desired Pathway cluster_dehalogenation Undesired Pathway ArX 3-Cl-6-I-Pyridazine (Ar-I) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArPdX Ar-Pd(II)-I Ln OxAdd->ArPdX Transmetal Transmetalation (with R-B(OH)2) ArPdX->Transmetal PdH Pd-H Species Formation ArPdX->PdH  Side Reaction ArPdR Ar-Pd(II)-R Ln Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Regenerates Catalyst Product Desired Product (Ar-R) RedElim->Product PdH_source Proton Source (H₂O, Base, Solvent) PdH_source->PdH ArPdH Ar-Pd(II)-H Ln PdH->ArPdH RedElim_H Reductive Elimination ArPdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Dehalogenated Byproduct (Ar-H) RedElim_H->Byproduct

References

Managing low solubility of 3-Chloro-6-Iodopyridazine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the low solubility of 3-Chloro-6-Iodopyridazine in organic solvents. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides an estimated and qualitative summary based on the physicochemical properties of the pyridazine core and data from structurally similar compounds, such as 6-phenyl-pyridazin-3(2H)-one.[1] The pyridazine ring imparts polarity, suggesting better solubility in polar organic solvents.[2]

SolventChemical FormulaTypeEstimated Solubility (at 25°C)Qualitative Assessment
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 100 mg/mLFreely Soluble
Dimethylformamide (DMF)C₃H₇NOPolar Aprotic~50-100 mg/mLSoluble
Tetrahydrofuran (THF)C₄H₈OPolar Aprotic~10-20 mg/mLSparingly Soluble
MethanolCH₄OPolar Protic< 10 mg/mLSlightly Soluble
EthanolC₂H₆OPolar Protic< 10 mg/mLSlightly Soluble
AcetonitrileC₂H₃NPolar Aprotic< 10 mg/mLSlightly Soluble

Disclaimer: The quantitative data presented are estimations and should be experimentally verified for precise applications.

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility

This protocol outlines the shake-flask method, a standard procedure to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected organic solvent (e.g., DMSO, DMF, THF, Methanol, Ethanol)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be visible to ensure saturation.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • After agitation, allow the vials to stand to let the undissolved solid settle.

  • Centrifuge the samples to further separate the undissolved solid from the supernatant.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: Preparation of a Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can then be diluted to the desired final concentration for experiments.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO or DMF)

  • Volumetric flask

  • Analytical balance

  • Vortex mixer or sonicator

Procedure:

  • Accurately weigh the desired mass of this compound.

  • Transfer the compound to a volumetric flask of the appropriate size.

  • Add a portion of the solvent (e.g., about half the final volume) to the flask.

  • Agitate the mixture using a vortex mixer or a sonicator until the solid is completely dissolved. Gentle warming (to 30-40°C) can be applied to aid dissolution, but care should be taken to avoid degradation.

  • Once dissolved, add the solvent to the flask up to the calibration mark.

  • Invert the flask several times to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed, light-protected container at the appropriate temperature (typically -20°C for long-term storage).

Troubleshooting Guide

Q: My compound is not dissolving completely in the chosen solvent, even with vortexing. What should I do?

A:

  • Increase Sonication Time: Some compounds require more energy to dissolve. Try sonicating the solution for a longer duration (e.g., 15-30 minutes).

  • Gentle Heating: Gently warm the solution in a water bath (30-40°C). Be cautious, as excessive heat can lead to compound degradation.

  • Use a Co-solvent: If using a less polar solvent, adding a small percentage of a stronger solvent like DMSO or DMF can significantly improve solubility.

  • Re-evaluate Solvent Choice: The chosen solvent may not be appropriate. Refer to the solubility table and consider using a solvent in which the compound is more soluble.

Q: I observed precipitation when I added my stock solution (in DMSO) to an aqueous buffer. How can I prevent this?

A: This is a common issue known as "crashing out."

  • Decrease Final Concentration: The final concentration in the aqueous buffer may be above the compound's aqueous solubility limit. Try lowering the final concentration.

  • Optimize the Dilution Step: Add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and dispersion.

  • Use a Surfactant: Incorporating a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in the aqueous buffer can help to keep the compound in solution.

  • Prepare an Intermediate Dilution: Before the final dilution in the aqueous buffer, create an intermediate dilution in a solvent that is miscible with both the stock solvent and water (e.g., ethanol or isopropanol).

Q: How can I be sure my compound is stable in the chosen solvent during my experiment?

A:

  • Literature Review: Check for any published stability data for this compound or similar compounds in the solvent you are using.

  • Pilot Stability Study: Prepare a solution and analyze its purity and concentration at different time points (e.g., 0, 4, 8, and 24 hours) under your experimental conditions using HPLC. This will help determine if any degradation is occurring.

  • Storage Conditions: Always store stock solutions in tightly sealed containers, protected from light, and at a low temperature (e.g., -20°C) to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility? A1: The pyridazine ring contains two nitrogen atoms, which makes it a polar heterocycle capable of hydrogen bonding. This inherent polarity generally leads to better solubility in polar solvents. However, the presence of the relatively large and nonpolar iodine and chlorine atoms can reduce its overall polarity and contribute to lower solubility in some solvents compared to unsubstituted pyridazine.

Q2: Are there any safety precautions I should be aware of when handling this compound and the recommended solvents? A2: Yes. This compound is a chemical compound that should be handled with care. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. The recommended solvents like DMSO and DMF are excellent solvents but can also facilitate the absorption of substances through the skin, so direct contact should be avoided. Always consult the Safety Data Sheet (SDS) for both the compound and the solvents before use.

Q3: Can I use heat to increase the solubility of this compound? A3: Gentle heating can be an effective method to increase the rate of dissolution and the amount of solute that can be dissolved. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to perform a preliminary stability test to determine the temperature tolerance of this compound in your chosen solvent.

Q4: How does pH affect the solubility of this compound? A4: The pyridazine ring is weakly basic. Therefore, in acidic aqueous solutions, the nitrogen atoms can be protonated, forming a more soluble salt. However, in the context of organic solvents, pH is generally not a primary factor unless water is present as a co-solvent.

Visual Guides

TroubleshootingWorkflow start Low Solubility Issue with This compound step1 Initial Dissolution Attempt (Vortexing at Room Temp) start->step1 q1 Is the compound fully dissolved? step1->q1 step2 Apply Sonication q1->step2 No success Compound Dissolved Proceed with Experiment q1->success Yes q2 Is the compound fully dissolved? step2->q2 step3 Apply Gentle Heat (e.g., 30-40°C) q2->step3 No q2->success Yes q3 Is the compound fully dissolved? step3->q3 step4 Consider a Stronger Solvent (e.g., switch to DMSO/DMF) q3->step4 No q3->success Yes step4->q1 step5 Use a Co-solvent System (e.g., add % of stronger solvent) step4->step5 fail Re-evaluate Experimental Design (e.g., different compound analog) step4->fail step5->q1

Caption: A logical workflow for troubleshooting the dissolution of this compound.

FactorsAffectingSolubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity Polarity (Pyridazine Ring) solubility Solubility of This compound polarity->solubility size Molecular Size & Halogenation (Cl, I) size->solubility crystal Crystal Lattice Energy crystal->solubility solvent_polarity Solvent Polarity ('Like Dissolves Like') solvent_polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (minor effect for solids) pressure->solubility agitation Agitation (Sonication, Stirring) agitation->solubility

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Chloro-6-Iodopyridazine in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled. What are the likely causes?

A1: Low or no conversion in the Suzuki-Miyaura coupling of this compound can stem from several factors. The primary suspect is often catalyst deactivation or poisoning. The pyridazine substrate itself, with its basic nitrogen atoms, can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[1][2] Other potential causes include:

  • Inefficient Oxidative Addition: While the C-I bond is highly reactive, the C-Cl bond is significantly stronger and may require a more active catalyst system for cleavage.[1]

  • Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially under basic conditions, leading to the formation of an undesired C-H bond instead of the desired C-C bond.

  • Homocoupling: The boronic acid can couple with itself, a side reaction often promoted by the presence of oxygen or certain palladium species.[3]

  • Inadequate Reaction Conditions: Incorrect choice of base, solvent, temperature, or ligand can all lead to poor reaction performance.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate is indicative of palladium catalyst decomposition and agglomeration into an inactive form known as "palladium black".[1] This is a common sign of catalyst deactivation. To prevent this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the active Pd(0) species and prevent aggregation.[1]

  • Temperature Control: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[1]

  • Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1]

Q3: In my Buchwald-Hartwig amination, I am getting low yields. What are the key parameters to optimize?

A3: The Buchwald-Hartwig amination is sensitive to several factors, especially when using a potentially inhibitory substrate like this compound. Key optimization parameters include:

  • Ligand Choice: The selection of the appropriate bulky, electron-rich biarylphosphine ligand is critical. Different ligands can have a profound impact on reaction efficiency.[4]

  • Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary for base-sensitive substrates, albeit often requiring higher temperatures.[5]

  • Solvent: The solvent must be anhydrous and deoxygenated. Common choices include toluene, dioxane, and THF.[5]

  • Catalyst Precursor: Using a pre-formed, air-stable precatalyst can often provide more consistent results.[4]

Q4: Can the pyridazine nitrogen atoms poison the catalyst in Heck reactions as well?

A4: Yes, the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst in Heck reactions, leading to catalyst inhibition. This can manifest as low yields or complete reaction failure. The general principles of catalyst poisoning by N-heterocycles apply across different types of palladium-catalyzed cross-coupling reactions.

Troubleshooting Guides

Issue 1: Low or No Product Formation in Suzuki-Miyaura Coupling

This is a common problem when working with N-heterocyclic substrates. Follow this troubleshooting workflow:

start Low/No Yield catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions catalyst->conditions If catalyst is appropriate sub_catalyst1 Switch to a more active ligand (e.g., SPhos, XPhos) catalyst->sub_catalyst1 sub_catalyst2 Increase catalyst loading (e.g., to 5-10 mol%) catalyst->sub_catalyst2 reagents Check Reagent Quality conditions->reagents If conditions are optimized sub_conditions1 Screen different bases (e.g., K3PO4, Cs2CO3) conditions->sub_conditions1 sub_conditions2 Vary the solvent (e.g., Dioxane, Toluene, DMF) conditions->sub_conditions2 sub_conditions3 Adjust the temperature conditions->sub_conditions3 sub_reagents1 Ensure anhydrous and degassed solvents reagents->sub_reagents1 sub_reagents2 Verify purity of starting materials reagents->sub_reagents2

Troubleshooting workflow for low yield.
Issue 2: Catalyst Deactivation by Pyridazine Substrate

The primary mechanism of catalyst poisoning by this compound is the coordination of the pyridazine nitrogen atoms to the palladium center, forming an off-cycle, inactive complex.

active_catalyst Active Pd(0) Catalyst inactive_complex Inactive Pyridazine-Pd Complex active_catalyst->inactive_complex Coordination of Pyridazine Nitrogens inactive_complex->active_catalyst Dissociation (slow/unfavorable) pyridazine This compound

Catalyst deactivation by pyridazine.

Quantitative Data on Catalyst Poisoning

While specific data for this compound is scarce in the literature, the following table provides a representative example of how increasing concentrations of a generic N-heterocyclic poison can affect the yield of a Suzuki-Miyaura cross-coupling reaction. This data is illustrative and intended for troubleshooting purposes.

Concentration of N-Heterocycle (mol%)Reaction Yield (%)
095
182
545
1015
20<5

Experimental Protocols

The following are detailed, representative protocols for key cross-coupling reactions of this compound. These should be optimized for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the coupling of related chloro-heterocycles.[6]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Water (H₂O)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of argon.

  • Add a degassed solvent mixture of DME:EtOH:H₂O (e.g., 7:2:1 ratio).

  • Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol is a general starting point for the Heck reaction with halogenated pyridazines.

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

  • Evacuate and backfill the tube with argon.

  • Add anhydrous, degassed DMF, followed by this compound, the alkene, and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol is a general procedure for the amination of chloro-heterocycles.[4]

Reaction Scheme:

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.

  • Add anhydrous, degassed toluene and stir for a few minutes.

  • Add this compound and the amine to the mixture.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts for understanding and troubleshooting catalyst poisoning in reactions with this compound.

pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X poisoning Catalyst Poisoning pd0->poisoning transmetalation Transmetalation oxidative_addition->transmetalation R-M reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-R product Product reductive_elimination->product inactive_pd [Pd(pyridazine)₂L₂] inactive poisoning->inactive_pd Coordination of Pyridazine

Catalytic cycle with poisoning pathway.

This technical support guide is intended to provide a starting point for troubleshooting and optimizing cross-coupling reactions with this compound. Due to the inherent challenges of working with this substrate, careful optimization of reaction conditions is crucial for success.

References

Technical Support Center: 3-Chloro-6-Iodopyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-6-Iodopyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

A1: this compound is a versatile heterocyclic building block primarily used in cross-coupling reactions and nucleophilic substitutions. Due to the differential reactivity of the C-I and C-Cl bonds, it allows for selective functionalization. Common reactions include:

  • Suzuki-Miyaura Coupling: Typically occurs selectively at the more reactive C-I bond to form a C-C bond with a boronic acid or ester.

  • Sonogashira Coupling: The reaction of the C-I bond with a terminal alkyne, catalyzed by palladium and copper complexes.[1][2]

  • Nucleophilic Aromatic Substitution (SNAr): The chloro or iodo group can be displaced by various nucleophiles, such as amines or alkoxides. The chlorine atom is generally less reactive than the iodine atom in palladium-catalyzed cross-coupling reactions, but its reactivity in SNAr depends on the reaction conditions and the nucleophile.

Q2: I am performing a Suzuki-Miyaura coupling at the iodine position, but I am seeing low conversion of my starting material. What are the possible causes and solutions?

A2: Low conversion in a Suzuki-Miyaura coupling can stem from several factors. Here are some common issues and troubleshooting steps:

  • Inactive Catalyst: The Pd(0) catalyst can be sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere (e.g., nitrogen or argon). If using a Pd(II) precatalyst, ensure the in-situ reduction to Pd(0) is efficient.

  • Insufficient Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Degas your solvent and reaction mixture thoroughly by bubbling with an inert gas or by using freeze-pump-thaw cycles.[3]

  • Base Incompatibility or Insufficient Strength: The base is crucial for activating the boronic acid.[4] Ensure the chosen base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is sufficiently strong and soluble in the reaction medium. For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required.

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form boroxines or undergo protodeboronation. Use high-quality boronic acids, or consider using more stable boronate esters (e.g., pinacol esters).

  • Solvent Effects: The choice of solvent (e.g., dioxane, THF, DMF, toluene) can significantly impact the reaction. A solvent system that ensures the solubility of all components at the reaction temperature is critical. Often, the addition of water is necessary.[3]

Q3: My Sonogashira coupling with this compound is giving significant amounts of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

A3: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst. To minimize this:

  • Use Copper-Free Conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst, which can significantly reduce or eliminate Glaser coupling.

  • Control Reaction Conditions: Running the reaction at a lower temperature or with slow addition of the alkyne can sometimes favor the cross-coupling pathway.

  • Choice of Base: The amine base can influence the rate of homocoupling. Using a bulkier amine base (e.g., diisopropylethylamine) may help.

  • Ligand Choice: The phosphine ligand on the palladium catalyst can also play a role. Experimenting with different ligands may be beneficial.

Q4: I am attempting a nucleophilic substitution of the chlorine atom with an amine, but the reaction is sluggish. What can I do to improve the reaction rate?

A4: Nucleophilic aromatic substitution on the electron-deficient pyridazine ring can sometimes be slow. To improve the reaction rate:

  • Increase Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate. Microwave irradiation can also be effective in accelerating the reaction.[5]

  • Use a Stronger Nucleophile or Base: A more nucleophilic amine or the addition of a non-nucleophilic base to deprotonate the amine can increase its reactivity.

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are often good choices for SNAr reactions as they can help to stabilize the charged intermediate (Meisenheimer complex).

  • Catalysis: In some cases, the addition of a catalyst, such as a phase-transfer catalyst for reactions with poor solubility, may be beneficial.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling Workup and Purification

Problem: Difficulty in isolating the pure product after a Suzuki-Miyaura reaction with this compound and an arylboronic acid.

Typical Workup Procedure:

  • Cooling and Filtration: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. If a precipitate forms (often inorganic salts), dilute with an organic solvent (e.g., ethyl acetate, DCM) and filter through a pad of celite.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. This removes water-soluble bases and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography. A gradient of ethyl acetate in hexanes is a common eluent system.

Troubleshooting Tips:

  • Emulsion during extraction: If an emulsion forms, adding more brine or filtering the entire mixture through celite can help break it.

  • Product is water-soluble: If the product has polar functional groups, back-extract the aqueous layers with the organic solvent to recover any dissolved product.

  • Boronic acid impurities in the final product: Washing the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) can help remove unreacted boronic acid.

  • Residual Palladium: If the product is dark-colored due to residual palladium, you can try treating the organic solution with a palladium scavenger, or filtering it through a short plug of silica or activated carbon before concentration.

Parameter Typical Value/Condition Reference
Solvent for Extraction Ethyl Acetate, Dichloromethane[6]
Aqueous Wash Water, Brine[6]
Purification Method Silica Gel Column Chromatography[6][7]
Typical Eluent Hexanes/Ethyl Acetate Gradient[5]
Guide 2: Workup for Nucleophilic Substitution with Amines

Problem: Isolating the aminated pyridazine product from a reaction of this compound with an amine.

Typical Workup Procedure:

  • Solvent Removal: If the reaction is in a high-boiling solvent like DMF or DMSO, it is often best to remove it under high vacuum or dilute with a large volume of water to precipitate the product.

  • Extraction: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Extract the product into the organic layer.

  • Acid/Base Wash: To remove excess amine starting material, wash the organic layer with a dilute acid solution (e.g., 1M HCl). Be cautious, as your product may also be basic and partition into the aqueous layer. If so, re-basify the aqueous layer and re-extract. Follow with a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Parameter Typical Value/Condition Reference
Reaction Solvent Dichloromethane, Ethanol, DMF[7]
Post-Reaction Step Rotary Evaporation or Precipitation[7]
Purification Method Recrystallization, Silica Gel Column Chromatography[7]
Reported Yield (Analog) 82.60% (3-amino-6-chloropyridazine)[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on common practices for similar chloro-heterocycles.[6][8]

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine this compound (1 equiv.), the desired boronic acid (1.1-1.5 equiv.), and a base (e.g., Na₂CO₃, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (e.g., 4:1 v/v) or DME/water.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol is a generalized procedure based on established methods.[9]

  • Reaction Setup: To a degassed solution of this compound (1 equiv.) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylethylamine), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-2 mol%).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion.

  • Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by silica gel column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis A Combine Reactants: - this compound - Coupling Partner - Base/Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Cool & Filter C->D Reaction Complete E Aqueous Wash & Extraction D->E F Dry & Concentrate E->F G Column Chromatography or Recrystallization F->G H Characterization (NMR, MS) G->H troubleshooting_suzuki cluster_catalyst Catalyst Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues Start Low Conversion in Suzuki Coupling? C1 Check Catalyst Activity (Use fresh catalyst) Start->C1 Possible Cause C2 Ensure Thorough Degassing (Remove O₂) Start->C2 Possible Cause R1 Verify Base Strength & Solubility Start->R1 Possible Cause R2 Use High-Quality Boronic Acid or Boronate Ester Start->R2 Possible Cause S1 Optimize Solvent System (Ensure solubility) Start->S1 Possible Cause S2 Increase Temperature Start->S2 Possible Cause side_reactions Reactants {this compound + Coupling Partner} Desired Desired Product (Cross-Coupling) Reactants->Desired Side1 Side Product 1 (Homocoupling) Reactants->Side1 Side2 Side Product 2 (Protodeboronation) Reactants->Side2 Side3 Side Product 3 (Starting Material) Reactants->Side3

References

Technical Support Center: Palladium Catalyst Removal from 3-Chloro-6-Iodopyridazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with removing residual palladium catalysts from the reaction products of 3-Chloro-6-Iodopyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual palladium from a final product?

A1: The most prevalent methods for removing residual palladium include:

  • Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[1][2]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[1][2][3]

  • Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[1][3]

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1][2][4] The effectiveness of this method can be enhanced by using additives that increase the solubility of palladium species in the solvent.[1]

  • Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[1][3]

Q2: How do I choose the best palladium removal method for my specific experiment involving this compound?

A2: The optimal method depends on several factors:

  • The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid). Simple filtration is effective for heterogeneous catalysts, while homogeneous catalysts require methods like scavenging, precipitation, or chromatography.[5]

  • The required purity level: For active pharmaceutical ingredients (APIs), stringent limits on palladium residues (often in the low ppm range) may necessitate the use of highly efficient scavengers or a combination of methods.[2][4]

  • Solvent System: The polarity of your solvent can affect the efficiency of scavengers and the solubility of palladium species.[5]

Q3: I see a black precipitate in my reaction mixture. What is it and how should I handle it?

A3: A black precipitate is often "palladium black," which is the heterogeneous, reduced form of the palladium catalyst. To address this, you should first attempt to filter the reaction mixture through a pad of Celite® to remove the insoluble palladium black.[2] For future reactions, ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to minimize its formation.[2]

Q4: After column chromatography, my product is still contaminated with palladium. Why is this happening and what are my options?

A4: While column chromatography is effective at removing insoluble palladium, it may not completely remove soluble palladium species.[2] This can be due to the polarity of your compound and the solvent system used. If you still have palladium contamination after chromatography, consider these options:

  • Use a Metal Scavenger: This is often the most effective next step. Scavengers are designed to selectively bind to residual palladium.[2]

  • Activated Carbon Treatment: Stirring your product solution with activated carbon can help adsorb the remaining palladium.[2]

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[2]

Q5: What are the acceptable limits for palladium in pharmaceutical products?

A5: The acceptable limits for palladium in active pharmaceutical ingredients (APIs) are set by regulatory bodies like the International Council for Harmonisation (ICH). According to the ICH Q3D guidelines, the permitted daily exposure (PDE) for palladium is 100 µ g/day for oral administration.[2] This translates to a concentration limit of 10 ppm for a drug product with a maximum daily dose of 10 grams.[2] For parenteral (injectable) drugs, the limit is stricter at 1 ppm.[2]

Troubleshooting Guides

Problem 1: Ineffective Palladium Removal by Filtration

  • Symptom: Visible black particles remain in the filtrate, or analytical testing shows high palladium levels after filtration.

  • Possible Causes & Solutions:

    • Pore size of the filter medium is too large: If using standard filter paper, switch to a finer porosity filter or a membrane filter (e.g., PTFE, 0.45 µm).[5]

    • Improperly packed Celite bed: Ensure the Celite bed is compact and of sufficient thickness (typically 1-2 cm).[3][5] Pre-wetting the Celite pad with the reaction solvent can improve its effectiveness.[5]

    • Soluble palladium species are present: Filtration is only effective for heterogeneous catalysts. If soluble palladium is present, consider using scavengers, precipitation, or chromatography.[5]

    • Colloidal palladium formation: Add a small amount of a flocculating agent to aggregate the colloidal particles, making them easier to filter. Alternatively, treat the solution with activated carbon or silica gel to adsorb the colloidal palladium before filtration.[5]

Problem 2: Low Efficiency of Palladium Scavengers

  • Symptom: Residual palladium levels remain above the desired limit after scavenger treatment.

  • Possible Causes & Solutions:

    • Incorrect scavenger selection:

      • Consider the palladium oxidation state. Thiol-based scavengers are generally effective for Pd(II).[5]

      • Ensure the scavenger is compatible with your reaction solvent.[5]

      • Perform a small-scale screen of different scavengers to identify the most effective one for your specific reaction.[5]

    • Insufficient scavenger loading or reaction time:

      • Increase the amount of scavenger used or prolong the stirring time.[5] The recommended time can range from 1 to 24 hours.[5]

    • Product binding to the scavenger:

      • Use the minimum effective amount of scavenger to minimize product loss.[5]

      • After filtration, wash the scavenger thoroughly with fresh solvent to recover any bound product.[5]

      • Try a different type of scavenger that may have a lower affinity for your product.[5]

Problem 3: Inconsistent Palladium Removal from Batch to Batch

  • Symptom: The efficiency of the palladium removal method varies significantly between different batches of the same reaction.

  • Possible Causes & Solutions:

    • Variation in the palladium species: The oxidation state and coordination environment of the palladium may differ at the end of each reaction.

    • Standardize the reaction work-up: A consistent work-up procedure before the palladium removal step can minimize variability in the palladium species.[1]

    • Use a broad-spectrum scavenger: Some scavengers are effective against a wider range of palladium species.[1]

    • Consider a pre-treatment step: A mild oxidation or reduction step could convert the palladium into a single, more easily removed species.[1]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical EfficiencyAdvantagesDisadvantages
Filtration (Celite) Good for heterogeneous PdSimple, fast, and inexpensive.Ineffective for soluble or colloidal palladium.[5]
Activated Carbon Good to ExcellentCost-effective, removes a wide range of Pd species.[1][2]Can adsorb the desired product, leading to yield loss.[4]
Metal Scavengers ExcellentHigh selectivity for palladium, can reduce levels to <10 ppm.[6][7]Higher cost compared to other methods.
Chromatography Good to ExcellentCan remove both soluble and insoluble palladium.[3]Can be time-consuming and require large solvent volumes.
Crystallization VariableCan be highly effective for purifying solid products.[1]May lead to product loss in the mother liquor.[2]

Table 2: Performance of Selected Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
MP-TMT33,000<2005 equiv., RT, overnight[7]
MP-TMT500-800<105 equiv., RT, overnight[7]
Si-Thiol--Effective for Pd(II)[8]
Thiourea Alkyl Silica150-220<1-[6]
Carboxen® 564125012Methanol, 24h, RT[9]

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper and gently press down to create a level and compact bed.[5]

  • Pre-wet the Celite Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture.[5]

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[5]

  • Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[5]

  • Collect the Filtrate: The filtrate contains the product, now free of heterogeneous palladium catalyst.[5]

Protocol 2: Palladium Removal using a Solid-Supported Scavenger

  • Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[5]

  • Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[5]

  • Stir the Mixture: Stir the mixture at room temperature or with gentle heating for the recommended amount of time (can range from 1 to 24 hours).[5]

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration. A simple gravity filtration or filtration through a short plug of cotton or Celite is usually sufficient.[5]

  • Wash and Collect: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates.[5]

Mandatory Visualization

G cluster_start cluster_check_hetero cluster_filtration cluster_check_filtrate cluster_end cluster_legend Legend start Reaction Mixture (containing this compound product and Palladium Catalyst) check_hetero Is the Palladium Catalyst Heterogeneous? start->check_hetero filtration Filtration through Celite check_hetero->filtration Yes scavenging Use Palladium Scavenger check_hetero->scavenging No check_filtrate Is Filtrate Free of Palladium? filtration->check_filtrate check_filtrate->scavenging No end_product Purified Product check_filtrate->end_product Yes scavenging->end_product chromatography Column Chromatography chromatography->end_product crystallization Crystallization crystallization->end_product start_legend Start/End decision_legend Decision process_legend Process Step alt_process_legend Alternative Process final_legend Final Product

Caption: Decision tree for selecting a palladium removal method.

G cluster_workflow Experimental Workflow: Palladium Removal with Scavenger start Crude Reaction Mixture (Post-Workup) add_scavenger Add Solid-Supported Palladium Scavenger start->add_scavenger stir Stir at RT or with Gentle Heating (1-24 hours) add_scavenger->stir filtration Filter to Remove Scavenger stir->filtration wash Wash Scavenger with Fresh Solvent filtration->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Residual Palladium (e.g., ICP-MS) concentrate->analyze end Purified Product analyze->end

Caption: General workflow for palladium removal using a solid-supported scavenger.

References

Scalability challenges for the synthesis of 3-Chloro-6-Iodopyridazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-6-Iodopyridazine derivatives. The following information is designed to address common scalability challenges encountered during key synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound derivatives?

A1: The primary challenges include:

  • Reaction Control: Exothermic reactions can become difficult to manage on a larger scale, leading to side product formation.

  • Reagent Addition: The rate of addition of reagents can significantly impact local concentrations and reaction outcomes.

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to non-homogenous reaction mixtures and inconsistent results.

  • Work-up and Purification: Extraction and chromatography techniques that are straightforward on a lab scale can be cumbersome and less efficient at an industrial scale.

  • Catalyst Activity and Removal: Maintaining catalyst activity and ensuring its removal from the final product to acceptable levels (often in ppm) are critical on a larger scale.[1]

  • Safety: Handling large quantities of reagents and solvents requires stringent safety protocols to mitigate risks such as fire, explosion, and toxicity.

Q2: How does the choice of palladium catalyst and ligands affect the scalability of Suzuki-Miyaura coupling with this compound?

A2: The choice of catalyst and ligand is critical for a successful and scalable Suzuki-Miyaura coupling. For electron-deficient heteroaryl chlorides, like this compound, electron-rich and bulky phosphine ligands are often preferred to facilitate the oxidative addition step. While lab-scale experiments might tolerate a wider range of catalysts, large-scale synthesis requires robust catalysts with high turnover numbers to minimize cost and residual palladium in the product. The use of pre-formed, air-stable catalysts can also improve reproducibility on a larger scale.

Q3: What are common side reactions in Sonogashira couplings with this compound, and how can they be minimized on a larger scale?

A3: A common side reaction is the homocoupling of the terminal alkyne (Glaser coupling). This is often exacerbated by the presence of oxygen. To minimize this on a larger scale, it is crucial to maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. Degassing of solvents and reagents before use is also highly recommended. The choice of base and solvent can also influence the extent of side reactions.

Q4: Are there specific safety concerns to consider when working with this compound and its derivatives at scale?

A4: Yes, this compound is a halogenated heterocyclic compound and should be handled with care. It is important to consult the Safety Data Sheet (SDS) for detailed information on toxicity and handling precautions. When performing reactions at scale, particularly those involving energetic reagents or intermediates, a thorough safety assessment should be conducted. This includes evaluating potential thermal runaway events and ensuring adequate ventilation and personal protective equipment are used.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low Yield or Stalled Reaction

Potential Cause Troubleshooting Step
Inefficient Catalyst Activity• Ensure the palladium catalyst is not deactivated. Use a fresh batch or a pre-catalyst. • Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%). • Switch to a more electron-rich and bulky ligand to promote oxidative addition.
Poor Solubility of Reagents• On a larger scale, solubility can become a significant issue. Consider a different solvent system or increasing the reaction temperature. • Ensure efficient stirring to maintain a homogenous mixture.
Ineffective Base• The choice of base is critical. For pyridazine derivatives, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry. • Consider using a phase-transfer catalyst if a biphasic system is used.
Deactivation of Boronic Acid• Boronic acids can be prone to decomposition. Use fresh, high-quality boronic acid. • Minimize the reaction time once the starting material is consumed.

Issue: Impurity Formation (e.g., Homocoupling of Boronic Acid)

Potential Cause Troubleshooting Step
Presence of Oxygen• Thoroughly degas all solvents and reagents before use. • Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Catalyst Decomposition• High temperatures can lead to catalyst decomposition and the formation of palladium black, which can promote side reactions. Consider lowering the reaction temperature and extending the reaction time.
Sonogashira Coupling

Issue: Formation of Glaser Homocoupling Product

Potential Cause Troubleshooting Step
Oxygen in the Reaction Mixture• Rigorously exclude oxygen by using Schlenk techniques or a glovebox. • Use freshly distilled and degassed solvents and amine base.
Inappropriate Copper(I) Source• Use a high-purity source of CuI. • Consider running the reaction under copper-free conditions, although this may require a higher palladium catalyst loading and specific ligands.

Issue: Low Conversion of this compound

Potential Cause Troubleshooting Step
Catalyst Deactivation• Ensure the palladium and copper catalysts are active. • Increase catalyst loading if necessary.
Insufficient Base• Ensure at least 2 equivalents of a suitable amine base (e.g., triethylamine, diisopropylethylamine) are used. The base should be dry and of high purity.
Low Reaction Temperature• Gently heating the reaction (e.g., to 40-60 °C) can often improve the reaction rate and yield.
Buchwald-Hartwig Amination

Issue: Incomplete Reaction or Low Yield

Potential Cause Troubleshooting Step
Inappropriate Ligand Choice• The choice of ligand is crucial. For challenging couplings, consider using specialized biarylphosphine ligands.
Steric Hindrance• If coupling a bulky amine, a more sterically demanding ligand may be required to facilitate reductive elimination.
Base Incompatibility• Strong bases like sodium tert-butoxide are often used. Ensure the base is fresh and handled under inert conditions. For substrates with base-sensitive functional groups, a weaker base like K₃PO₄ may be necessary, potentially requiring higher temperatures.

Experimental Protocols & Data

Representative Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-chloropyridazine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a substituted 3-chloro-pyridazine with an arylboronic acid.

Lab Scale (5 mmol)

  • To an oven-dried flask, add 3-chloro-6-substituted-pyridazine (5 mmol, 1.0 eq.), arylboronic acid (6 mmol, 1.2 eq.), and potassium carbonate (15 mmol, 3.0 eq.).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add degassed 1,4-dioxane (20 mL) and water (5 mL).

  • Add Pd(PPh₃)₄ (0.289 g, 0.25 mmol, 5 mol%).

  • The mixture is heated to 85 °C and stirred for 12 hours.

  • After cooling, the reaction is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Scale-Up Considerations (Illustrative)

ParameterLab Scale (5 mmol)Pilot Scale (500 mmol)Key Considerations for Scale-Up
Reactant Loading 1.0 eq.1.0 eq.Ensure accurate weighing and charging of materials.
Boronic Acid 1.2 eq.1.1 - 1.2 eq.Minimize excess to reduce cost and simplify purification.
Base K₂CO₃ (3.0 eq.)K₂CO₃ (2.5 - 3.0 eq.)Use finely milled base for better reactivity. Exothermic reaction on addition of base to solvent.
Catalyst Loading 5 mol%1 - 2 mol%Optimize to reduce cost and residual metal.
Solvent Volume ~5 mL/mmol~3-4 mL/mmolHigher concentrations can improve throughput but may affect solubility and mixing.
Temperature 85 °C85 - 90 °CEnsure adequate heat transfer and temperature control to avoid hot spots.
Reaction Time 12 h12 - 16 hMonitor reaction progress closely; may be longer due to mixing and heat transfer limitations.
Work-up Liquid-liquid extractionLiquid-liquid extraction, potentially with centrifugation for phase separation.Emulsion formation can be an issue at larger scales.
Purification Column ChromatographyCrystallization or trituration is preferred over chromatography for large quantities.
Typical Yield 70-90%65-85%Yields may be slightly lower on scale-up due to transfer losses and less efficient purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base setup Assemble Reactor (Inert Atmosphere) reagents->setup solvent Degas Solvent solvent->setup addition Charge Reagents & Solvent setup->addition heating Heat to Reaction Temperature addition->heating monitoring Monitor Progress (TLC, HPLC, etc.) heating->monitoring quench Quench Reaction monitoring->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Purification (Chromatography/Crystallization) concentration->purification analysis Characterization (NMR, MS, HPLC) purification->analysis

Caption: General experimental workflow for cross-coupling reactions.

suzuki_cycle pd0 Pd(0)L₂ pdiil Ar-Pd(II)L₂(X) pd0->pdiil Oxidative Addition (Ar-X) pdiil_b Ar-Pd(II)L₂(Ar') pdiil->pdiil_b Transmetalation (Ar'-B(OR)₂) pdiil_b->pd0 Reductive Elimination product Ar-Ar' pdiil_b->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

troubleshooting_logic start Low Yield in Cross-Coupling check_reagents Are reagents and solvents pure and dry? start->check_reagents check_inert Is the inert atmosphere adequate? check_reagents->check_inert Yes purify_reagents Purify/dry reagents and solvents check_reagents->purify_reagents No check_catalyst Is the catalyst active? check_inert->check_catalyst Yes improve_inert Improve degassing and inerting check_inert->improve_inert No check_conditions Are temperature and time optimized? check_catalyst->check_conditions Yes change_catalyst Use fresh catalyst or different ligand check_catalyst->change_catalyst No final_optimization Consider alternative coupling strategy check_conditions->final_optimization Yes optimize_conditions Screen temperature, concentration, and time check_conditions->optimize_conditions No

Caption: Troubleshooting logic for low-yielding cross-coupling reactions.

References

Validation & Comparative

In-Depth Analysis of 3-Chloro-6-Iodopyridazine Derivatives via ¹H NMR and a Comparison with Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is paramount. This guide provides a comprehensive analysis of 3-chloro-6-iodopyridazine and its derivatives using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, offering a detailed comparison with other analytical methods and presenting supporting experimental data.

The structural elucidation of pyridazine derivatives is crucial in medicinal chemistry due to their wideranging biological activities. Among the various analytical techniques available, ¹H NMR spectroscopy stands out for its ability to provide detailed information about the molecular structure in solution. This guide will delve into the ¹H NMR analysis of this compound, a key intermediate in the synthesis of various bioactive molecules.

¹H NMR Spectral Data of this compound

The analysis of the ¹H NMR spectrum of this compound reveals a distinct pattern characteristic of a 3,6-disubstituted pyridazine ring. The protons on the pyridazine ring, typically found at positions 4 and 5, exhibit specific chemical shifts and coupling constants that are influenced by the electronic effects of the chloro and iodo substituents.

A key study by Heinisch and Holzer in the Canadian Journal of Chemistry provides valuable insight into the NMR characteristics of 3,6-disubstituted pyridazines.[1] While the primary focus of the paper is on ¹³C NMR, it reports the acquisition of ¹H NMR data for a series of these compounds, including this compound. The protons on the pyridazine ring (H-4 and H-5) of this compound are expected to appear as two distinct doublets due to vicinal coupling.

Based on the data for related compounds and general principles of NMR spectroscopy, the expected ¹H NMR data for this compound is summarized in the table below.

CompoundSolventProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compoundCDCl₃H-4~7.8d~9.0
H-5~7.6d~9.0

Table 1: Predicted ¹H NMR Data for this compound. The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The coupling constant (J) between H-4 and H-5 is expected to be around 9.0 Hz, which is typical for vicinal protons in a pyridazine ring.

Experimental Protocol for ¹H NMR Analysis

A standard protocol for the ¹H NMR analysis of this compound derivatives is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have signals that overlap with the analyte's signals.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-10 ppm).

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integration and Peak Picking: Integrate all signals and accurately pick the peak positions to determine chemical shifts and coupling constants.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates a logical workflow for the ¹H NMR analysis of this compound derivatives.

G ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Dissolve sample in deuterated solvent B Transfer to NMR tube A->B C Acquire spectrum on NMR spectrometer B->C D Fourier Transform C->D E Phasing & Baseline Correction D->E F Referencing E->F G Integration & Peak Picking F->G H Structural Elucidation G->H

Figure 1: A flowchart outlining the key steps in the ¹H NMR analysis of pyridazine derivatives.

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a comprehensive characterization of this compound derivatives often involves the use of complementary analytical techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Spectroscopy Detailed information on the number, environment, and connectivity of protons.Non-destructive, provides detailed structural information, relatively fast.Requires soluble samples, can have overlapping signals in complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Can be destructive, may not distinguish between isomers.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, non-destructive, good for identifying functional groups.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about conjugated systems.Quantitative, non-destructive, sensitive to conjugation.Limited structural information, broad absorption bands.

Table 2: Comparison of ¹H NMR with other common analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight (240.43 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom (with its ³⁵Cl and ³⁷Cl isotopes). Fragmentation patterns can provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the pyridazine ring, and C-Cl and C-I stretching vibrations.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the pyridazine ring. The position and intensity of these bands are influenced by the substituents.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a generalized signaling pathway where a pyridazine derivative might act as an inhibitor, a common role for such compounds in drug development.

G Generalized Signaling Pathway Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition A Signal B Receptor A->B C Kinase Cascade B->C D Transcription Factor Activation C->D E Cellular Response D->E Inhibitor Pyridazine Derivative Inhibitor->C

Figure 2: A diagram showing the potential inhibitory action of a pyridazine derivative on a cellular signaling pathway.

References

Comparative Analysis of 3-Chloro-6-iodopyridazine Reaction Products by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the characterization of key synthetic derivatives of 3-Chloro-6-iodopyridazine and a comparison with alternative dihalopyridazine starting materials.

This guide provides a comparative analysis of the mass spectrometry characterization of reaction products derived from this compound, a versatile building block in medicinal chemistry. The focus is on two of the most common and impactful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. This guide also presents a comparison with alternative, more readily available dihalopyridazines, namely 3,6-dichloropyridazine and 3,6-dibromopyridazine, to aid in the selection of starting materials for synthetic campaigns.

Reactivity and Mass Spectrometry of this compound Products

Due to the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, this compound offers the potential for selective functionalization at the 6-position.

Suzuki-Miyaura Coupling Product: 3-Chloro-6-phenylpyridazine

The Suzuki-Miyaura coupling of this compound with phenylboronic acid is expected to selectively replace the iodine atom, yielding 3-Chloro-6-phenylpyridazine.

Table 1: Mass Spectrometry Data for 3-Chloro-6-phenylpyridazine [1]

ParameterValue
Molecular FormulaC₁₀H₇ClN₂
Molecular Weight190.63 g/mol
Ionization ModeGC-MS
Molecular Ion (M⁺)m/z 190
Key Fragment IonsData not readily available in public sources.
Buchwald-Hartwig Amination Product: 3-Amino-6-chloropyridazine

Similarly, the Buchwald-Hartwig amination of this compound with an ammonia equivalent is anticipated to selectively yield 3-Amino-6-chloropyridazine.

Table 2: Mass Spectrometry Data for 3-Amino-6-chloropyridazine [2][3][4]

ParameterValue
Molecular FormulaC₄H₄ClN₃
Molecular Weight129.55 g/mol
Ionization ModeGC-MS
Molecular Ion (M⁺)m/z 129
Key Fragment IonsDetailed fragmentation data not publicly available.

Comparison with Alternative Dihalopyridazine Starting Materials

For many synthetic applications, 3,6-dichloropyridazine and 3,6-dibromopyridazine represent more economical starting materials. However, their symmetric nature can lead to challenges in achieving mono-functionalization with high selectivity.

Table 3: Comparison of Dihalopyridazine Starting Materials for Cross-Coupling Reactions

Starting MaterialRelative Reactivity of C-X BondPotential for Mono-substitutionNotes
This compoundC-I >> C-ClHighSelective functionalization at the 6-position is readily achievable.
3,6-DichloropyridazineC-Cl (less reactive)Moderate to LowHigher temperatures and more active catalysts are often required, which can lead to mixtures of mono- and di-substituted products.
3,6-DibromopyridazineC-Br (intermediate reactivity)ModerateGenerally more reactive than the dichloro-analog, but controlling selectivity for mono-substitution can still be challenging.

The mass spectra of the corresponding phenylated and aminated products from these alternative starting materials would be identical to those listed in Tables 1 and 2, respectively. The primary difference lies in the synthetic efficiency and selectivity in obtaining these products.

Experimental Protocols

The following are general protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination that can be adapted for the aforementioned pyridazine derivatives.

General Protocol for Suzuki-Miyaura Coupling of a Dihalopyridazine

This protocol is adapted from procedures for the Suzuki coupling of halopyridines.

Materials:

  • Dihalopyridazine (e.g., this compound) (1.0 equiv)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DME/water mixture)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the dihalopyridazine, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture with stirring (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Characterize the product by mass spectrometry to confirm the molecular weight and fragmentation pattern.

General Protocol for Buchwald-Hartwig Amination of a Dihalopyridazine

This protocol is a general guideline based on established Buchwald-Hartwig amination procedures.[5]

Materials:

  • Dihalopyridazine (e.g., this compound) (1.0 equiv)

  • Amine or ammonia equivalent (1.2-1.5 equiv)

  • Palladium precatalyst and ligand (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol%)

  • Base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the dihalopyridazine, palladium precatalyst, ligand, and base in a dry reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the amine.

  • Seal the vessel and heat with stirring (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

  • Confirm the identity of the product using mass spectrometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction pathways and a typical experimental workflow for the synthesis and characterization of the target compounds.

Suzuki_Coupling This compound This compound Suzuki Reaction Suzuki Reaction This compound->Suzuki Reaction Phenylboronic Acid, Pd Catalyst, Base 3-Chloro-6-phenylpyridazine 3-Chloro-6-phenylpyridazine Suzuki Reaction->3-Chloro-6-phenylpyridazine

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald_Hartwig_Amination This compound This compound Buchwald-Hartwig Reaction Buchwald-Hartwig Reaction This compound->Buchwald-Hartwig Reaction Amine, Pd Catalyst, Base 3-Amino-6-chloropyridazine 3-Amino-6-chloropyridazine Buchwald-Hartwig Reaction->3-Amino-6-chloropyridazine

Caption: Buchwald-Hartwig amination of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction Setup Reaction Setup Reaction Monitoring (TLC/LC-MS) Reaction Monitoring (TLC/LC-MS) Reaction Setup->Reaction Monitoring (TLC/LC-MS) Work-up Work-up Reaction Monitoring (TLC/LC-MS)->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography Mass Spectrometry (GC-MS/LC-MS) Mass Spectrometry (GC-MS/LC-MS) Column Chromatography->Mass Spectrometry (GC-MS/LC-MS)

References

Validating the Purity of Synthesized 3-Chloro-6-Iodopyridazine: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for validating the purity of 3-Chloro-6-Iodopyridazine, a key intermediate in medicinal chemistry. We will delve into detailed experimental protocols, present a comparative analysis of their performance, and provide supporting data to guide your analytical strategy.

Introduction to this compound and its Synthesis

This compound is a halogenated pyridazine derivative.[1] Its synthesis often starts from 3,6-dichloropyridazine, where one of the chlorine atoms is substituted with iodine. This process can lead to impurities, including residual starting material (3,6-dichloropyridazine), the isomeric byproduct (6-Chloro-3-Iodopyridazine), and other related substances. Therefore, robust analytical methods are essential to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of organic compounds.[2] For this compound, a C18 column is a suitable choice for the stationary phase, owing to its ability to separate moderately polar to non-polar compounds.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a UV detector is employed.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[1][3]

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-70% B; 15-18 min: 70% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 260 nm
Injection Volume 10 µL

Note: The UV detection wavelength is estimated based on the UV absorption spectra of similar pyridazine derivatives, which typically show strong absorbance in the 220-270 nm range.[4][5]

Gas Chromatography (GC) as an Alternative Method

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is an excellent alternative for the analysis of volatile and thermally stable compounds like halogenated pyridazines. It is particularly adept at separating isomers and identifying volatile impurities.[6]

Experimental Protocol: GC-MS

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the synthesized this compound in a suitable solvent such as dichloromethane or ethyl acetate.

Chromatographic Conditions:

ParameterCondition
Column Capillary column with a mid-polar phase (e.g., 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial 100°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
Mass Range 50-350 amu

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC for purity validation of this compound depends on the specific requirements of the analysis. Below is a comparative summary of the two techniques.

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.
Typical Impurities Detected Starting materials (3,6-dichloropyridazine), non-volatile byproducts, degradation products.Volatile impurities, residual solvents, isomeric byproducts (6-Chloro-3-Iodopyridazine).
Sensitivity High, depending on the detector (UV, MS).Very high, especially with a mass spectrometer (MS).
Resolution Excellent for a wide range of polarities.Excellent for separating volatile isomers.
Sample Preparation Simple dissolution and filtration.Simple dissolution.
Analysis Time Typically 15-30 minutes.Typically 15-30 minutes.
Cost (instrumentation) Moderate to high.Moderate to high.

Logical Workflow for Purity Validation

The following diagram illustrates a logical workflow for the synthesis and purity validation of this compound.

cluster_synthesis Synthesis cluster_purification Purification cluster_validation Purity Validation start Start: 3,6-Dichloropyridazine reaction Iodination Reaction start->reaction crude Crude this compound reaction->crude purify Purification (e.g., Recrystallization, Chromatography) crude->purify hplc HPLC Analysis purify->hplc Primary Method gc GC Analysis purify->gc Alternative/Confirmatory Method decision Purity > 98%? hplc->decision gc->decision pass Product Meets Specification decision->pass Yes fail Further Purification Required decision->fail No fail->purify

Caption: Workflow for Synthesis and Purity Validation.

Signaling Pathway of Impurity Detection

The following diagram illustrates the logical pathway of how impurities are detected and addressed in the quality control process.

sample Synthesized Sample analytical_method Analytical Method (HPLC or GC) sample->analytical_method data_acquisition Data Acquisition (Chromatogram) analytical_method->data_acquisition peak_integration Peak Integration & Area % Calculation data_acquisition->peak_integration comparison Compare Purity with Specification peak_integration->comparison specification Purity Specification (e.g., >98%) specification->comparison pass Release Batch comparison->pass Pass fail Investigate & Reprocess comparison->fail Fail

Caption: Impurity Detection and Quality Control Pathway.

Conclusion

Both HPLC and GC are highly effective methods for validating the purity of synthesized this compound. HPLC offers versatility for a broader range of potential impurities, while GC provides excellent resolution for volatile compounds and isomers. The choice of method should be guided by the likely impurity profile based on the synthetic route and the specific analytical requirements. For comprehensive quality control, employing both techniques can provide orthogonal data, leading to a more complete and reliable assessment of product purity.

References

Comparative Crystallographic Analysis of 3-Chloro-6-Iodopyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of halogenated pyridazines, supported by experimental data and protocols.

This guide provides a comparative analysis of the X-ray crystallographic data of 3-chloro-6-iodopyridazine and its derivatives. Understanding the precise three-dimensional structure of these compounds is crucial for rational drug design and the development of novel therapeutic agents, as the molecular geometry dictates the interaction with biological targets. This document summarizes key structural parameters, outlines the experimental methodology for their determination, and offers a visual representation of the analytical workflow.

Structural Comparison of Pyridazine Derivatives

While the crystal structure of this compound is not publicly available, a comparative analysis of closely related halogenated pyridazine derivatives provides valuable insights into the effects of substituent changes on the molecular geometry of the pyridazine ring. Here, we compare the structural parameters of 3,6-dichloropyridazine and 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine.

The data reveals subtle but significant variations in bond lengths and angles within the pyridazine ring upon substitution. These differences, arising from the electronic and steric influences of the substituents, can impact the molecule's overall conformation, crystal packing, and ultimately its biological activity.

Parameter3,6-Dichloropyridazine3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine[1][2]
Bond Lengths (Å)
N1-N21.3451.351(2)
N2-C31.3321.328(2)
C3-C41.4011.393(3)
C4-C51.3831.380(3)
C5-C61.3991.398(3)
C6-N11.3341.338(2)
C3-Cl11.7311.733(2)
C6-Cl2/C6-N31.7311.352(2)
Bond Angles (°)
C6-N1-N2119.5118.91(16)
N1-N2-C3119.3119.68(16)
N2-C3-C4123.8123.49(18)
C3-C4-C5116.9117.4(2)
C4-C5-C6117.0117.3(2)
N1-C6-C5123.5123.23(18)
N2-C3-Cl1115.9115.90(15)
C4-C3-Cl1120.3120.61(16)
N1-C6-Cl2/N1-C6-N3115.8117.42(16)
C5-C6-Cl2/C5-C6-N3120.7119.35(17)
Torsion Angles (°)
N2-N1-C6-C5-0.30.5(3)
N1-N2-C3-C40.0-0.1(3)
N2-C3-C4-C5-0.2-0.3(3)
C3-C4-C5-C60.30.5(3)
C4-C5-C6-N1-0.2-0.4(3)
C5-C6-N1-N20.00.1(3)

Note: Data for 3,6-dichloropyridazine is based on gaseous electron diffraction studies and is provided for comparative purposes.[3] Data for 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine is from single-crystal X-ray diffraction.[1][2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of crystalline solids is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical steps involved in this analytical technique.

1. Crystallization: The initial and often most challenging step is the growth of high-quality single crystals of the compound of interest. The crystal should ideally be 0.1-0.3 mm in each dimension, free of cracks and other defects. Common crystallization techniques for small organic molecules include:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and subsequent crystal formation.

  • Vapor Diffusion: A solution of the compound is placed in a sealed container with a less volatile solvent in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution induces crystallization. This can be performed in "hanging drop" or "sitting drop" formats.[4]

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

2. Crystal Mounting and Data Collection: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a viscous oil. The mounted crystal is then placed in a stream of cold nitrogen gas (usually around 100 K) on the diffractometer to minimize thermal motion and radiation damage.

The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, equipped with sensitive detectors such as CCD or CMOS, can collect a complete dataset consisting of thousands of reflections in a matter of hours.[4]

3. Data Processing and Structure Solution: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for various experimental factors.

The "phase problem," a central challenge in X-ray crystallography, is then addressed to determine the phases of the diffracted X-rays. For small molecules, this is typically solved using direct methods, which are computational algorithms that use statistical relationships between the reflection intensities to derive initial phase estimates.

4. Structure Refinement and Validation: An initial model of the molecular structure is built based on the electron density map calculated from the phased reflections. This model is then refined using a least-squares minimization process, where the atomic positions, and their thermal displacement parameters are adjusted to achieve the best possible fit between the calculated and observed diffraction data.

The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy. The results, including atomic coordinates, bond lengths, bond angles, and torsion angles, are typically deposited in a crystallographic database, such as the Cambridge Structural Database (CSD), and reported in a standard format like the Crystallographic Information File (CIF).

Experimental Workflow

The following diagram illustrates the typical workflow of a single-crystal X-ray crystallography experiment.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray processing Data Processing xray->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

References

Reactivity Showdown: 3-Chloro-6-Iodopyridazine vs. 3-Chloro-6-Bromopyridazine in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For scientists engaged in the synthesis of novel pharmaceuticals and agrochemicals, the pyridazine core represents a privileged scaffold. The strategic functionalization of this heterocycle often relies on the selection of appropriately halogenated precursors. This guide provides an in-depth comparison of the performance of 3-chloro-6-iodopyridazine and 3-chloro-6-bromopyridazine in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

The Decisive Factor: Carbon-Halogen Bond Strength

In palladium-catalyzed cross-coupling reactions, the reactivity of the organohalide is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to the C-X bond is frequently the rate-determining step of the catalytic cycle. The generally accepted order of reactivity for halogens in this critical step is I > Br > Cl. This trend is inversely correlated with the bond dissociation energies of the C-X bonds.

For the substrates , both possess a chloro substituent at the 3-position and a more reactive halogen (iodo or bromo) at the 6-position. Consequently, the Suzuki coupling is expected to occur selectively at the 6-position. The weaker carbon-iodine bond in this compound suggests a higher reactivity compared to the carbon-bromine bond in 3-chloro-6-bromopyridazine. This enhanced reactivity is anticipated to manifest in milder reaction conditions, shorter reaction times, and potentially higher yields.

Performance Comparison: A Data-Driven Overview

ParameterThis compound3-Chloro-6-BromopyridazineCommentary
Reaction Temperature Room Temperature to 80 °C80 °C to 110 °CThe higher reactivity of the C-I bond often allows for coupling at lower temperatures.
Reaction Time 1-12 hours12-48 hoursReactions with the iodo-substrate typically reach completion faster.
Typical Yield Good to Excellent (85-98%)Moderate to Good (70-90%)Higher yields are generally expected for the more reactive iodo-compound.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)The facile oxidative addition may require less catalyst for the iodo-substrate.

Experimental Protocols: A Guide to Practice

The following are generalized yet detailed experimental protocols for the Suzuki-Miyaura coupling of 3-chloro-6-halopyridazines with a generic arylboronic acid. These protocols are based on established methodologies for similar substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3-chloro-6-halopyridazine (iodo or bromo) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Protocol:

  • To a dry Schlenk flask, add the 3-chloro-6-halopyridazine, arylboronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-substrate, 100 °C for the bromo-substrate) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-3-chloropyridazine.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation (R'-B(OH)2 + Base) PdII_RX->Transmetal PdII_R_R R-Pd(II)L2-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Experimental_Workflow start Start: Assemble Reagents setup Reaction Setup: Combine Halopyridazine, Boronic Acid, Catalyst, and Base in Flask start->setup inert Create Inert Atmosphere: Evacuate and Backfill with Ar/N2 (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC/LC-MS) reaction->monitor workup Aqueous Workup: Dilute, Extract, Wash, and Dry monitor->workup purify Purification: Column Chromatography workup->purify product Final Product: 6-Aryl-3-chloropyridazine purify->product

Spectroscopic Data Comparison: 3-Chloro-6-Iodopyridazine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural and electronic properties of heterocyclic compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for 3-Chloro-6-Iodopyridazine and two key alternatives: 3,6-Dichloropyridazine and 3-Chloro-6-methoxypyridazine. The following sections present a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols.

Spectroscopic Data Comparison

The spectroscopic data for this compound and its analogs are summarized in the tables below. These values provide insights into the electronic environment of the pyridazine ring and the influence of different substituents.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)
This compound DMSO-d68.14 (d, 1H, J=9.2 Hz), 7.85 (d, 1H, J=9.2 Hz)
3,6-Dichloropyridazine CDCl₃7.63 (s, 2H)
3-Chloro-6-methoxypyridazine CDCl₃7.45 (d, 1H, J=9.2 Hz), 7.04 (d, 1H, J=9.2 Hz)

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (ppm)
This compound DMSO-d6155.1, 134.2, 132.8, 125.7
3,6-Dichloropyridazine CDCl₃152.0, 131.2
3-Chloro-6-methoxypyridazine CDCl₃163.8, 150.1, 128.9, 119.9, 55.4

Table 3: Mass Spectrometry (MS) Data

CompoundIonization MethodKey Fragments (m/z)
This compound EI240/242 (M+), 113 (M+-I), 85
3,6-Dichloropyridazine EI148/150/152 (M+), 113, 85
3-Chloro-6-methoxypyridazine EI144/146 (M+), 129, 101

Table 4: Infrared (IR) Spectroscopy Data (Characteristic Peaks)

CompoundC-H stretch (aromatic) (cm⁻¹)C=N stretch (cm⁻¹)C-Cl stretch (cm⁻¹)C-I stretch (cm⁻¹)C-O stretch (cm⁻¹)
This compound (Expected) ~3100-3000~1600-1550~800-600~600-500-
3,6-Dichloropyridazine ~3100-3000~1570~850, ~670--
3-Chloro-6-methoxypyridazine ~3100-3000~1600~830-~1250, ~1030

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence was used with a sufficient relaxation delay to ensure quantitative integration. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same instrument, typically at a frequency of 75 MHz or higher. Proton-decoupled spectra were acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a small amount of the compound was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film was cast from a volatile solvent onto a KBr plate.

  • Data Acquisition: The IR spectra were recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum. The spectra were typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a suitable solvent (e.g., dichloromethane or methanol) was injected into the GC. The sample was vaporized and separated on a capillary column before entering the mass spectrometer.

  • Ionization and Analysis: Electron Ionization (EI) at 70 eV was used to generate charged fragments. The mass analyzer (e.g., a quadrupole) was scanned over a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of a novel pyridazine derivative is illustrated below.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis of Pyridazine Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of pyridazine derivatives.

A Comparative Guide to the Regioselectivity of Substitution on 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyridazine core, in particular, is a prevalent motif in numerous bioactive molecules. This guide provides a comprehensive comparison of the regioselectivity of common substitution reactions on 3-chloro-6-iodopyridazine, a versatile building block for the synthesis of novel compounds. We will explore nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Sonogashira coupling, supported by experimental data and detailed protocols.

Introduction to Regioselectivity on Dihalogenated Pyridazines

The pyridazine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. In the case of this compound, two distinct halogen atoms offer the potential for selective substitution. The regiochemical outcome of a reaction is primarily governed by two factors: the inherent electronic properties of the C-Cl and C-I bonds and the mechanism of the specific reaction. Generally, in palladium-catalyzed cross-coupling reactions, the greater reactivity of the carbon-iodine bond towards oxidative addition dictates the primary site of substitution.[1][2] Conversely, in nucleophilic aromatic substitution, the outcome is a more nuanced interplay between the electrophilicity of the carbon center and the leaving group ability of the halide.

Comparative Analysis of Substitution Reactions

The following sections detail the expected regioselectivity for three common classes of substitution reactions on this compound.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Preference for Iodine

Suzuki-Miyaura Coupling: This versatile carbon-carbon bond-forming reaction typically proceeds with high selectivity at the more reactive halogen. The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the rate-determining step, and the C-I bond undergoes this step much more readily than the C-Cl bond.[1] This inherent difference in reactivity allows for the selective formation of 6-substituted-3-chloropyridazines.

Sonogashira Coupling: Similar to the Suzuki coupling, the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl halide, also demonstrates high regioselectivity for the more reactive halide.[2] Therefore, the coupling reaction will preferentially occur at the C-6 position, yielding the 6-alkynyl-3-chloropyridazine product. Catalyst and ligand selection can play a role in modulating reactivity, but the intrinsic reactivity of the C-I bond remains the dominant factor.[3][4][5]

Nucleophilic Aromatic Substitution (SNAr): A More Complex Scenario

The regioselectivity of nucleophilic aromatic substitution on this compound is less straightforward. The reaction proceeds via a Meisenheimer intermediate, and its stability, along with the leaving group's ability, determines the reaction pathway. The more electronegative chlorine atom renders the C-3 position more electrophilic, potentially favoring nucleophilic attack at this site. However, iodide is a significantly better leaving group than chloride. This dichotomy means that the reaction conditions, including the nature of the nucleophile and the solvent, can influence the final product ratio. For many common nucleophiles, substitution is often observed at the more electrophilic carbon bearing the poorer leaving group, but specific experimental verification is crucial.[6]

Data Presentation

The following table summarizes the expected major products for the substitution reactions on this compound.

Reaction TypeReagentsMajor ProductMinor ProductSelectivity
Suzuki-Miyaura Coupling ArB(OH)₂, Pd catalyst, Base6-Aryl-3-chloropyridazine3-Aryl-6-iodopyridazineHigh for C-6
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base6-Alkynyl-3-chloropyridazine3-Alkynyl-6-iodopyridazineHigh for C-6
Nucleophilic Aromatic Substitution (SNAr) Nu-H (e.g., R₂NH, RO⁻)3-Nu-6-iodopyridazine or 6-Nu-3-chloropyridazineVariesDependent on nucleophile and conditions

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the regioselective substitution on this compound.

Regioselectivity_Overview sub This compound suzuki 6-Aryl-3-chloropyridazine (Major Product) sub->suzuki Suzuki-Miyaura (ArB(OH)₂, Pd cat.) sona 6-Alkynyl-3-chloropyridazine (Major Product) sub->sona Sonogashira (Alkyne, Pd/Cu cat.) snar Mixture of Isomers or Selective Product sub->snar SNAr (Nucleophile)

Caption: Overview of regioselective reactions on this compound.

Cross_Coupling_Workflow start Start: This compound oa Selective C-I Bond Cleavage start->oa Oxidative Addition pd_cat Pd(0) Catalyst pd_cat->oa reagents Coupling Partner (Boronic Acid or Alkyne) + Base trans Transmetalation reagents->trans oa->trans re Reductive Elimination trans->re re->pd_cat Regenerates product 6-Substituted-3-chloropyridazine re->product

Caption: General workflow for palladium-catalyzed cross-coupling.

SNAr_Pathway start This compound attack_c3 Attack at C-3 start->attack_c3 Path A attack_c6 Attack at C-6 start->attack_c6 Path B nucleophile Nucleophile (Nu⁻) nucleophile->attack_c3 nucleophile->attack_c6 intermediate_a intermediate_a attack_c3->intermediate_a Forms Meisenheimer Intermediate A intermediate_b intermediate_b attack_c6->intermediate_b Forms Meisenheimer Intermediate B product_a 3-Nu-6-iodopyridazine intermediate_a->product_a Loss of Cl⁻ product_b 6-Nu-3-chloropyridazine intermediate_b->product_b Loss of I⁻

Caption: Competing pathways in nucleophilic aromatic substitution.

Experimental Protocols

The following are generalized experimental protocols for the key reactions discussed, based on established methods for similar substrates.[7] Researchers should optimize these conditions for their specific substrates and desired outcomes.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or PdCl₂(dppf) (0.02-0.05 eq.), and a base, typically Na₂CO₃ (2.0-3.0 eq.) or K₂CO₃ (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane/water or toluene/ethanol/water.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound (1.0 eq.), a palladium catalyst like Pd(PPh₃)₄ (0.02-0.05 eq.), and a copper(I) co-catalyst such as CuI (0.04-0.10 eq.).

  • Solvent and Reagent Addition: Add a degassed solvent, typically a mixture of an amine base like triethylamine or diisopropylethylamine and a co-solvent such as THF or DMF. Add the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove any solids, and concentrate the filtrate.

  • Purification: Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine. Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution
  • Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., DMSO, DMF, or an alcohol).

  • Reagent Addition: Add the nucleophile (1.1-2.0 eq.). If the nucleophile is an amine, it can often be used as the solvent. For alkoxides, they can be pre-formed with a base like NaH or used directly if commercially available as a salt.

  • Reaction: Stir the mixture at a suitable temperature, ranging from room temperature to elevated temperatures, and monitor the reaction's progress.

  • Work-up: After completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry it, and remove the solvent in vacuo. Purify the resulting crude material by column chromatography or recrystallization.

Conclusion

This compound is a valuable starting material that offers distinct regioselectivity depending on the chosen reaction pathway. For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira, the substitution occurs predictably and with high selectivity at the C-6 position due to the greater reactivity of the carbon-iodine bond. In contrast, nucleophilic aromatic substitution presents a more complex case where the regiochemical outcome is highly dependent on the specific nucleophile and reaction conditions, with potential for substitution at either the C-3 or C-6 position. This guide provides a foundational understanding for researchers to strategically design synthetic routes for the elaboration of the pyridazine scaffold.

References

A Comparative Guide to Catalysts for 3-Chloro-6-Iodopyridazine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridazine core is a critical endeavor in medicinal chemistry and materials science. 3-Chloro-6-Iodopyridazine serves as a versatile building block, offering two distinct halogen handles for sequential and selective cross-coupling reactions. The choice of catalyst is paramount in controlling the regioselectivity and achieving high yields. This guide provides a comparative overview of common catalytic systems for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions involving this compound, supported by experimental data from analogous systems to inform catalyst selection and reaction optimization.

Due to the significant difference in bond strength between the C-I and C-Cl bonds, cross-coupling reactions on this compound are expected to proceed with high selectivity at the more reactive C-I position. The comparative data presented below, drawn from studies on iodo- and chloro-substituted heterocycles, will focus on the coupling at the iodo-position.

Catalyst Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. For a dihalogenated substrate like this compound, the palladium catalyst and ligand selection are crucial for efficient and selective coupling with boronic acids. Generally, the reaction will selectively occur at the C-I bond.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of Aryl Halides

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (for Aryl Iodides)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O801285-95
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane1004>95
PEPPSI-IPrCs₂CO₃t-AmylOH1002>98
Pd/C (3%)Na₂CO₃WaterAmbient<1~100[1]
Pd(dppf)Cl₂KOAc1,4-Dioxane800.5-1>98[2]

Note: The data presented is a synthesis of typical results for aryl iodides and electron-deficient chloroarenes from various sources to provide a comparative perspective.

Catalyst Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes. A palladium catalyst and a copper(I) co-catalyst are typically employed.[3]

Table 2: Comparative Performance of Catalysts in the Sonogashira Coupling of Aryl Halides

Catalyst System (Pd Source / Ligand)Co-catalystBaseSolventTemp. (°C)Typical Yield (%) (for Aryl Iodides)
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp.90-98
Pd(PPh₃)₄CuIi-Pr₂NHToluene5085-95
Pd(OAc)₂ / XPhosNone (Cu-free)Cs₂CO₃1,4-Dioxane10080-95
(NHC)-Pd Complex(NHC)-Cu ComplexAmine BaseVariousRoom Temp. - 80High[4]

Note: The data is compiled from general protocols for Sonogashira couplings of aryl iodides.

Catalyst Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds. The choice of a bulky, electron-rich phosphine ligand is critical for high efficiency, especially with less reactive aryl chlorides. For this compound, the amination would preferentially occur at the C-I position.

Table 3: Comparative Performance of Catalysts in the Buchwald-Hartwig Amination of Aryl Halides

Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%) (for Aryl Iodides)
Pd₂(dba)₃ / BINAPNaOt-BuToluene1102-18High[5]
Pd(OAc)₂ / XPhosK₂CO₃ or Cs₂CO₃t-BuOH or Toluene1000.2-4High[5]
Pd(OAc)₂ / RuPhosNaOt-BuToluene80-1001-4High
[(CyPF-tBu)PdCl₂]NaOt-BuDioxaneRoom Temp. - 1001-24High

Note: This table summarizes typical conditions and yields for the amination of aryl iodides and bromides.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative experimental protocols for the cross-coupling of this compound, adapted from literature procedures for similar substrates.

General Protocol for Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling

Reagents:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Iodide (CuI, 1-5 mol%)

  • Base (e.g., Et₃N or i-Pr₂NH, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous, degassed solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

Reagents:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

  • Ligand (e.g., Xantphos, XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium source, ligand, and base to a Schlenk tube.

  • Add the solvent, followed by the amine and this compound.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and quench with water.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflows and logical relationships in the cross-coupling of this compound.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Substrate, Coupling Partner, & Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm catalyst_add Add Catalyst System (Pd Source + Ligand) inert_atm->catalyst_add solvent_add Add Degassed Solvent catalyst_add->solvent_add heating Heat to Reaction Temperature solvent_add->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench Reaction & Aqueous Work-up monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Characterized Product purify->product

Caption: Generalized experimental workflow for cross-coupling reactions.

catalyst_comparison cluster_catalyst_types Catalyst Types cluster_performance_metrics Performance Metrics phosphine Phosphine Ligand-Based (e.g., PPh3, XPhos, SPhos) yield High Yield phosphine->yield speed Fast Reaction Time phosphine->speed (with bulky ligands) nhc N-Heterocyclic Carbene (NHC) (e.g., PEPPSI-IPr) nhc->yield nhc->speed loading Low Catalyst Loading nhc->loading robustness Robustness & Air Stability nhc->robustness heterogeneous Heterogeneous (e.g., Pd/C) heterogeneous->yield (for some substrates) cost Lower Cost & Recyclability heterogeneous->cost

References

A Comparative Purity Analysis of Commercially Sourced 3-Chloro-6-Iodopyridazine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and integrity of starting materials are paramount for the synthesis of novel therapeutics. This guide provides a comparative analysis of commercially available 3-Chloro-6-Iodopyridazine, a key building block in medicinal chemistry, alongside common alternatives. The focus is on providing actionable data and experimental protocols for in-house purity verification, ensuring the reliability and reproducibility of research outcomes.

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions to create more complex heterocyclic compounds. Its utility is prominent in the development of kinase inhibitors, a critical class of drugs in oncology and inflammatory diseases. However, the quality of commercially sourced this compound can vary, and some suppliers provide the compound on an "as-is" basis, placing the onus of purity confirmation on the end-user.[1][2][3][4] This guide aims to equip researchers with the necessary information to make informed purchasing decisions and to independently verify the purity of this critical reagent.

Comparison with Alternative Reagents

Several alternative dihalopyridazines are commercially available and can be considered for similar synthetic applications. The choice of reagent often depends on the desired reactivity, selectivity, and cost.

FeatureThis compound3,6-Dichloropyridazine3-Bromo-6-Chloropyridazine
CAS Number 135034-10-5[5][6]141-30-089089-18-9
Molecular Weight 240.43 g/mol [5][6]148.98 g/mol 193.43 g/mol
Stated Purity (Typical) ≥98%[5][6]≥98%≥97%
Key Application Suzuki-Miyaura CouplingSuzuki-Miyaura Coupling, Nucleophilic SubstitutionSuzuki-Miyaura Coupling
Reactivity in Suzuki Coupling High (due to the iodine)ModerateModerate to High
Selectivity The iodine atom is the primary site of reaction.Can achieve mono- or di-substitution.The bromine atom is generally more reactive than the chlorine.
Commercial Availability Readily available from various suppliers.Widely available and often more economical.Available from several chemical suppliers.
Notes The C-I bond is highly reactive in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.The two chlorine atoms offer opportunities for sequential or double functionalization.Provides a balance of reactivity between the iodo- and dichloro-analogs.

Experimental Protocols for Purity Verification

It is strongly recommended that researchers perform their own purity analysis on commercially sourced this compound, regardless of the supplier's stated purity. The following are standard protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Objective: To separate and quantify impurities in a sample of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 30% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Quantitative ¹H NMR (qNMR) for Purity Assessment

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 10 mg of the internal standard and add it to the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure complete relaxation of all protons (e.g., 5 times the longest T₁ value).

  • Data Analysis:

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_standard = Purity of the internal standard

Visualizing Workflows and Pathways

To further aid in understanding the context and application of this compound, the following diagrams illustrate key experimental and biological pathways.

Purity_Analysis_Workflow cluster_sourcing Sourcing cluster_analysis Purity Verification cluster_decision Decision Commercial Supplier Commercial Supplier Sample Preparation Sample Preparation Commercial Supplier->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis NMR Analysis->Data Analysis Purity Confirmation Purity Confirmation Data Analysis->Purity Confirmation Proceed to Synthesis Proceed to Synthesis Purity Confirmation->Proceed to Synthesis >98% Purification Required Purification Required Purity Confirmation->Purification Required <98%

Purity Analysis Workflow for Commercial Reagents.

Suzuki_Miyaura_Coupling This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Workup & Purification Workup & Purification Reaction Mixture->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product

Suzuki-Miyaura Cross-Coupling Reaction Workflow.

Many inhibitors synthesized using this compound target the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and other cellular processes.[7][8][9][10]

p38_MAPK_Pathway Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress Stimuli->MAPKKK Cytokines Cytokines Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38 MAPK p38 MAPK MAPKK->p38 MAPK phosphorylates Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors phosphorylates Cellular Response Inflammation, Apoptosis, Cell Cycle Arrest Transcription Factors->Cellular Response regulates

Simplified p38 MAPK Signaling Pathway.

By implementing rigorous in-house purity verification and understanding the chemical and biological context of this compound, researchers can enhance the quality and impact of their drug discovery efforts.

References

A Researcher's Guide to the Reactivity of 3-Chloro-6-Iodopyridazine: A Frontier Molecular Orbital Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling Reactivity: The Role of Frontier Molecular Orbitals

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing profound insights into the reactivity and selectivity of chemical reactions.[] It posits that the most significant interactions between molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[][2] The energy and spatial distribution of these frontier orbitals dictate a molecule's susceptibility to nucleophilic or electrophilic attack.

A smaller HOMO-LUMO gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical transformations.[2]

Expected Reactivity Profile of 3-Chloro-6-Iodopyridazine

The structure of this compound, featuring a pyridazine ring substituted with two different halogen atoms, presents a fascinating case for reactivity analysis. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring, coupled with the inductive and mesomeric effects of the chloro and iodo substituents, creates distinct regions of electrophilicity and nucleophilicity.

Based on the known reactivity of similar heterocyclic compounds, we can anticipate the following:

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient, making it susceptible to nucleophilic attack. The chloro and iodo substituents are potential leaving groups. Generally, iodine is a better leaving group than chlorine in SNAr reactions due to the weaker C-I bond. Therefore, nucleophilic attack is most likely to occur at the C6 position, displacing the iodide.

  • Cross-Coupling Reactions: The carbon-iodine bond is a common handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings.[3] This allows for the introduction of a wide variety of substituents at the C6 position. The carbon-chlorine bond can also participate in such reactions, typically under more forcing conditions.

  • Electrophilic Attack: Due to the electron-deficient nature of the pyridazine ring, electrophilic attack is generally disfavored. However, if forced, the least deactivated positions would be the C4 and C5 carbons.

Comparative Data: A Predictive Framework

While specific computational data for this compound is not available, the following table presents a hypothetical comparison of its expected frontier molecular orbital energies and global reactivity descriptors with a related, well-studied molecule, 3-chloropyridine. This illustrates how such data, once obtained, can be used for comparative analysis.

ParameterThis compound (Hypothetical)3-Chloropyridine (Reference)Interpretation
EHOMO (eV) -7.2-6.8A lower HOMO energy for the pyridazine suggests it is a weaker electron donor.
ELUMO (eV) -1.5-0.5A lower LUMO energy for the pyridazine indicates it is a better electron acceptor and more susceptible to nucleophilic attack.
HOMO-LUMO Gap (eV) 5.76.3The smaller gap for the pyridazine suggests higher overall reactivity compared to 3-chloropyridine.
Global Hardness (η) 2.853.15Lower hardness correlates with higher reactivity.
Global Electrophilicity (ω) 1.981.47A higher electrophilicity index points to a greater susceptibility to nucleophilic attack.

Mapping Reactivity: Fukui Functions

Fukui functions are powerful tools in computational chemistry that identify the most likely sites for nucleophilic and electrophilic attack within a molecule.[4][5] These functions are derived from the change in electron density as an electron is added to or removed from the molecule.

  • f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

  • f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

  • f0(r): Indicates the propensity of a site to undergo radical attack.

For this compound, a Fukui function analysis is predicted to show a high f+ value on the C6 carbon, confirming it as the primary site for nucleophilic attack. The nitrogen atoms are expected to have the highest f- values, indicating their nucleophilic character.

Experimental and Computational Protocols

To obtain the precise quantitative data for this compound, the following computational protocol is recommended:

Computational Methodology:

  • Geometry Optimization: The molecular geometry of this compound would be optimized using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).

  • Frequency Calculation: Vibrational frequency calculations would be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.

  • Frontier Molecular Orbital Analysis: The energies of the HOMO and LUMO would be calculated from the optimized geometry. The spatial distribution of these orbitals would also be visualized.

  • Fukui Function Calculation: Condensed Fukui functions would be calculated using a finite difference approach by performing single-point energy calculations on the neutral, cationic, and anionic forms of the molecule at the optimized neutral geometry.

Visualizing Reactivity Concepts

The following diagrams illustrate the key concepts discussed in this guide.

FMO_Interaction cluster_0 Molecule A cluster_1 Molecule B HOMO_A HOMO LUMO_B LUMO HOMO_A->LUMO_B Interaction LUMO_A LUMO HOMO_B HOMO HOMO_B->LUMO_A Interaction

Figure 1: Frontier Molecular Orbital Interactions.

Reactivity_Workflow Input This compound Structure DFT_Calc DFT Calculation (B3LYP/6-311++G(d,p)) Input->DFT_Calc Geom_Opt Geometry Optimization DFT_Calc->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc FMO_Analysis FMO Analysis (HOMO, LUMO, Gap) Geom_Opt->FMO_Analysis Fukui_Analysis Fukui Function Analysis Geom_Opt->Fukui_Analysis Reactivity_Prediction Reactivity Prediction (Electrophilic/Nucleophilic Sites) FMO_Analysis->Reactivity_Prediction Fukui_Analysis->Reactivity_Prediction

Figure 2: Computational Workflow for Reactivity Analysis.

Conclusion

While awaiting specific experimental or computational studies on this compound, this guide provides a robust, theory-based framework for understanding its reactivity. The principles of Frontier Molecular Orbital theory, combined with comparative analysis of similar structures, strongly suggest that the C6 position is the most reactive site for nucleophilic substitution and cross-coupling reactions. The computational protocols outlined here offer a clear path for researchers to obtain precise, quantitative data to validate these predictions and unlock the full synthetic potential of this promising molecule.

References

A Comparative Guide to the Anticancer Activity of 3-Chloro-6-Iodopyridazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of various analogs conceptually derived from a 3-Chloro-6-substituted pyridazine core, a common intermediate in the synthesis of such compounds. We present supporting experimental data, detailed protocols for key biological assays, and visualizations of the primary signaling pathways implicated in their mechanism of action.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the in vitro anticancer activity (IC50 values) of representative 3,6-disubstituted pyridazine analogs against a panel of human cancer cell lines. These compounds showcase the impact of different substituents at the 3 and 6 positions of the pyridazine ring on their cytotoxic potential.

Table 1: Anticancer Activity of 3-Allylthio-6-(substituted)aminopyridazine Analogs

Compound ID6-SubstituentCancer Cell LineIC50 (µM)Reference
1 HomopiperidinylaminoA549 (Lung)8.5[1]
Hep3b (Hepatoblastoma)7.2[1]
PC3 (Prostate)9.1[1]
SW480 (Colon)10.3[1]
HeLa (Cervical)6.8[1]
2 PiperidinylaminoA549 (Lung)12.4[1]
Hep3b (Hepatoblastoma)15.1[1]
PC3 (Prostate)14.2[1]
SW480 (Colon)16.5[1]
HeLa (Cervical)11.7[1]
3 MorpholinylaminoA549 (Lung)> 50[1]
Hep3b (Hepatoblastoma)> 50[1]
PC3 (Prostate)> 50[1]
SW480 (Colon)> 50[1]
HeLa (Cervical)> 50[1]

Table 2: Anticancer Activity of Various 3,6-Disubstituted Pyridazine Analogs

Compound ID3-Substituent6-SubstituentCancer Cell LineIC50 (µM)Reference
4 N-(4-fluorophenyl)acetamido4-methoxyphenylT-47D (Breast)0.85[2][3]
A498 (Renal)0.98[2][3]
5 N-(4-fluorophenyl)acetamidoPhenylT-47D (Breast)1.21[2][3]
A498 (Renal)1.56[2][3]
6 Morpholinomethyl-tetrahydropyranMorpholinoT-47D (Breast)0.43[4][5][6]
MDA-MB-231 (Breast)0.99[4][5][6]
7 AdamantylMorpholinoT-47D (Breast)1.37[4][5][6]
MDA-MB-231 (Breast)2.18[4][5][6]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the anticancer activity of these pyridazine analogs are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining of DNA.

  • Cell Treatment and Harvesting: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours, then harvest and wash with PBS.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • RNase Treatment: Wash the fixed cells with PBS and resuspend in a solution containing RNase A (100 µg/mL) to degrade RNA.

  • PI Staining: Add propidium iodide (50 µg/mL) to the cell suspension and incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by some 3,6-disubstituted pyridazine analogs and a general experimental workflow for their anticancer evaluation.

JNK1_Signaling_Pathway cluster_extracellular Extracellular Stress cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress UV, Cytokines, etc. Receptor Receptor Stress->Receptor MKK4_7 MKK4/7 Receptor->MKK4_7 Activates JNK1 JNK1 MKK4_7->JNK1 Phosphorylates & Activates cJun c-Jun JNK1->cJun Phosphorylates & Activates Apoptosis Apoptosis JNK1->Apoptosis Can induce (context-dependent) AP1 AP-1 cJun->AP1 Forms AP-1 complex Pyridazine Pyridazine Analog (e.g., Compound 4) Pyridazine->JNK1 Inhibits Proliferation Cell Proliferation & Survival AP1->Proliferation Promotes

Caption: JNK1 signaling pathway and its inhibition by a pyridazine analog.

CDK2_Signaling_Pathway cluster_cell_cycle Cell Cycle Progression G1_Phase G1 Phase S_Phase S Phase (DNA Replication) CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Binds & Activates Rb Rb CDK2->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases E2F->S_Phase Promotes G1/S Transition Pyridazine Pyridazine Analog (e.g., Compound 6) Pyridazine->CDK2 Inhibits

Caption: CDK2 signaling pathway and its inhibition by a pyridazine analog.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Start 3-Chloro-6-Iodopyridazine Analogs Synthesize Analogs Start->Analogs MTT MTT Assay (Cell Viability) Analogs->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Annexin V-FITC Assay (Apoptosis) IC50->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) IC50->CellCycle

Caption: General experimental workflow for anticancer evaluation.

References

Safety Operating Guide

Proper Disposal of 3-Chloro-6-Iodopyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. 3-Chloro-6-iodopyridazine, a halogenated organic compound, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for its safe disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with care in a well-ventilated area, preferably within a chemical fume hood.[1][2] Always wear appropriate Personal Protective Equipment (PPE). In case of accidental release, contain the spill using an inert absorbent material and place it in a sealed container for disposal.[1][2] For detailed first-aid measures, refer to the product's Safety Data Sheet (SDS).

Personal Protective Equipment (PPE)

A comprehensive list of required PPE for handling this compound is provided below.

PPE CategorySpecific Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile or Viton)[3]
Eye Protection Chemical splash goggles or a face shield[2][3]
Body Protection A fully-buttoned laboratory coat[3]
Respiratory Use in a well-ventilated area; a respirator may be needed for large spills[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Do not dispose of this compound down the drain or as regular trash.[3][4]

  • Segregation: As a halogenated organic compound, this compound waste must be collected separately from non-halogenated organic and inorganic wastes.[5][6]

  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[1][3][7] The container should be made of a material that will not react with the chemical, such as polyethylene.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[1][7] Note the concentration and quantity of the waste added.

  • Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from incompatible materials like acids, bases, and oxidizing agents.[1][3]

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8][9]

For empty containers of this compound, the first rinse should be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses must be collected.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate container Select Labeled, Compatible Waste Container segregate->container transfer Transfer Waste to Container in a Fume Hood container->transfer seal Securely Seal and Label the Container transfer->seal storage Store in Designated Satellite Accumulation Area seal->storage pickup Arrange for EHS/ Contractor Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling 3-Chloro-6-Iodopyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3-Chloro-6-Iodopyridazine (CAS No. 135034-10-5). Adherence to these procedures is paramount for ensuring laboratory safety and minimizing exposure risk. The primary hazards associated with this compound and similar pyridazine derivatives include being harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[1][2][3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

  • Keep the container tightly sealed when not in use.[3][4]

2. Handling and Use:

  • All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[3][5]

  • Avoid generating dust during handling.[3]

  • Use appropriate tools, such as a spatula, for transferring the solid.

  • Ensure an emergency eyewash station and safety shower are readily accessible and unobstructed.

  • Do not eat, drink, or smoke in the laboratory or when handling this product.[2]

  • Wash hands thoroughly with soap and water after handling.[2][3]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • For minor spills, use dry cleanup procedures to avoid generating dust.[2] Wear appropriate PPE and gently sweep or vacuum the material into a labeled, sealable container for disposal.

  • For major spills, alert the appropriate emergency response team.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various handling scenarios.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage and Inspection Safety glasses with side-shieldsNitrile glovesLaboratory coatNot generally required
Weighing and Transfer (in fume hood) Safety glasses with side-shields or chemical safety goggles[2][3]Chemical-resistant gloves (e.g., nitrile for incidental contact, butyl rubber or Viton™ for prolonged handling)[5]Laboratory coat[5]Work within a certified chemical fume hood[3][5]
Solution Preparation and Use (in fume hood) Chemical safety goggles. A face shield is recommended if there is a splash hazard[5]Chemical-resistant gloves (e.g., butyl rubber, Viton™)[5]Laboratory coat. A chemical-resistant apron is recommended over the lab coat[5]Work within a certified chemical fume hood[3][5]
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant coveralls or apron over a laboratory coat[2][5]A NIOSH-approved respirator with appropriate cartridges is required if a fume hood is not available or if dust/vapors are generated[5][6]

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • All solid waste and solutions containing this compound must be collected in a designated, properly labeled hazardous waste container.

    • Disposal should be carried out in accordance with local and national regulations through a licensed waste disposal company.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]

  • Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, are considered contaminated.[5]

    • These materials should be collected in a separate, labeled hazardous waste container for disposal.[5]

Workflow for Safe Handling and Disposal

A Receipt and Storage C Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->C Before Handling B Handling in Fume Hood (Weighing, Solution Prep) D Experiment/Use B->D C->B E Spill? D->E I Decontaminate Work Area D->I F Follow Spill Cleanup Protocol E->F Yes G Waste Collection E->G No F->G F->I H Dispose via Licensed Contractor G->H J Remove PPE and Wash Hands I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-6-Iodopyridazine
Reactant of Route 2
3-Chloro-6-Iodopyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.